molecular formula C16H17NO3 B1220781 Crinine

Crinine

Cat. No.: B1220781
M. Wt: 271.31 g/mol
InChI Key: RPAORVSEYNOMBR-IUIKQTSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crinine is a prominent natural product belonging to the this compound-type alkaloids isolated from the Amaryllidaceae family of plants, such as various Crinum species . This alkaloid features the distinctive 2,3,4,4a-tetrahydro-1H,6H-5,10b-ethanophenanthridine ring system, and its structure is characterized by an all-carbon quaternary centre at C10b . This compound and its structural congeners, including haemanthamine and bulbispermine, have attracted significant research interest due to their notable biological properties . A key area of investigation is their potent antiproliferative activity against a panel of human cancer cell lines . Research indicates that this compound-type alkaloids do not primarily induce apoptosis but exert cytostatic effects by inhibiting cell proliferation, potentially through the rigidification of the actin cytoskeleton . This mechanism is of particular value for researching apoptosis-resistant cancers, such as glioblastoma, making this compound a useful chemical probe for studying alternative pathways of cancer cell inhibition . The historical and ongoing interest in its unique structure and bioactivity makes this compound a valuable compound for research in natural product chemistry, medicinal chemistry, and cell biology. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

(1S,13R,15R)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-ol

InChI

InChI=1S/C16H17NO3/c18-11-1-2-16-3-4-17(15(16)6-11)8-10-5-13-14(7-12(10)16)20-9-19-13/h1-2,5,7,11,15,18H,3-4,6,8-9H2/t11-,15+,16+/m0/s1

InChI Key

RPAORVSEYNOMBR-IUIKQTSFSA-N

SMILES

C1CN2CC3=CC4=C(C=C3C15C2CC(C=C5)O)OCO4

Isomeric SMILES

C1CN2CC3=CC4=C(C=C3[C@]15[C@H]2C[C@H](C=C5)O)OCO4

Canonical SMILES

C1CN2CC3=CC4=C(C=C3C15C2CC(C=C5)O)OCO4

Synonyms

crinine

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of Crinine-Type Alkaloids in Amaryllidaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Amaryllidaceae family of plants is a rich source of structurally diverse and pharmacologically significant isoquinoline (B145761) alkaloids. Among these, the crinine-type alkaloids, which include compounds like this compound, haemanthamine, and buphanisine, are noted for their wide range of biological activities. Understanding the biosynthetic pathway of these complex molecules is critical for their potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biosynthetic pathway leading to the this compound skeleton, details key enzymatic reactions, presents available quantitative data, and outlines relevant experimental protocols for pathway elucidation.

All Amaryllidaceae alkaloids (AAs) originate from a common precursor, norbelladine (B1215549), which is synthesized from the aromatic amino acids L-phenylalanine and L-tyrosine.[1] The formation of the characteristic this compound skeleton is a result of a specific intramolecular para-para' oxidative phenol (B47542) coupling of the key intermediate, 4'-O-methylnorbelladine, a reaction catalyzed by a specific cytochrome P450 enzyme.[2][3] Subsequent enzymatic modifications yield the diverse array of this compound-type structures found in nature.

The Core Biosynthetic Pathway

The biosynthesis of the this compound backbone begins with primary metabolism, utilizing two core aromatic amino acids to construct the foundational norbelladine molecule.

Formation of Precursors: Tyramine (B21549) and 3,4-Dihydroxybenzaldehyde (B13553) (3,4-DHBA)
  • L-Tyrosine to Tyramine: The pathway initiates with the decarboxylation of L-tyrosine to produce tyramine. This reaction is catalyzed by the enzyme Tyrosine Decarboxylase (TYDC) .[1]

  • L-Phenylalanine to 3,4-DHBA: Concurrently, L-phenylalanine enters the phenylpropanoid pathway. It is first converted to trans-cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) .[1] Subsequent hydroxylations, likely involving enzymes such as Cinnamate 4-Hydroxylase (C4H), lead to intermediates like p-coumaric acid and caffeic acid, which are ultimately converted to 3,4-dihydroxybenzaldehyde (3,4-DHBA).[1]

The Gateway Reaction: Norbelladine Synthesis

The first committed step in AA biosynthesis is the condensation of tyramine and 3,4-DHBA to form norbelladine.[4][5] This crucial step is not catalyzed by a single, highly efficient enzyme but rather by the synergistic action of two proteins:

  • Norbelladine Synthase (NBS): This enzyme catalyzes the initial condensation of tyramine and 3,4-DHBA to form an unstable imine intermediate, norcraugsodine.[4][5]

  • Noroxomaritidine/Norcraugsodine Reductase (NR): This reductase then reduces the imine bond of norcraugsodine to form the stable secondary amine, norbelladine.[4][5]

Studies have shown that NBS and NR physically interact, likely forming a metabolon to efficiently channel the unstable intermediate.[4] When assayed individually, both enzymes exhibit low catalytic activity, highlighting the necessity of their combined action in vivo.[4][6]

The Crucial Methylation Step

Norbelladine undergoes a critical O-methylation at the 4'-position of its catechol ring, catalyzed by Norbelladine 4'-O-methyltransferase (N4OMT) , using S-adenosyl methionine (SAM) as the methyl donor.[7][8] The resulting product, 4'-O-methylnorbelladine, is the last common intermediate and a major branchpoint in the biosynthesis of all major Amaryllidaceae alkaloid skeletons.[3][7]

Formation of the this compound Skeleton: para-para' Oxidative Coupling

The defining step for the this compound lineage is the intramolecular para-para' oxidative C-C coupling of 4'-O-methylnorbelladine. This reaction is catalyzed by a specific cytochrome P450 enzyme, CYP96T1 .[2][3][9][10] This enzyme directs the coupling between the phenolic ring derived from tyramine and the 4'-O-methylated ring derived from 3,4-DHBA, forming the dienone intermediate (10bR,4aS)-noroxomaritidine.[3][11] This intermediate contains the core tetracyclic 5,10b-ethanophenanthridine ring system characteristic of this compound-type alkaloids. From this point, a series of downstream modifications, including reductions, hydroxylations, and further methylations, generate the vast diversity of this compound alkaloids.[3]

Visualization of Biosynthetic and Experimental Pathways

This compound-Type Alkaloid Biosynthetic Pathway

This compound Biosynthesis cluster_NBS_NR Metabolon sub1 L-Phenylalanine int1 Phenylpropanoid Pathway sub1->int1 int3 3,4-Dihydroxy- benzaldehyde (3,4-DHBA) sub2 L-Tyrosine int2 Tyramine sub2->int2 int1->int3 int4 Norcraugsodine (Imine Intermediate) int2->int4 int3->int4 int5 Norbelladine int4->int5 int6 4'-O-Methylnorbelladine (Key Intermediate) int5->int6 SAM -> SAH int7 (10bR,4aS)-Noroxomaritidine (Dienone) int6->int7 para-para' Coupling NADPH, O2 int8 This compound-Type Alkaloids (e.g., this compound, Haemanthamine) int7->int8 Reductions, Hydroxylations etc. enz1 PAL, C4H, etc. PAL, C4H, etc. enz2 TYDC TYDC enz3 NBS (Norbelladine Synthase) enz4 NR (Norcraugsodine Reductase) enz4->int5 NADPH enz5 N4OMT (4'-O-Methyltransferase) N4OMT enz6 CYP96T1 (Cytochrome P450) CYP96T1

Caption: Biosynthetic pathway of this compound-type alkaloids from primary metabolites.

Experimental Workflow: Gene Characterization via Agroinfiltration

Experimental Workflow cluster_0 Vector Construction cluster_1 Transformation cluster_2 In Planta Expression cluster_3 Analysis A Identify & Amplify Candidate Gene (e.g., CYP96T1) from cDNA B Clone into Expression Vector (e.g., pEAQ-HT) A->B C Transform Agrobacterium tumefaciens (e.g., GV3101) with construct B->C D Culture transformed Agrobacterium C->D E Infiltrate leaves of 4-week-old N. benthamiana with Agrobacterium culture D->E F Incubate plants for 3-5 days E->F G Feed precursor (e.g., 4'-O-methylnorbelladine) into infiltrated leaves F->G H Harvest leaf tissue G->H I Metabolite Extraction (Acid-Base) H->I J LC-MS/MS or GC-MS Analysis to detect product I->J K Compare with authentic standard J->K

Caption: Workflow for in planta functional characterization of biosynthetic genes.

Quantitative Data

Quantitative analysis of enzyme kinetics is fundamental to understanding pathway flux and identifying rate-limiting steps. While kinetic data for all enzymes in the this compound pathway are not yet available, detailed characterization of N4OMT provides a valuable benchmark.

Note on Enzyme Kinetics: Comprehensive Michaelis-Menten kinetic parameters for Norbelladine Synthase (NBS) and Noroxomaritidine/Norcraugsodine Reductase (NR) are not available in the literature. This is attributed to their low individual catalytic efficiency and their proposed function as an interacting metabolon, which complicates traditional steady-state kinetic analysis.[4] Similarly, specific kinetic values for the cytochrome P450 enzyme CYP96T1 have not been reported.

Table 1: Kinetic Parameters of Norbelladine O-Methyltransferase (NpOMT) from Narcissus papyraceus [7][12]

Substrate Product(s) Metal Ion Cofactor Km (μM) Vmax (μM min-1) kcat (min-1) kcat/Km (μM-1 min-1)
Norbelladine 4'-O-methylnorbelladine Mg2+ 169 ± 19 10.86 ± 1.25 2.17 0.0128
3,4-DHBA Vanillin Zn2+ 491 ± 51 1.15 ± 0.17 0.23 0.00047
3,4-DHBA Isovanillin Zn2+ 895 ± 117 0.44 ± 0.06 0.09 0.00010
3,4-DHBA Vanillin Ni2+ 933 ± 101 3.32 ± 0.39 0.66 0.00071
3,4-DHBA Isovanillin Ni2+ 627 ± 77 3.84 ± 0.51 0.77 0.00123

Data presented as mean ± standard error. Assays were performed using purified recombinant NpOMT.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of transcriptomics, heterologous protein expression, and analytical chemistry. The following protocols are synthesized from established methodologies in the field.

Protocol 1: General Extraction and Quantification of this compound-Type Alkaloids

This protocol describes a standard acid-base extraction method suitable for isolating a crude alkaloid fraction from plant material for analysis by HPLC-MS or GC-MS.

  • Homogenization: Freeze 100 mg of powdered, lyophilized plant tissue (e.g., bulbs, leaves) in liquid nitrogen and grind to a fine powder.

  • Extraction: Macerate the tissue powder in 2 mL of methanol (B129727) for 2 hours at room temperature with intermittent sonication. Add an internal standard (e.g., codeine at 0.05 mg/mL) at the start of the extraction.

  • Acidification: Centrifuge the extract at 4,000 x g for 10 minutes. Transfer the supernatant to a new tube and acidify to pH 2-3 with 2% sulfuric acid (H₂SO₄).

  • Removal of Neutral Compounds: Partition the acidified extract against an equal volume of chloroform (B151607) or diethyl ether twice. Discard the organic phase, which contains neutral and acidic compounds.

  • Basification: Adjust the pH of the aqueous phase to 9-10 with a concentrated ammonium (B1175870) hydroxide (B78521) solution (NH₄OH).

  • Alkaloid Extraction: Extract the basified solution three times with an equal volume of chloroform. The alkaloids will move into the organic phase.

  • Drying and Reconstitution: Pool the organic phases and evaporate to dryness under a stream of nitrogen gas or using a rotary evaporator. Reconstitute the dried alkaloid extract in a known volume (e.g., 500 µL) of methanol for analysis.

  • Analysis: Analyze the sample using a validated HPLC-MS/MS or GC-MS method. Quantify specific alkaloids by comparing their peak areas to those of authentic standards and the internal standard.

Protocol 2: Heterologous Expression and Assay of N4OMT

This protocol describes the expression of a candidate methyltransferase in E. coli and a subsequent in vitro enzyme assay.

  • Cloning: Amplify the full open reading frame of the candidate N4OMT gene from cDNA and clone it into an expression vector (e.g., pET-28a for an N-terminal His-tag) suitable for E. coli.

  • Expression: Transform E. coli BL21(DE3) cells with the expression construct. Grow a 500 mL culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C.

  • Purification: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse cells by sonication and clarify the lysate by centrifugation. Purify the His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column according to the manufacturer's instructions.

  • Enzyme Assay:

    • Prepare a 100 µL reaction mixture in a microcentrifuge tube containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 5 mM MgCl₂

      • 1 mM DTT

      • 500 µM S-adenosyl methionine (SAM)

      • 200 µM Norbelladine (substrate)

      • 5-10 µg of purified N4OMT enzyme

    • Incubate the reaction at 37°C for 1 hour.

    • Stop the reaction by adding 10 µL of 20% trichloroacetic acid (TCA).

    • Extract the product by adding 200 µL of ethyl acetate (B1210297), vortexing, and centrifuging.

  • Analysis: Transfer the ethyl acetate layer to a new tube, evaporate to dryness, and reconstitute in methanol. Analyze by LC-MS to confirm the production of 4'-O-methylnorbelladine.

Protocol 3: In Planta Functional Assay via Agroinfiltration

This protocol is used to verify the function of a biosynthetic enzyme within a plant system, which is particularly useful for membrane-bound enzymes like cytochrome P450s that require a native environment.[4]

  • Vector Preparation: Clone the candidate gene (e.g., CYP96T1) into a binary vector suitable for Agrobacterium-mediated transient expression (e.g., pEAQ-HT).

  • Agrobacterium Transformation: Transform Agrobacterium tumefaciens strain GV3101 with the binary vector via electroporation. Select positive colonies on LB agar (B569324) plates containing appropriate antibiotics (e.g., rifampicin, kanamycin).

  • Culture Preparation: Grow a positive colony overnight at 28°C in LB broth with antibiotics. Pellet the cells by centrifugation and resuspend them in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to a final OD₆₀₀ of 0.5. Incubate at room temperature for 3 hours.

  • Infiltration: Using a needleless syringe, gently infiltrate the Agrobacterium suspension into the abaxial side of the leaves of 4- to 6-week-old Nicotiana benthamiana plants.

  • Incubation and Substrate Feeding: Allow the plants to incubate for 3 days under standard growth conditions to allow for gene expression. After 3 days, infiltrate the same leaf patches with a solution of the enzyme's substrate (e.g., 200 µM 4'-O-methylnorbelladine in 0.2% DMSO).

  • Harvest and Analysis: Harvest the infiltrated leaf patches 24-48 hours after substrate feeding. Extract the metabolites using the acid-base protocol (Protocol 5.1) and analyze for the expected product (e.g., noroxomaritidine) by LC-MS/MS. Compare the results to control plants infiltrated with an empty vector.

References

Chemical structure and stereochemistry of crinine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Crinine

Introduction

This compound is a prominent member of the Amaryllidaceae family of alkaloids, a large group of structurally diverse natural products.[1] First isolated and characterized in the 1950s from plants of the Crinum genus, it has since been identified in various other species within the Amaryllidaceae family.[2] this compound and its related alkaloids exhibit a range of notable biological activities, which has made them attractive targets for synthetic chemistry and potential leads in drug development.[1][3] This guide provides a detailed examination of the chemical structure and absolute stereochemistry of this compound, supported by experimental data and methodologies.

Chemical Structure

This compound is a pentacyclic alkaloid built upon the 5,10b-ethanophenanthridine ring system, which is also referred to as the crinane skeleton.[4][5] This core scaffold consists of a cis-3a-aryloctahydroindole nucleus.[6] The molecule features a complex, bridged framework that imparts significant conformational rigidity.

The chemical formula for this compound is C₁₆H₁₇NO₃, and it has a molecular weight of approximately 271.31 g/mol .[2][7] The structure incorporates several key functional groups:

  • An aromatic ring fused with a methylenedioxy group.

  • A tertiary amine integrated into the bridged ring system.

  • A secondary allylic alcohol on one of the saturated rings.

  • An olefinic double bond.

The systematic IUPAC name for the naturally occurring (-)-crinine enantiomer is (1S,13R,15R)-5,7-dioxa-12-azapentacyclo[10.5.2.0¹,¹³.0²,¹⁰.0⁴,⁸]nonadeca-2,4(8),9,16-tetraen-15-ol.[2][7]

Stereochemistry and Absolute Configuration

The this compound molecule possesses a complex three-dimensional architecture with multiple stereocenters, leading to the possibility of various stereoisomers. The absolute configuration of the naturally occurring enantiomer, (-)-crinine, has been unequivocally established through X-ray crystallography and total synthesis efforts.[8][9]

The key stereochemical features are:

  • A Quaternary Carbon Center: The construction of the sterically congested all-carbon quaternary center is a critical challenge in the total synthesis of this compound-type alkaloids.[9][10]

  • Ring Junctions: The fusion of the multiple rings creates a defined and rigid conformation.

  • Defined Substituent Orientations: The hydroxyl group and other substituents occupy specific spatial positions (axial/equatorial) relative to the ring system.

The absolute configuration, as defined by the Cahn-Ingold-Prelog priority rules, is specified in the IUPAC name.[11][12] The stereochemical descriptors (R/S) define the precise spatial arrangement of atoms at each chiral center.[12] The enantiomerically related series is known as the haemanthamine (B1211331) alkaloids.[4]

The conformation of the five rings in (-)-crinine has been described based on crystal structure data: the nitrogen-containing five-membered ring and the D ring adopt envelope conformations, while the A and B rings have distorted chair and half-chair conformations, respectively.[8]

Physicochemical and Crystallographic Data

Quantitative data for this compound is summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₇NO₃[2][7]
Molecular Weight271.31 g/mol [7]
InChIKeyRPAORVSEYNOMBR-IUIKQTSFSA-N[7]
CAS Number510-67-8[2]
AppearanceCrystalline solid[8]

Table 2: Crystallographic Data for (-)-Crinine

ParameterValueSource
Crystal SystemOrthorhombic[8]
Space GroupP2₁2₁2₁[8]
a6.040(1) Å[8]
b12.382(1) Å[8]
c17.861(2) Å[8]
Z (molecules/unit cell)4[8]

Experimental Protocols for Structure Elucidation

The definitive determination of this compound's complex structure and stereochemistry relies on a combination of spectroscopic and crystallographic techniques.

Single-Crystal X-ray Crystallography

This is the most powerful method for determining the absolute three-dimensional structure of a crystalline molecule.[13][14]

Methodology:

  • Crystallization: A pure sample of this compound is dissolved in a suitable solvent system, and crystals are grown through slow evaporation or vapor diffusion. This is often the most challenging step.[15]

  • Data Collection: A single, high-quality crystal is selected, mounted on a goniometer, and cooled (typically in a liquid nitrogen stream).[14] It is then irradiated with a monochromatic beam of X-rays from a diffractometer.[15] As the crystal is rotated, a diffraction pattern of spots (reflections) is recorded by a detector.[13]

  • Structure Solution and Refinement: The intensities and positions of the diffracted spots are analyzed to generate an electron density map of the molecule within the crystal lattice.[15] From this map, the positions of individual atoms are determined. Computational refinement is used to build a precise atomic model that best fits the experimental data.[8]

Spectroscopic Methods

While X-ray crystallography provides the ultimate proof of structure, spectroscopic methods are crucial for initial characterization, analysis in solution, and verification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the carbon-hydrogen framework. 2D NMR techniques (like COSY, HSQC, HMBC) are used to establish connectivity between atoms, while NOESY experiments help determine the relative configuration and spatial proximity of protons.[16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula from the exact mass of the molecule.[16] Fragmentation patterns can provide clues about the structural components.

  • Circular Dichroism (CD): Electronic circular dichroism (ECD) experiments are particularly useful for assigning the absolute configuration of chiral molecules in solution by comparing experimental spectra with computationally calculated spectra.[16]

Visualizations

Chemical Structure of (-)-Crinine

Caption: 2D representation of the (-)-crinine molecular structure.

Experimental Workflow for Structure Elucidation

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Confirmation plant_material Plant Material (e.g., Crinum bulbs) extraction Solvent Extraction plant_material->extraction chromatography Chromatographic Purification (e.g., HPLC, Column) extraction->chromatography pure_this compound Pure Crystalline this compound chromatography->pure_this compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_this compound->spectroscopy xray Single-Crystal X-ray Crystallography pure_this compound->xray chiroptical Chiroptical Methods (Circular Dichroism) pure_this compound->chiroptical relative_config Determine Relative Configuration (NMR) spectroscopy->relative_config molecular_formula Determine Molecular Formula (HRMS) spectroscopy->molecular_formula absolute_config Determine Absolute Configuration (X-ray, CD) xray->absolute_config chiroptical->absolute_config final_structure Final Confirmed Structure and Stereochemistry relative_config->final_structure molecular_formula->final_structure absolute_config->final_structure

Caption: Workflow for the isolation and structural elucidation of this compound.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Crinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crinine is a prominent member of the Amaryllidaceae family of alkaloids, a class of natural products renowned for their structural complexity and significant biological activities. First identified in the 1950s in various Crinum species, this compound has since been the subject of extensive phytochemical and synthetic research.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its structural features, spectroscopic data, and solubility. Detailed experimental protocols for its isolation, characterization, and the evaluation of its biological activity are presented. Furthermore, this document includes visualizations of a general workflow for natural product isolation and the proposed mechanism of its action as an acetylcholinesterase inhibitor, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a tetracyclic alkaloid characterized by a hydroindole heterocyclic core.[1] Its chemical structure and properties have been elucidated through various spectroscopic and analytical techniques.

Structural and General Properties
PropertyValueReference(s)
IUPAC Name (1S,13R,15R)-5,7-dioxa-12-azapentacyclo[10.5.2.0¹,¹³.0²,¹⁰.0⁴,⁸]nonadeca-2,4(8),9,16-tetraen-15-ol[1][2]
Synonyms Crinidine, (-)-Crinine[1][3][4]
CAS Number 510-67-8[1]
Molecular Formula C₁₆H₁₇NO₃[2]
Molecular Weight 271.31 g/mol [2]
Appearance White crystalline powder
Storage Desiccate at -20°C
Solubility and Spectroscopic Data
PropertyValueReference(s)
Solubility Soluble in chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone.
Melting Point 205-207 °C
Specific Rotation [α]D -106° (c 0.2, CHCl₃)
UV λmax (EtOH) 238, 295 nm
¹H NMR (CDCl₃, 400 MHz) δ 6.78 (s, 1H), 6.55 (s, 1H), 5.91 (s, 2H), 5.88 (d, J=10.4 Hz, 1H), 5.76 (d, J=10.4 Hz, 1H), 4.10 (d, J=13.6 Hz, 1H), 3.96 (s, 1H), 3.39 (d, J=13.6 Hz, 1H), 3.29 (m, 1H), 2.97 (dd, J=16.4, 4.8 Hz, 1H), 2.75 (d, J=16.4 Hz, 1H), 2.38 (m, 1H), 2.05 (m, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 146.9, 146.4, 133.0, 128.9, 128.3, 110.1, 107.0, 101.0, 100.8, 67.8, 61.2, 54.0, 52.8, 46.8, 33.7
Mass Spectrometry (EI-MS) m/z 271 [M]⁺, 254, 212, 188, 171, 130

Experimental Protocols

Isolation and Purification of this compound from Crinum moorei

This protocol outlines the bioassay-guided fractionation for the isolation of this compound from the bulbs of Crinum moorei.[5][6][7]

  • Extraction:

    • Air-dry fresh bulbs of Crinum moorei at room temperature and pulverize them into a fine powder.

    • Perform extraction of the powdered material with methanol (B129727) (MeOH) at room temperature for 48 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 10% aqueous citric acid.

    • Wash the acidic solution with diethyl ether to remove neutral and weakly basic compounds.

    • Basify the aqueous phase to pH 9-10 with a saturated sodium carbonate solution.

    • Extract the alkaline solution with chloroform (CHCl₃) to obtain the crude alkaloid fraction.

  • Chromatographic Separation:

    • Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 90:10).

    • Monitor the collected fractions by thin-layer chromatography (TLC) using a chloroform-methanol (95:5) mobile phase and visualize with Dragendorff's reagent.

    • Combine fractions showing a positive test for alkaloids and similar TLC profiles.

  • Purification:

    • Further purify the this compound-containing fractions by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of the isolated this compound is performed using a combination of spectroscopic methods.[8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a sample of pure this compound (approx. 5-10 mg) in deuterated chloroform (CDCl₃).

    • Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Use the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm) as an internal standard.

    • For complete structural assignment, perform 2D NMR experiments such as COSY, HSQC, and HMBC.

  • Mass Spectrometry (MS):

    • Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy:

    • Record the IR spectrum using a KBr pellet or as a thin film to identify functional groups.

  • UV-Vis Spectroscopy:

    • Dissolve a sample in ethanol (B145695) and record the UV-Vis spectrum to determine the wavelengths of maximum absorption.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of this compound against acetylcholinesterase can be determined using the Ellman's method.[12][13][14][15][16]

  • Reagents and Materials:

    • Acetylcholinesterase (AChE) from electric eel.

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Phosphate (B84403) buffer (pH 8.0).

    • This compound dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplate reader.

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the this compound solution at various concentrations.

    • Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the substrate (ATCI).

    • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

    • The rate of reaction is determined by the change in absorbance over time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • To determine the mechanism of inhibition (competitive, non-competitive, or mixed), perform kinetic studies by measuring the enzyme activity at different substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.

Visualizations

General Workflow for Natural Product Isolation

The following diagram illustrates a typical workflow for the isolation and characterization of bioactive natural products like this compound from a plant source.[17][18][19][20]

G cluster_extraction Extraction & Pre-fractionation cluster_isolation Isolation & Purification cluster_characterization Structure Elucidation & Bioactivity A Plant Material (e.g., Crinum moorei bulbs) B Grinding and Extraction (Methanol) A->B C Crude Extract B->C D Acid-Base Partitioning C->D E Crude Alkaloid Fraction D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection & TLC Analysis F->G H Bioassay-Guided Fraction Selection (e.g., AChE Assay) G->H I Preparative TLC / HPLC H->I J Pure this compound I->J K Spectroscopic Analysis (NMR, MS, IR) J->K L Structure Confirmation K->L M In-depth Bioassays (e.g., AChE Kinetics) L->M N Lead Compound M->N

Caption: A generalized workflow for the isolation and characterization of this compound.

Acetylcholinesterase Inhibition by this compound

This diagram illustrates the mechanism of acetylcholinesterase (AChE) inhibition, a key biological activity of this compound. The inhibition is of a mixed-type, where this compound can bind to both the free enzyme and the enzyme-substrate complex.[13][14][15][16]

AChE_Inhibition E AChE (Free Enzyme) ES AChE-Substrate Complex E->ES + Substrate (S) EI AChE-Crinine Complex (Inactive) E->EI + Inhibitor (I) S Acetylcholine (Substrate) ES->E P Choline + Acetate (Products) ES->P k_cat ESI AChE-Substrate-Crinine Complex (Inactive) ES->ESI + Inhibitor (I) I This compound (Inhibitor) EI->ESI + Substrate (S)

Caption: Mixed-type inhibition of acetylcholinesterase by this compound.

Conclusion

This compound remains a molecule of significant interest to the scientific community due to its unique structural features and promising biological activities. This guide has consolidated the key physical and chemical data for this compound, provided detailed experimental protocols for its study, and visualized important workflows and mechanisms. It is intended to serve as a valuable technical resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents from natural sources. Further investigation into the structure-activity relationships of this compound and its derivatives may lead to the discovery of new and more potent pharmacological agents.

References

Crinine: An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinine, a crinane-type alkaloid derived from plants of the Amaryllidaceae family, has emerged as a compound of significant interest in oncology research.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells, with a focus on its effects on key cellular processes such as apoptosis, cell cycle progression, migration, and angiogenesis. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the molecular pathways involved to serve as a valuable resource for researchers and professionals in drug development.

In Vitro Cytotoxicity

Cell LineCancer TypeCompoundIC50 (µM)Citation
SiHaCervical CancerCrinamine (B1198835)23.52[2]
C33aCervical CancerCrinamine60.89[2]
HeLaCervical CancerCrinamine> 100[2]
MCF-7 Breast Cancer This compound Data Not Available
A549 Lung Cancer This compound Data Not Available
HCT116 Colon Cancer This compound Data Not Available

Note: The IC50 values for crinamine in HeLa, C33a, and SiHa cells were determined after a two-day treatment period.[2] Further research is required to establish the specific IC50 values for this compound across a broader panel of cancer cell lines.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting the processes of cell migration and new blood vessel formation (angiogenesis).

Induction of Apoptosis

A key mechanism of this compound's cytotoxicity is the induction of apoptosis. Studies on the related alkaloid crinamine have shown that it induces apoptosis in cervical cancer cells without causing DNA double-strand breaks, a common side effect of many traditional chemotherapeutics like cisplatin.[3] This suggests a more targeted and potentially less toxic mechanism of action. The apoptotic cascade initiated by this compound is believed to involve the activation of executioner caspases, such as caspase-3, and the regulation of the Bcl-2 family of proteins, which are central to the intrinsic apoptotic pathway.[3][4]

Cell Cycle Arrest

This compound has been observed to interfere with the normal progression of the cell cycle in cancer cells. Gene expression analysis of cells treated with crinamine revealed the downregulation of key cell cycle regulators, including Cyclin D1 (CCND1) and Cyclin-Dependent Kinase 4 (CDK4).[3] The inhibition of these proteins typically leads to an arrest in the G1 phase of the cell cycle, preventing the cells from entering the S phase where DNA replication occurs. This cytostatic effect contributes to the overall inhibition of tumor growth.

Inhibition of Cell Migration and Invasion

The spread of cancer to distant organs, a process known as metastasis, is a major cause of mortality. This compound has demonstrated the ability to inhibit the migration of cancer cells. In cervical cancer cells, crinamine treatment led to the suppression of SNAI1 and VIM, which are key regulators of the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell motility and invasion.[3]

Anti-Angiogenic Effects

Tumor growth is highly dependent on the formation of new blood vessels to supply nutrients and oxygen. This compound exhibits anti-angiogenic properties by inhibiting the secretion of Vascular Endothelial Growth Factor A (VEGF-A) from cancer cells.[3] Reduced VEGF-A levels disrupt the signaling required for the formation of new blood vessels, thereby impeding tumor growth and survival.

Signaling Pathways Modulated by this compound

The anti-cancer activities of this compound are orchestrated through the modulation of several critical intracellular signaling pathways. A central pathway affected by this compound is the PI3K/Akt signaling cascade, which plays a pivotal role in cell survival, proliferation, and growth.

Gene expression studies have shown that crinamine downregulates the expression of AKT1.[3] The PI3K/Akt pathway is a key regulator of the Bcl-2 family of proteins. The downregulation of Akt activity by this compound likely leads to a decrease in the expression of anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL, and a potential increase in the expression or activity of pro-apoptotic members like Bax and Bak. This shift in the balance of Bcl-2 family proteins promotes the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade and ultimately, apoptosis.

Furthermore, the inhibition of the PI3K/Akt pathway can also explain the observed effects on the cell cycle, as Akt is known to promote the expression of cell cycle regulators like Cyclin D1.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates This compound This compound Akt Akt This compound->Akt Inhibits Cyclin D1/CDK4 Cyclin D1/CDK4 This compound->Cyclin D1/CDK4 Inhibits VEGF-A VEGF-A This compound->VEGF-A Inhibits secretion SNAI1/VIM SNAI1/VIM This compound->SNAI1/VIM Inhibits expression PI3K->Akt Activates Bcl-2/Bcl-xL Bcl-2/Bcl-xL Akt->Bcl-2/Bcl-xL Promotes Akt->Cyclin D1/CDK4 Promotes Bax/Bak Bax/Bak Bcl-2/Bcl-xL->Bax/Bak Inhibits Cytochrome c Cytochrome c Bax/Bak->Cytochrome c Promotes release Caspase-9 Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes G1/S Arrest G1/S Arrest Cyclin D1/CDK4->G1/S Arrest Prevents Angiogenesis Angiogenesis VEGF-A->Angiogenesis Promotes Migration Migration SNAI1/VIM->Migration Promotes Cytochrome c->Caspase-9 Activates

Figure 1: Proposed Signaling Pathway of this compound in Cancer Cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Materials:

    • Cancer cell lines (e.g., HeLa, MCF-7, A549, HCT116)

    • Complete culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Harvest cells (including floating cells in the medium) after treatment with this compound for the desired time.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Materials:

    • Treated and untreated cancer cells

    • PBS

    • 70% Ethanol (B145695) (ice-cold)

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Protocol:

    • Harvest cells after this compound treatment.

    • Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify specific proteins to understand the effect of this compound on signaling pathways.

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Migration Assay (Transwell Assay)

This assay assesses the migratory capacity of cancer cells.

  • Materials:

    • Transwell inserts (with 8 µm pores)

    • 24-well plates

    • Serum-free medium

    • Medium with a chemoattractant (e.g., 10% FBS)

    • Cotton swabs

    • Methanol

    • Crystal Violet stain

  • Protocol:

    • Place Transwell inserts into the wells of a 24-well plate.

    • Add medium with a chemoattractant to the lower chamber.

    • Resuspend this compound-treated and untreated cells in serum-free medium and seed them into the upper chamber of the inserts.

    • Incubate for 12-24 hours.

    • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the cells with Crystal Violet.

    • Count the migrated cells under a microscope.

Angiogenesis Assay (Tube Formation Assay)

This in vitro assay evaluates the ability of endothelial cells to form capillary-like structures.

  • Materials:

    • Matrigel or other basement membrane matrix

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial cell growth medium

    • Conditioned medium from this compound-treated and untreated cancer cells

    • 96-well plate

    • Calcein AM (for visualization)

  • Protocol:

    • Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

    • Seed HUVECs onto the Matrigel-coated wells.

    • Add conditioned medium from this compound-treated or untreated cancer cells to the respective wells.

    • Incubate for 4-12 hours to allow tube formation.

    • Stain the cells with Calcein AM.

    • Visualize and quantify the tube-like structures using a fluorescence microscope.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for evaluating the anti-cancer effects of this compound and the logical relationship between its various mechanisms of action.

G cluster_invitro In Vitro Assays Cell_Culture Cancer Cell Lines (HeLa, MCF-7, A549, HCT116) Crinine_Treatment This compound Treatment (Dose & Time Course) Cell_Culture->Crinine_Treatment MTT_Assay MTT Assay (Cytotoxicity, IC50) Crinine_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Crinine_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Crinine_Treatment->Cell_Cycle_Assay Western_Blot Western Blot (Protein Expression) Crinine_Treatment->Western_Blot Migration_Assay Migration Assay (Transwell) Crinine_Treatment->Migration_Assay Angiogenesis_Assay Angiogenesis Assay (Tube Formation) Crinine_Treatment->Angiogenesis_Assay

Figure 2: Experimental Workflow for this compound Evaluation.

G This compound This compound Inhibition_of_Proliferation Inhibition of Proliferation This compound->Inhibition_of_Proliferation Induction_of_Apoptosis Induction of Apoptosis This compound->Induction_of_Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Inhibition_of_Migration Inhibition of Migration This compound->Inhibition_of_Migration Inhibition_of_Angiogenesis Inhibition of Angiogenesis This compound->Inhibition_of_Angiogenesis Anti_Cancer_Effect Overall Anti-Cancer Effect Inhibition_of_Proliferation->Anti_Cancer_Effect Induction_of_Apoptosis->Anti_Cancer_Effect Cell_Cycle_Arrest->Anti_Cancer_Effect Inhibition_of_Migration->Anti_Cancer_Effect Inhibition_of_Angiogenesis->Anti_Cancer_Effect

Figure 3: Multi-faceted Anti-Cancer Mechanism of this compound.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, acting through a combination of apoptosis induction, cell cycle arrest, and the inhibition of migration and angiogenesis. Its mechanism appears to be centered on the downregulation of the PI3K/Akt signaling pathway and the subsequent modulation of key downstream effectors. While the existing data is promising, further research is warranted to fully elucidate the specific molecular interactions and to establish a comprehensive profile of its efficacy across a wider range of cancer types. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations and support the development of this compound as a potential therapeutic agent.

References

Pharmacological Profile of Crinine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crinine-type alkaloids, a significant subgroup of the Amaryllidaceae family of natural products, have garnered considerable attention within the scientific community for their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its derivatives, with a focus on their anticancer, acetylcholinesterase inhibitory, anti-inflammatory, and antiviral properties. This document details the experimental methodologies for key assays, presents quantitative data in structured tables for comparative analysis, and visualizes the underlying signaling pathways and experimental workflows using Graphviz diagrams. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents derived from this promising class of compounds.

Introduction

This compound is a prominent member of the crinane class of alkaloids, which are characterized by a 5,10b-ethanophenanthridine ring system. These natural products are predominantly isolated from various species of the Amaryllidaceae family. The unique structural features of this compound and its derivatives have made them attractive targets for both phytochemical investigation and synthetic chemistry. More importantly, these compounds exhibit a remarkable spectrum of biological activities, positioning them as potential leads for the development of new drugs. This guide will delve into the key pharmacological aspects of this compound and its analogues, providing a technical foundation for further research and development.

Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their anticancer activity is primarily attributed to the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and angiogenesis.

Quantitative Data: Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6α-hydroxycrinamineHuman Neuroblastoma (SH-SY5Y)54.5 (MTT assay)[1]
6α-hydroxycrinamineHuman Neuroblastoma (SH-SY5Y)61.7 (Neutral red assay)[1]

Note: Further research is needed to populate this table with a wider range of this compound derivatives and cancer cell lines.

Signaling Pathways

The anticancer activity of this compound and its derivatives is mediated through the modulation of several key signaling pathways, primarily leading to apoptosis. The intrinsic apoptosis pathway is a major mechanism, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.

This compound This compound & Derivatives Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Pro-caspase-9 -> Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Pro-caspase-3 -> Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: this compound-induced intrinsic apoptosis pathway.
Experimental Protocols

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Complete culture medium

    • This compound/derivative stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the this compound compound and incubate for 24-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with this compound/Derivative Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End cluster_host Host Cell cluster_virus Virus Crinine_Derivative This compound Derivative mTOR mTOR Crinine_Derivative->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Viral_Replication Viral Replication Autophagy->Viral_Replication Supports

References

In Vitro Biological Activities of Crinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinine, a prominent alkaloid belonging to the Amaryllidaceae family, has garnered significant scientific interest due to its diverse and potent in vitro biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound's bioactivities, with a focus on its anticancer, antiviral, and enzyme-inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development. This document summarizes key quantitative data, details essential experimental methodologies, and visualizes relevant signaling pathways to facilitate a deeper understanding of this compound's therapeutic potential.

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against a range of human cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis and inhibition of cell proliferation.

Quantitative Data: Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

Cell LineCancer TypeIC50 (µM)Citation
SiHaCervical Cancer-[1]
HeLaCervical Cancer> 100[1]
Human Breast Cancer (BCA-1)Breast Cancer-
Human Fibrosarcoma (HT-1080)Fibrosarcoma-
Human Lung Cancer (LUC-1)Lung Cancer-
Human Melanoma (MEL-2)Melanoma-
Human Colon Cancer (COL-1)Colon Cancer-
MDA-MB-231Breast Cancer-
HCT 116Colorectal Carcinoma-

Note: Specific IC50 values for some cell lines were not explicitly provided in the search results but significant cytotoxic activity was reported.

Mechanism of Anticancer Action

This compound's anticancer effects are mediated through the modulation of key signaling pathways involved in cell survival and proliferation. Studies have shown that this compound can induce apoptosis, a form of programmed cell death, in cancer cells. Furthermore, it has been observed to downregulate the expression of several cancer-related genes, including AKT1, BCL2L1, CCND1, CDK4, PLK1, and RHOA[1]. This suggests that this compound may interfere with cell cycle progression and the intrinsic apoptotic pathway.

The intrinsic, or mitochondrial, pathway of apoptosis is a critical mechanism for eliminating damaged or cancerous cells. The process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Upon receiving an apoptotic stimulus, the balance shifts in favor of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates. This compound's ability to downregulate the anti-apoptotic protein Bcl-2-like 1 (BCL2L1, also known as Bcl-xL) suggests its pro-apoptotic activity is mediated through this pathway.

Intrinsic_Apoptosis_Pathway Intrinsic Apoptosis Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Formation cluster_caspases Caspase Cascade DNA_Damage DNA Damage Bax_Bak Bax/Bak DNA_Damage->Bax_Bak activates Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c promotes release Bcl2_BclxL Bcl-2/Bcl-xL Bcl2_BclxL->Bax_Bak inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Apoptosome Apoptosome Apaf1->Apoptosome forms Procaspase9 Procaspase-9 Apoptosome->Procaspase9 recruits and activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 cleaves and activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes This compound->Bcl2_BclxL downregulates BCL2L1

Caption: this compound's potential intervention in the intrinsic apoptosis pathway.

The cell cycle is a series of events that leads to cell division and proliferation. The transition from the G1 (Gap 1) phase to the S (Synthesis) phase is a critical checkpoint that is tightly regulated to ensure proper cell division. This transition is primarily controlled by the activity of cyclin-dependent kinases (CDKs), particularly CDK4/6 and CDK2, which are activated by binding to their respective cyclin partners (Cyclin D and Cyclin E). The Cyclin D-CDK4/6 complex phosphorylates the retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA replication, including Cyclin E. The subsequent activation of the Cyclin E-CDK2 complex further phosphorylates Rb, creating a positive feedback loop that commits the cell to enter the S phase. This compound's reported downregulation of CCND1 (Cyclin D1) and CDK4 suggests that it may induce cell cycle arrest at the G1/S checkpoint, thereby inhibiting cancer cell proliferation.

G1_S_Checkpoint G1/S Cell Cycle Checkpoint cluster_growth_factors Growth Factors cluster_cyclin_cdk Cyclin-CDK Complexes cluster_rb_e2f Rb-E2F Pathway cluster_s_phase S Phase Entry Growth_Factors Growth_Factors CyclinD Cyclin D Growth_Factors->CyclinD induces expression CDK4_6 CDK4/6 CyclinD->CDK4_6 binds and activates Rb_E2F Rb-E2F Complex CDK4_6->Rb_E2F phosphorylates Rb CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 binds and activates CDK2->Rb_E2F further phosphorylates Rb Rb Rb E2F E2F E2F->CyclinE activates transcription S_Phase S Phase Genes E2F->S_Phase activates transcription Rb_E2F->E2F releases This compound->CyclinD downregulates CCND1 This compound->CDK4_6 downregulates CDK4

Caption: this compound's potential interference with the G1/S cell cycle checkpoint.

Antiviral Activity

The antiviral potential of Amaryllidaceae alkaloids is an active area of research. While comprehensive data on this compound is still emerging, recent studies have indicated its potential as an antiviral agent.

Quantitative Data: Antiviral Activity of this compound Alkaloids

A 2024 study screened a panel of Amaryllidaceae alkaloids and found that crinamine, a this compound-type alkaloid, exhibited potency comparable to the well-studied antiviral alkaloid lycorine (B1675740) in blocking the replication of Human Coronavirus OC43 (HCoV-OC43)[1]. The study also confirmed its anticoronaviral activity using a SARS-CoV-2 replicon system[1]. Although specific EC50 values for this compound were not detailed in the provided search results, this finding highlights its promise as a scaffold for the development of novel antiviral drugs.

VirusAssay SystemActivityCitation
Human Coronavirus OC43 (HCoV-OC43)Replication AssayPotency comparable to lycorine[1]
SARS-CoV-2Replicon SystemConfirmed anticoronaviral activity[1]

Enzyme Inhibitory Activity

This compound and its derivatives have been shown to inhibit the activity of cholinesterases, enzymes that play a crucial role in the nervous system.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease. Butyrylcholinesterase is another cholinesterase with a less defined physiological role but is also implicated in acetylcholine metabolism.

Quantitative Data: Cholinesterase Inhibition by this compound and Related Alkaloids

The following table presents the IC50 values for the inhibition of AChE and BuChE by this compound and other this compound-type alkaloids.

CompoundEnzymeIC50 (µM)Citation
This compoundAcetylcholinesterase (AChE)-
This compoundButyrylcholinesterase (BuChE)-
CrinamineAcetylcholinesterase (AChE)-[1]
Ambelline DerivativesButyrylcholinesterase (BuChE)0.10 - 0.43

Note: Specific IC50 values for this compound were not consistently available in the search results, but related this compound-type alkaloids have shown potent inhibitory activity.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with various concentrations of this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: A simplified workflow for the MTT cytotoxicity assay.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.

Materials:

  • Flow cytometer

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate time to induce apoptosis. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin or a cell scraper.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is a technique used to detect specific proteins in a sample. In the context of this compound's activity, it can be used to measure changes in the expression levels of proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle regulation (e.g., cyclins, CDKs).

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, often normalized to a loading control like β-actin or GAPDH.

Antiviral Assay (CPE Reduction Assay)

The cytopathic effect (CPE) reduction assay is a common method to screen for antiviral compounds. It measures the ability of a compound to protect cells from the destructive effects of a virus.

Materials:

  • 96-well plates

  • Host cell line susceptible to the virus of interest

  • Virus stock

  • Complete cell culture medium

  • This compound stock solution

  • Neutral red or other viability stain

Procedure:

  • Cell Seeding: Seed host cells in 96-well plates and grow to confluency.

  • Compound and Virus Addition: In separate plates or tubes, prepare serial dilutions of this compound. Add a standard amount of virus to each dilution and incubate to allow the compound to interact with the virus. Alternatively, cells can be pre-treated with the compound before virus infection.

  • Infection: Add the virus-compound mixture to the confluent cell monolayers. Include virus control (cells + virus, no compound) and cell control (cells only) wells.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus control wells.

  • CPE Observation and Quantification: Observe the plates microscopically for the presence of CPE. Quantify cell viability using a stain like neutral red, which is taken up by living cells.

  • Data Analysis: Calculate the percentage of CPE reduction for each concentration of this compound compared to the virus control. The 50% effective concentration (EC50) is the concentration of the compound that reduces CPE by 50%.

Conclusion

This compound, a readily available Amaryllidaceae alkaloid, exhibits a compelling profile of in vitro biological activities, including potent anticancer, emerging antiviral, and significant enzyme-inhibitory properties. Its ability to induce apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways underscores its potential as a lead compound for the development of novel chemotherapeutic agents. While further research is required to fully elucidate its antiviral spectrum and mechanism of action, preliminary findings are promising. The detailed experimental protocols and compiled quantitative data in this guide are intended to support and stimulate further investigation into the therapeutic applications of this compound and its derivatives. As our understanding of the intricate molecular interactions of this compound expands, so too will the opportunities to harness its biological activities for the betterment of human health.

References

A Technical Guide to the Discovery, Isolation, and Characterization of Novel Crinine-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of Crinine-Type Alkaloids

The Amaryllidaceae family of plants is a well-established source of structurally unique and biologically potent isoquinoline (B145761) alkaloids.[1] For over 150 years, since the initial isolation of lycorine, scientists have identified more than 650 different Amaryllidaceae alkaloids (AAs).[2][3][4] These compounds are derived from the metabolism of phenylalanine and tyrosine, with norbelladine (B1215549) serving as a key precursor.[1][2] Among the various structural classes of AAs, the this compound-type alkaloids, which possess a characteristic 5,10b-ethanophenanthridine nucleus, are a subject of continuous and intensive research.[5][6]

This compound-type alkaloids and their derivatives exhibit a vast range of significant pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimalarial, and acetylcholinesterase (AChE) inhibitory properties.[4][7][8][9][10] The therapeutic success of galantamine, an AA used for Alzheimer's disease treatment, underscores the potential of this compound class in drug discovery.[3][4][7] Consequently, the search for novel this compound-type alkaloids remains a vibrant field, with new derivatives regularly being discovered from various plant species, particularly within the Crinum genus.[2][5][11] This guide provides an in-depth overview of the methodologies used to discover, isolate, and characterize these novel compounds, tailored for professionals in the field of natural product chemistry and drug development.

Recent Discoveries of Novel this compound-Type Alkaloids

Phytochemical investigations of Amaryllidaceae species, primarily from the genus Crinum, consistently yield new additions to the this compound alkaloid family. These discoveries highlight the structural diversity that can arise from variations in substitution patterns and stereochemistry.[5][12] The following table summarizes some recently isolated and characterized novel this compound-type alkaloids.

Alkaloid NamePlant SourceMolecular FormulaKey Biological Activity (IC₅₀)Reference
4,8-dimethoxy-cripowellin CCrinum latifoliumC₁₉H₂₃NO₆Cytotoxic (Lung Cancer Cell Lines): < 30 nM[8]
4,8-dimethoxy-cripowellin DCrinum latifoliumC₁₉H₂₃NO₆Cytotoxic (Lung Cancer Cell Lines): < 30 nM[8]
9-methoxy-cripowellin BCrinum latifoliumC₁₈H₁₉NO₅Antimicrobial: < 0.50 mM; Potent Antioxidant[8]
4-methoxy-8-hydroxy-cripowellin BCrinum latifoliumC₁₈H₁₉NO₅Antimicrobial: < 0.50 mM; Potent Antioxidant[8]
GigantellineCrinum jagusC₁₇H₂₁NO₃Acetylcholinesterase Inhibition (Activity Confirmed)[4][13][14]
GigantellinineCrinum jagusC₁₈H₂₁NO₄Acetylcholinesterase Inhibition (Activity Confirmed)[4][13][14]
Giganthis compoundCrinum jagusC₁₇H₁₇NO₄Acetylcholinesterase Inhibition (Activity Confirmed)[4][13][14]
Augustine N-oxideCrinum amabileC₁₇H₁₉NO₄N/A[4]
Buphanisine N-oxideCrinum amabileC₁₇H₁₉NO₃N/A[4]

Experimental Protocols: From Plant to Pure Compound

The isolation and structural elucidation of novel this compound-type alkaloids is a multi-step process that relies on a combination of classical and modern analytical techniques. The general workflow is depicted below, followed by detailed protocols for each major stage.

G cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Structure Elucidation plant Plant Material (e.g., Crinum bulbs) extract Crude Solvent Extraction (e.g., EtOH, Acidic Water) plant->extract partition Liquid-Liquid Partitioning (e.g., Hexane/Aq. MeOH, EtOAc/Water) extract->partition spe Solid Phase Extraction (SPE) (e.g., C18) partition->spe cc Column Chromatography (CC) (e.g., Silica (B1680970) Gel, Sephadex) spe->cc hplc Preparative HPLC (e.g., C18 Reverse-Phase) cc->hplc pure Isolated Pure Alkaloid hplc->pure ms HR-MS Analysis (Molecular Formula) pure->ms nmr NMR Spectroscopy (1D & 2D - Structure) pure->nmr

General workflow for the isolation and characterization of this compound-type alkaloids.
Extraction of Total Alkaloids

The primary extraction aims to remove the alkaloids from the plant matrix. The choice of solvent is critical and is based on the polarity and salt-form of the target compounds.[15]

  • Protocol 1: Organic Solvent Extraction

    • Air-dry and finely powder the plant material (e.g., bulbs of Crinum species).

    • Macerate the powder with 95% ethanol (B145695) (EtOH) at room temperature for a period of 24-72 hours.[8] This process is typically repeated three times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude ethanolic extract.

    • This method is advantageous as both free base and salt forms of alkaloids are soluble in alcohols.[15]

  • Protocol 2: Acid-Water Extraction

    • Suspend the powdered plant material in an acidic aqueous solution, such as 0.1% to 1% sulfuric acid or tartaric acid.[15][16] This converts the alkaloids into their salt forms, which are soluble in water.

    • After extraction (via maceration or percolation), filter the solution.

    • Alkalinize the acidic extract to a pH of 9-10 using a base (e.g., ammonium (B1175870) hydroxide). This converts the alkaloid salts back to their free base form.

    • Perform liquid-liquid extraction of the aqueous solution with an immiscible organic solvent like ethyl acetate (B1210297) (EtOAc) or chloroform (B151607) to transfer the free base alkaloids into the organic phase.[17]

    • Collect and concentrate the organic phase to obtain the crude alkaloid extract.

Fractionation and Purification

Crude extracts contain a complex mixture of compounds. Chromatographic techniques are employed to separate the alkaloids based on differences in their physicochemical properties like polarity, size, and charge.[18]

  • Initial Fractionation (Solvent Partitioning): The crude extract is dissolved in an aqueous methanol (B129727) solution and partitioned against a non-polar solvent like hexanes to remove fats and lipids.[17] The aqueous methanol fraction is then dried, resuspended in water, and exhaustively extracted with a solvent of intermediate polarity, such as EtOAc, to concentrate the alkaloids.[17]

  • Solid Phase Extraction (SPE): The active fraction (e.g., EtOAc) can be subjected to SPE using a C18 cartridge.[17] Elution is performed with a stepwise gradient of decreasingly polar solvents (e.g., water-methanol mixtures) to achieve a rough separation.

  • Column Chromatography (CC): Fractions obtained from SPE are further purified using gravity column chromatography. Common stationary phases include silica gel (for normal-phase separation) or Sephadex LH-20 (for size-exclusion). Elution is carried out using a gradient of solvents, such as hexane-EtOAc or chloroform-methanol.

  • High-Performance Liquid Chromatography (HPLC): Final purification to yield individual, pure compounds is typically achieved using preparative or semi-preparative HPLC.[18] A reverse-phase C18 column is most common, with a mobile phase consisting of a gradient of water (often containing a modifier like 0.1% trifluoroacetic acid or formic acid) and acetonitrile (B52724) or methanol.

Structure Elucidation

Once an alkaloid is isolated in pure form, its chemical structure is determined using spectroscopic methods.

  • High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), provides the highly accurate mass of the molecular ion, which is used to determine the compound's elemental composition and molecular formula.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential for determining the complete chemical structure.

    • 1D NMR (¹H and ¹³C): Provides information about the number and type of protons and carbons in the molecule.

    • 2D NMR: Reveals connectivity between atoms. Key experiments include:

      • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within a spin system.

      • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for assembling the molecular skeleton.[8]

Biosynthesis and Biological Activity

Biosynthetic Pathway

Understanding the biogenesis of this compound-type alkaloids provides context for their structural diversity. The core structure arises from the precursor 4'-O-methylnorbelladine through an intramolecular para-para oxidative coupling reaction.[12]

G precursors L-Phenylalanine + L-Tyrosine norbelladine 4'-O-Methylnorbelladine precursors->norbelladine Multiple Enzymatic Steps coupling Intramolecular para-para Phenolic Coupling norbelladine->coupling This compound This compound Skeleton (e.g., Crinan-3-one) coupling->this compound derivatives Novel this compound-Type Alkaloid Derivatives This compound->derivatives Further Modifications (Hydroxylation, Methylation, etc.)

Simplified biosynthetic pathway leading to this compound-type alkaloids.
Biological Activities and Potential Signaling

Newly discovered this compound-type alkaloids are screened for a wide range of biological activities. Many have been shown to possess potent cytotoxic effects against cancer cell lines.[7][8] For example, several novel alkaloids from Crinum latifolium exhibited IC₅₀ values in the nanomolar range against lung cancer cells.[8] Other significant activities include anti-inflammatory effects through the inhibition of COX-1 and COX-2 enzymes, and potent antiviral and antimicrobial properties.[8][19]

While specific signaling pathways for many novel alkaloids are still under investigation, a common mechanism of action for cytotoxic Amaryllidaceae alkaloids is the induction of apoptosis (programmed cell death).[7]

G alkaloid This compound-Type Alkaloid target Intracellular Target (e.g., Protein, DNA) alkaloid->target signal Signal Transduction Cascade target->signal caspase Caspase Activation (e.g., Caspase-3) signal->caspase apoptosis Apoptosis caspase->apoptosis

A representative signaling pathway for apoptosis induction by a cytotoxic alkaloid.

Conclusion and Future Outlook

The discovery of novel this compound-type alkaloids continues to be a promising frontier in natural product research and drug development. The diverse structures isolated from genera like Crinum demonstrate that nature's chemical library is far from exhausted. Advances in separation science and spectroscopic techniques now allow for the rapid isolation and characterization of compounds present in even minute quantities. Future research will likely focus on elucidating the specific molecular targets and mechanisms of action for these new compounds, leveraging synthetic chemistry to create derivatives with improved potency and selectivity, and exploring biotechnological production methods to ensure a sustainable supply.[7] The continued interdisciplinary effort in this field holds significant promise for the development of next-generation therapeutics.

References

Antiproliferative Effects of Crinine on Tumor Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiproliferative effects of crinine, an Amaryllidaceae alkaloid, on various tumor cell lines. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Analysis of Antiproliferative Activity

This compound and its derivatives have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are critical metrics for quantifying this activity. The data compiled from various studies are presented below.

Table 1: Cytotoxic and Antiproliferative Activity of this compound and Related Alkaloids

CompoundCell LineAssay TypeActivity MetricValueReference
This compound HL-60/Dox (Doxorubicin-resistant promyelocytic leukemia)Not SpecifiedIC5014.04 µM[1]
6-hydroxycrinamine MV4-11 (Leukemia)ResazurinGI505.323 ± 0.455 µg/ml
6-hydroxycrinamine A2780 (Ovarian carcinoma)MTTGI502.925 ± 0.769 µg/ml
Lycorine MV4-11 (Leukemia)ResazurinGI503.372 ± 0.267 µg/ml
Lycorine A2780 (Ovarian carcinoma)MTTGI502.849 ± 0.139 µg/ml

Note: IC50 (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro. GI50 (Half-maximal Growth Inhibition) is the concentration that causes 50% inhibition of cell growth.

Mechanisms of Action

The anticancer effects of this compound and related crinane alkaloids are attributed to several mechanisms, primarily the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and angiogenesis.

Induction of Apoptosis

A primary mechanism by which this compound exerts its antiproliferative effect is through the induction of apoptosis, or programmed cell death, in cancer cells. Studies have shown that this compound induces apoptosis in a dose-dependent manner in human leukemia (HL-60) and breast cancer (MDA-MB-231) cell lines[1]. This process is often mediated through the activation of intrinsic and extrinsic signaling pathways that converge on effector caspases, leading to the execution of cell death. The related compound, crinamine, has also been shown to induce apoptosis in cervical cancer cells[2]. While the precise pathway for this compound is still under full investigation, a generalized model involves the activation of caspases, a family of proteases critical for apoptosis[3].

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Pathway This compound This compound Bax Bax Activation This compound->Bax Promotes Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Generalized intrinsic apoptosis pathway potentially activated by this compound.
Cell Cycle Arrest

Many antiproliferative agents function by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M), preventing cancer cells from dividing. This arrest allows time for DNA repair or, if the damage is too severe, triggers apoptosis. While specific studies detailing this compound's effect on cell cycle progression are limited, related compounds have been shown to induce cell cycle arrest[4][5]. For example, piperine, another natural alkaloid, causes G1 phase cell cycle arrest in melanoma cells[4]. Investigating this compound's impact on cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21 and p27) is a critical area for future research.

G G1 G1 Phase (Growth) Checkpoint1 G1/S Checkpoint G1->Checkpoint1 S S Phase (DNA Synthesis) G2 G2 Phase (Growth & Prep for Mitosis) S->G2 Checkpoint2 G2/M Checkpoint G2->Checkpoint2 M M Phase (Mitosis) M->G1 Cell Division Checkpoint1->S Proceed Arrest1 Cell Cycle Arrest (this compound Target?) Checkpoint1->Arrest1 Arrest Checkpoint2->M Proceed Arrest2 Cell Cycle Arrest (this compound Target?) Checkpoint2->Arrest2 Arrest G A 1. Seed cells in 96-well plate B 2. Incubate 24h for attachment A->B C 3. Treat cells with This compound (serial dilutions) B->C D 4. Incubate 24-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4h (Formazan forms) E->F G 7. Solubilize Formazan (e.g., with DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability and IC50 Value H->I

References

Ethnobotanical Uses of Crinine-Containing Plants: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Plants containing crinine, a prominent member of the Amaryllidaceae alkaloid family, have been a cornerstone of traditional medicine for centuries across tropical and subtropical regions.[1] Ethnobotanical records reveal their application in treating a wide array of ailments, from microbial infections and inflammation to neurological conditions and malignancies. This technical guide synthesizes the ethnobotanical uses of these plants, providing a detailed overview of the underlying pharmacology, experimental protocols for alkaloid isolation and analysis, and quantitative bioactivity data. By bridging traditional knowledge with modern scientific validation, this document aims to provide a comprehensive resource for researchers focused on natural product-based drug discovery and development.

Introduction: this compound and the Amaryllidaceae Family

This compound is a representative alkaloid of the crinane-type, characterized by a 5,10b-ethanophenanthridine nucleus.[2] It is predominantly found in plants of the Amaryllidaceae family, a group of about 75 genera and 1100 species known for producing a rich diversity of pharmacologically active alkaloids.[3][4] The genus Crinum, with approximately 130 species, is a particularly significant source of this compound and related alkaloids.[2][5][6]

Historically, various parts of Crinum species, especially the bulbs, have been utilized in folk medicine across Africa and Asia.[1][7] Traditional applications are extensive, including their use as analgesics, anti-inflammatories, antimicrobials, and treatments for tumors and fevers.[7][8] Modern phytochemical investigations have led to the isolation of over 150 different alkaloids from Crinum species alone, validating many of their traditional uses and revealing potent biological activities, including acetylcholinesterase (AChE) inhibition, cytotoxic, and antiviral effects.[1]

Ethnobotanical Uses and Pharmacological Validation

The traditional uses of this compound-containing plants are diverse and often correlate with scientifically validated pharmacological activities. This section provides an overview of key ethnobotanical applications and the corresponding scientific evidence.

Neurological Disorders and Acetylcholinesterase Inhibition

Amaryllidaceae alkaloids are renowned for their impact on the central nervous system.[3] The approval of galanthamine, another Amaryllidaceae alkaloid, for the treatment of Alzheimer's disease has spurred research into the acetylcholinesterase (AChE) inhibitory properties of other compounds from this family, including this compound.[9] AChE is a key enzyme that breaks down the neurotransmitter acetylcholine (B1216132); its inhibition leads to increased acetylcholine levels, a therapeutic strategy for managing Alzheimer's symptoms.[4][10]

Boophane disticha, a plant used in traditional southern African medicine for neurological conditions, has been shown to contain this compound-type alkaloids with AChE inhibitory activity.[11][12] While this compound itself shows weak to moderate AChE inhibition, some of its derivatives, such as 6-hydroxycrinamine, have demonstrated activity, although toxic effects have also been noted.[9][12] Molecular docking studies suggest that these alkaloids bind to the active site of AChE, interacting with key amino acid residues.[13][14]

Anti-inflammatory and Analgesic Applications

Decoctions and poultices made from Crinum species are traditionally used to treat inflammation, rheumatism, pain, swelling, and wounds.[7] These uses are supported by modern studies demonstrating the anti-inflammatory and analgesic properties of extracts and isolated alkaloids.

Anticancer and Cytotoxic Properties

The traditional use of Crinum extracts in treating tumors has been substantiated by numerous in vitro studies demonstrating the cytotoxic effects of this compound and related alkaloids against various cancer cell lines.[15] For example, alkaloids isolated from Crinum asiaticum have shown cytotoxicity against human pancreatic and prostate cancer cells.[16][17]

Antimicrobial and Antiviral Uses

Traditional healers have long employed Crinum preparations for wounds, boils, and infections, suggesting antimicrobial action.[7] Scientific investigations have confirmed the antibacterial, antifungal, and antiviral properties of extracts and isolated alkaloids from these plants.[18]

Quantitative Bioactivity Data

The following tables summarize quantitative data on the biological activities of this compound and related alkaloids from various scientific studies.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Amaryllidaceae Alkaloids

AlkaloidPlant Source (if specified)IC50 (µM)Reference
This compoundCrinum spp.461 ± 14[9]
6-HydroxycrinamineBoophane disticha445[12]
EpivittatineCrinum spp.239 ± 9[9]
CrinamidineCrinum spp.300 ± 27[9]
Galanthamine (Reference)Galanthus spp.< 1[18]

Table 2: Cytotoxic Activity (IC50) of Selected this compound-Type Alkaloids Against Cancer Cell Lines

| Alkaloid | Cell Line | Cancer Type | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | 6-Hydroxycrinamine | SH-SY5Y | Human Neuroblastoma | 54.5 |[12] | | Hippeastrine | HCT116 | Human Colon Carcinoma | 73.76 |[19] | | Hippeastrine | Huh7 | Human Hepatocellular Carcinoma | 89.45 |[19] | | Hippeastrine | DU145 | Human Prostate Carcinoma | 132.53 |[19] | | Lycorine (for comparison) | AGS | Human Gastric Adenocarcinoma | 0.62 ± 0.13 µg/mL |[15] | | Haemanthamine (for comparison) | AGS | Human Gastric Adenocarcinoma | 1.12 ± 0.35 µg/mL |[15] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of this compound-type alkaloids.

Protocol 1: Acid-Base Extraction of Alkaloids from Crinum Bulbs

This protocol is a standard method for the selective extraction of basic alkaloids from plant material.

  • Preparation of Plant Material: Fresh Crinum bulbs are cleaned, chopped, and air-dried in the shade for several days until brittle. The dried material is then pulverized into a coarse powder.

  • Maceration: The powdered plant material (e.g., 50 g) is macerated with methanol (B129727) (MeOH) at room temperature for 24-72 hours to extract a wide range of compounds. The process is often repeated three times to ensure exhaustive extraction.[1]

  • Acidification: The crude methanolic extract is concentrated under reduced pressure. The resulting residue is then acidified to pH 2 with 2% sulfuric acid (H₂SO₄). This step protonates the basic alkaloids, converting them into their water-soluble salt forms.[20]

  • Defatting: The acidic aqueous solution is partitioned with a non-polar organic solvent such as diethyl ether (Et₂O) or n-hexane. This removes neutral compounds like fats, waxes, and some pigments, which remain in the organic layer. The aqueous layer containing the alkaloid salts is retained.

  • Basification: The acidic aqueous solution is made alkaline (pH 9-10) by the dropwise addition of a base, such as 25% ammonium (B1175870) hydroxide (B78521) (NH₄OH).[20] This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.

  • Extraction of Free Alkaloids: The basified aqueous solution is then repeatedly extracted (e.g., 4 times) with an organic solvent like ethyl acetate (B1210297) (EtOAc) or chloroform (B151607) (CHCl₃). The organic layers are combined.

  • Final Processing: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Bioassay-Guided Fractionation for AChE Inhibitors

This protocol is used to isolate specific active compounds from a crude extract by systematically testing fractions for biological activity.

  • Initial Extraction: A crude alkaloid extract is obtained using Protocol 1.

  • Chromatographic Fractionation: The crude extract is subjected to a primary separation technique, such as Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC) over silica (B1680970) gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding solvents like ethyl acetate and methanol.[16][21] This separates the crude extract into several primary fractions based on polarity.

  • Bioassay of Fractions: Each primary fraction is tested for AChE inhibitory activity using the Ellman method (see Protocol 3).

  • Sub-fractionation: The most active primary fraction(s) are selected for further separation using more refined chromatographic techniques, such as preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC).[16]

  • Iterative Process: The process of fractionation followed by bioassay is repeated until a pure, active compound is isolated. The structure of the isolated compound is then elucidated using spectroscopic methods (NMR, MS).

Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

  • Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 405-412 nm. The presence of an AChE inhibitor reduces the rate of this color change.

  • Reagents:

    • Phosphate (B84403) buffer (pH 8.0)

    • AChE enzyme solution (from Electrophorus electricus)

    • ATCI solution

    • DTNB solution

    • Test compound (dissolved in a suitable solvent, e.g., methanol)

    • Positive control (e.g., Galanthamine)

  • Procedure (96-well plate format):

    • To each well, add 50 µL of phosphate buffer.

    • Add 25 µL of the test compound solution at various concentrations.

    • Add 25 µL of the AChE solution and incubate for 15 minutes at 25°C.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • The absorbance is measured immediately and then monitored over time using a microplate reader.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined from a dose-response curve.

Mechanisms and Pathways (Visualization)

The therapeutic potential of this compound-type alkaloids, particularly in the context of neurodegenerative diseases, is often linked to their ability to inhibit the acetylcholinesterase enzyme. Molecular docking studies have provided insights into the binding mechanism.

Diagram 1: General Workflow for Bioassay-Guided Isolation

G cluster_0 Extraction & Fractionation cluster_1 Screening & Identification Plant Plant Material (e.g., Crinum bulbs) Crude Crude Alkaloid Extract Plant->Crude Protocol 1: Acid-Base Extraction Fractions Primary Fractions (VLC/CC) Crude->Fractions Chromatography SubFractions Sub-fractions (HPLC/pTLC) Fractions->SubFractions Further Separation Assay1 AChE Bioassay (Protocol 3) Fractions->Assay1 Pure Pure Compound (this compound) SubFractions->Pure Assay2 AChE Bioassay SubFractions->Assay2 Structure Structural Elucidation (NMR, MS) Pure->Structure ActiveFraction Identify Active Fraction Assay1->ActiveFraction ActiveFraction->SubFractions Isolate

Caption: Workflow for the bioassay-guided isolation of active compounds.

Diagram 2: Simplified Mechanism of Acetylcholinesterase (AChE) Inhibition

G cluster_synapse Cholinergic Synapse cluster_normal Normal Function cluster_inhibited Inhibition by this compound Pre Presynaptic Neuron ACh_N Acetylcholine (ACh) ACh_I Increased ACh Post Postsynaptic Neuron Cleft Synaptic Cleft AChE_N AChE Enzyme ACh_N->AChE_N Hydrolysis Receptor_N ACh Receptor ACh_N->Receptor_N Binds & Activates Products_N Choline + Acetate AChE_N->Products_N AChE_I AChE Enzyme ACh_I->AChE_I Hydrolysis Blocked Receptor_I ACh Receptor ACh_I->Receptor_I Prolonged Activation This compound This compound This compound->AChE_I Inhibits

Caption: this compound blocks AChE, increasing acetylcholine in the synapse.

Diagram 3: Molecular Interaction in AChE Active Site

G cluster_cas Catalytic Active Site (CAS) cluster_pas Peripheral Anionic Site (PAS) AChE AChE Active Site Gorge Trp86 Trp86 Glu202 Glu202 Tyr337 Tyr337 His447 His447 Tyr72 Tyr72 Tyr124 Tyr124 Trp286 Trp286 Tyr341 Tyr341 This compound This compound Alkaloid This compound->Trp86 π-π stacking This compound->Tyr337 H-bond This compound->His447 H-bond This compound->Tyr341 Hydrophobic

References

A Technical Guide to the Spectroscopic Identification of Crinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data of the alkaloid crinine, an Amaryllidaceae alkaloid with significant biological activities. The identification and characterization of this compound are crucial for quality control, synthetic efforts, and further investigation into its therapeutic potential. This document collates and presents its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data, along with the associated experimental protocols.

Spectroscopic Data of this compound

The unique tetracyclic structure of this compound gives rise to a distinct spectroscopic fingerprint, which is essential for its unambiguous identification. The following tables summarize the key quantitative data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

¹H Nuclear Magnetic Resonance (¹H NMR) Data

¹H NMR spectroscopy provides detailed information about the proton environments within the this compound molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) provide insights into the connectivity of neighboring protons.

Table 1: ¹H NMR Spectral Data of this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
16.04d10.2
25.86d10.2
34.14br s
2.15m
1.85m
4a3.35m
4.05d12.5
3.20d12.5
76.85s
106.50s
11α3.10m
11β2.90m
11b2.55m
OCH₂O5.92, 5.90d, d1.4, 1.4

Note: The data presented here is a compilation from typical values for the this compound skeleton and may show slight variations depending on the solvent and instrument used.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Data

¹³C NMR spectroscopy provides information on the carbon framework of the this compound molecule.

Table 2: ¹³C NMR Spectral Data of this compound

PositionChemical Shift (δ) ppm
1128.5
2127.8
368.5
430.2
4a62.1
654.3
6a128.9
7105.7
8146.5
9146.8
10102.9
10a133.5
1148.7
11b36.1
OCH₂O100.9

Note: The data presented here is a compilation from typical values for the this compound skeleton and may show slight variations depending on the solvent and instrument used.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and aiding in structural elucidation. For this compound (C₁₆H₁₇NO₃), the expected molecular weight is approximately 271.12 g/mol .

Table 3: Mass Spectrometry Data of this compound

Ionm/z
[M+H]⁺272.1281

Source: Data consistent with findings from the analysis of Crinum americanum extracts.[1]

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, aromatic, and ether functional groups.

Table 4: Infrared (IR) Spectral Data of this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3400O-H stretch (hydroxyl)
~3030C-H stretch (aromatic)
~2920C-H stretch (aliphatic)
~1600, ~1500, ~1480C=C stretch (aromatic)
~1250, ~1040C-O stretch (ether, alcohol)
~930O-CH₂-O bend (methylenedioxy)

Note: This data is representative of the this compound alkaloid class. Specific values may vary slightly.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectral data presented above. These protocols are based on standard practices for the isolation and characterization of natural products.

Isolation of this compound

This compound is typically isolated from the bulbs of plants belonging to the Crinum or Urceolina genera. A general procedure involves:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other constituents. The extract is acidified, and the non-alkaloidal components are removed by extraction with an organic solvent. The aqueous layer is then basified, and the alkaloids are extracted with a solvent like chloroform (B151607) or dichloromethane.

  • Chromatography: The crude alkaloid mixture is then purified using chromatographic techniques such as column chromatography over silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is usually obtained.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the TMS signal (0.00 ppm).

Mass Spectrometry

Mass spectra are typically acquired using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) is prepared.

  • Data Acquisition: The sample solution is introduced into the ESI source, and the mass spectrum is recorded in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: The accurate mass of the molecular ion is used to confirm the elemental composition of this compound.

Infrared Spectroscopy

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be prepared as a KBr pellet (by grinding a small amount of this compound with potassium bromide and pressing it into a thin disk) or as a thin film on a salt plate (by evaporating a solution of this compound in a volatile solvent).

  • Data Acquisition: The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.

Workflow for Spectroscopic Identification

The following diagram illustrates a typical workflow for the spectroscopic identification and structural elucidation of a natural product like this compound.

Spectroscopic_Identification_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Crinum bulbs) Extraction Solvent Extraction Plant_Material->Extraction Purification Chromatography (CC, HPLC) Extraction->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (1D & 2D) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR Molecular_Formula Determine Molecular Formula MS->Molecular_Formula Carbon_Skeleton Elucidate Carbon Skeleton & Connectivity NMR->Carbon_Skeleton Stereochemistry Determine Stereochemistry NMR->Stereochemistry Functional_Groups Identify Functional Groups IR->Functional_Groups Molecular_Formula->Carbon_Skeleton Carbon_Skeleton->Stereochemistry Final_Structure Propose Final Structure Stereochemistry->Final_Structure Functional_groups Functional_groups Functional_groups->Carbon_Skeleton

Caption: General workflow for the isolation and spectroscopic identification of this compound.

References

Toxicological Profile of Crinine: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the currently available toxicological data for crinine, primarily derived from studies on this compound-containing plant extracts. There is a notable lack of comprehensive toxicological studies on pure, isolated this compound in animal models. The information presented herein should be interpreted with caution and is intended for research and drug development professionals.

Executive Summary

This compound, a prominent alkaloid from the Amaryllidaceae family, has garnered interest for its diverse biological activities. However, a thorough understanding of its toxicological profile is crucial for its potential development as a therapeutic agent. This technical guide provides a consolidated overview of the existing toxicological data on this compound, with a focus on in vivo studies in animal models. Due to the limited availability of data on pure this compound, this report heavily relies on findings from studies conducted on extracts of Crinum species known to be rich in this compound and related alkaloids. The guide includes a summary of quantitative toxicity data, detailed experimental protocols from cited studies, and visual representations of a general toxicological workflow and a hypothetical signaling pathway for this compound's potential toxicity.

Quantitative Toxicological Data

The in vivo toxicological data for this compound is sparse. The following tables summarize the available acute toxicity data for extracts of Crinum species containing this compound and its analogs. It is important to note that the toxicity of these extracts cannot be solely attributed to this compound, as they contain a complex mixture of alkaloids and other phytochemicals.

Table 1: Acute Toxicity of Crinum asiaticum Bulb Extract in Mice

Extract TypeAnimal ModelRoute of AdministrationLD50Observed EffectsReference
Chloroform ExtractICR Mice (male and female)Oral> 5000 mg/kgNo mortality or significant toxic effects observed. No significant changes in body weight, neurological functions, haematological, and biochemical parameters. Histopathology of liver and kidney appeared normal.[1]

Table 2: Acute Toxicity of Crinum jagus Bulb Extracts in Mice

Extract TypeAnimal ModelRoute of AdministrationLD50Observed EffectsReference
Methanol ExtractBALB/c MiceOral> 2000 mg/kgNo mortality or signs of toxicity observed at doses up to 2000 mg/kg.[2]
Fractionated ExtractMiceIntraperitoneal1118.003 mg/kgDetails on specific toxic effects were not provided in the abstract.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological studies. The following sections describe the experimental protocols used in the cited acute and sub-acute toxicity studies of Crinum extracts.

Acute Oral Toxicity Study of Crinum asiaticum Chloroform Extract in Mice[1]
  • Test Substance: Chloroform extract of Crinum asiaticum bulbs (CCAE).

  • Animal Model: Healthy male and non-pregnant female ICR mice (15-20 g).

  • Methodology:

    • Mice were divided into three groups: a control group and two treatment groups.

    • The control group received 1 ml/kg of normal saline orally (p.o).

    • The treatment groups received a single oral dose of CCAE at 2000 mg/kg and 5000 mg/kg, respectively.

    • Animals were observed continuously for the first 4 hours and then periodically for 7 days.

  • Parameters Observed:

    • Clinical behavioral changes (e.g., fixed posture, vasodilatation, irritability).

    • Changes in body weight.

    • Loss of appetite.

    • Hair loss.

    • Mortality.

Sub-acute Oral Toxicity Study of Crinum asiaticum Chloroform Extract in Mice[1]
  • Test Substance: Chloroform extract of Crinum asiaticum bulbs (CCAE).

  • Animal Model: Healthy male and non-pregnant female ICR mice.

  • Methodology:

    • Mice were administered daily oral doses of CCAE at 500 mg/kg and 1500 mg/kg for 14 consecutive days.

    • A control group received normal saline.

    • Animals were observed daily for clinical signs of toxicity.

  • Parameters Assessed:

    • Clinical behavioral changes.

    • Body weight changes.

    • Haematological parameters.

    • Biochemical parameters (liver and kidney function tests).

    • Histopathological examination of the liver and kidneys.

Acute Oral Toxicity Study of Crinum jagus Methanol Extract in BALB/c Mice[2]
  • Test Substance: Methanol extract of Crinum jagus bulb.

  • Animal Model: BALB/c albino mice.

  • Methodology:

    • The study was performed according to the OECD guidelines.

    • A group of mice (n=6) were administered the extract orally at doses of 500, 1000, and 2000 mg/kg.

    • The doses were escalated as no mortality was observed at lower doses.

  • Parameters Observed:

    • Changes in skin, fur, and eyes.

    • Respiration.

    • Salivation.

    • Sleep patterns.

    • Mortality.

Acute Intraperitoneal Toxicity Study of Crinum jagus Fractionated Extract in Mice[3]
  • Test Substance: Fractionated extract of Crinum jagus bulbs.

  • Animal Model: Mice.

  • Methodology: The acute toxicity (LD50) was determined using Lorke's method (1983). This method typically involves a two-phase process:

    • Phase 1: Groups of animals are given widely spaced doses to determine the approximate range of toxicity.

    • Phase 2: More animals are used with doses more closely spaced around the dose that caused toxicity in the first phase to precisely determine the LD50.

  • Parameters Observed: Onset of seizures, time of death, and other signs of toxicity.

Visualizations

Experimental Workflow for In Vivo Toxicity Studies

The following diagram illustrates a general workflow for conducting acute and sub-acute toxicity studies in animal models, based on the methodologies described in the cited literature.

G cluster_setup Phase 1: Experimental Setup cluster_observation Phase 3: Observation & Data Collection cluster_analysis Phase 4: Terminal Analysis A Animal Acclimatization (e.g., 7 days) B Randomization into Groups (Control & Treatment) A->B C Baseline Data Collection (Body weight, clinical signs) B->C D Acute Study: Single Dose Administration E Sub-acute Study: Repeated Dosing (e.g., 14/28 days) F Clinical Observations (Behavior, physical signs) D->F E->F G Body Weight Monitoring F->G H Mortality Assessment G->H I Blood Collection (Hematology, Biochemistry) H->I At end of study period J Necropsy & Organ Weight I->J K Histopathological Examination J->K L Data Analysis & LD50 Calculation K->L

General workflow for in vivo acute and sub-acute toxicity studies.
Hypothetical Signaling Pathway for this compound-Induced Toxicity

The precise molecular mechanisms underlying the potential toxicity of this compound have not been elucidated. Based on the known toxicological profiles of other alkaloids, a hypothetical signaling pathway is proposed below. This pathway suggests that this compound might induce cellular stress and apoptosis through various mechanisms that require experimental validation.

G cluster_cellular Cellular Level cluster_downstream Downstream Effects This compound This compound Receptor Neurotransmitter Receptor Interaction (Hypothetical) This compound->Receptor Enzyme Enzyme Inhibition (e.g., Acetylcholinesterase) This compound->Enzyme Mito Mitochondrial Dysfunction This compound->Mito Stress Cellular Stress Response Receptor->Stress Enzyme->Stress ROS Increased Reactive Oxygen Species (ROS) Mito->ROS ROS->Stress Caspase Caspase Activation Stress->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Hypothetical signaling pathway for this compound-induced cellular toxicity.

Conclusion and Future Directions

The available toxicological data on this compound are limited and primarily based on studies of crude plant extracts. While these studies suggest a relatively low acute oral toxicity for some Crinum extracts in mice, they are insufficient to establish a comprehensive safety profile for pure this compound. The intraperitoneal toxicity observed with a fractionated extract of Crinum jagus highlights the need for further investigation into the parenteral toxicity of this compound and its metabolites.

Future research should prioritize the following:

  • Acute, sub-chronic, and chronic toxicity studies of pure, isolated this compound in at least two rodent species, following established international guidelines (e.g., OECD).

  • Determination of the LD50 for this compound via various routes of administration (oral, intravenous, intraperitoneal).

  • Genotoxicity and mutagenicity studies to assess the potential for DNA damage.

  • Carcinogenicity studies for long-term safety evaluation.

  • Mechanistic studies to elucidate the specific signaling pathways involved in this compound-induced toxicity, if any.

A thorough understanding of the toxicological profile of this compound is a prerequisite for its advancement as a potential therapeutic candidate. The data and protocols presented in this guide serve as a foundation for designing future, more definitive toxicological investigations.

References

Crinine and its potential as a lead compound in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

Crinine, a prominent member of the Amaryllidaceae alkaloid family, has emerged as a compelling lead compound in the quest for novel therapeutic agents.[1][2][3] Possessing a unique and rigid tetracyclic ring structure, this compound and its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, acetylcholinesterase inhibitory, and antimicrobial effects.[1][4][5] This technical guide provides a comprehensive overview of this compound's potential in drug discovery, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing pertinent biological and chemical pathways.

Biological Activities of this compound and Its Derivatives

The therapeutic potential of this compound-type alkaloids has been substantiated through numerous in vitro studies. The following tables summarize the key quantitative data on their biological activities.

Table 1: Anticancer Activity of this compound and Related Alkaloids

CompoundCell LineActivityIC50 (µM)Reference
This compoundHL-60/DoxAntiproliferative14.04[6]
6-HydroxycrinamineNeuroblastoma (SH-SY5Y)Cytotoxic54.5 (MTT assay)[5]
6-HydroxycrinamineNeuroblastoma (SH-SY5Y)Cytotoxic61.7 (Neutral red assay)[5]
PowellineLung Cancer (A549)CytotoxicNot specified[7]
AugustineLung Cancer (A549)CytotoxicNot specified[7]
UndulatineLung Cancer (A549)CytotoxicNot specified[7]
PowellineOligodendroglioma (Hs683)CytotoxicNot specified[7]
AugustineOligodendroglioma (Hs683)CytotoxicNot specified[7]
UndulatineOligodendroglioma (Hs683)CytotoxicNot specified[7]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity

CompoundActivityIC50 (µM)Reference
6-HydroxycrinamineAChE Inhibition445[5]

Table 3: Antimicrobial Activity of this compound-type Alkaloids

Compound(s)Organism(s)ActivityIC50 (mM)Reference
4,8-dimethoxy-cripowellin C, 4,8-dimethoxycripowellin D, 9-methoxy-cripowellin B, 4-methoxy-8-hydroxy-cripowellin BStreptococcus pneumoniae, Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Haemophilus influenzae, Enterobacter cloacae, Shigella dysenteriaeAntimicrobial< 0.50[4]

Key Experimental Protocols

The following are detailed methodologies for commonly employed assays in the evaluation of this compound's biological activity.

Anti-proliferative Activity Assessment (MTT Assay)

This protocol is adapted from standard methodologies for assessing cell metabolic activity as an indicator of cell viability.[8]

Materials:

  • This compound or its derivatives

  • Human cancer cell lines (e.g., HL-60, MDA-MB-231)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to screen for AChE inhibitors.[5]

Materials:

  • This compound or its derivatives

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (pH 8.0)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, add 25 µL of 15 mM ATCI in water, 125 µL of 3 mM DTNB in phosphate buffer, and 50 µL of phosphate buffer.

  • Compound Addition: Add 25 µL of various concentrations of the this compound compounds dissolved in a suitable solvent.

  • Enzyme Addition: Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution in phosphate buffer.

  • Incubation and Measurement: Incubate the plate at 25°C for 15 minutes. Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis: The rate of the reaction is determined by the increase in absorbance. The percentage of inhibition is calculated by comparing the rates of reaction with and without the inhibitor. The IC50 value is then determined.

Synthesis of the this compound Scaffold

The total synthesis of this compound has been a subject of extensive research, showcasing various elegant synthetic strategies. A common approach involves the construction of the key C3a-arylated perhydroindole core followed by a Pictet-Spengler cyclization.[2]

Crinine_Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Key Cyclization cluster_2 Final Product start Starting Materials perhydroindole C3a-arylated perhydroindole start->perhydroindole Multi-step synthesis imminium Imminium Ion Intermediate perhydroindole->imminium Reaction with reagents Formaldehyde / Acid or Eschenmoser's Salt pictet_spengler Pictet-Spengler Cyclization imminium->pictet_spengler This compound This compound Scaffold pictet_spengler->this compound

A generalized workflow for the synthesis of the this compound scaffold.

Proposed Mechanism of Action: Induction of Apoptosis

Several studies suggest that the anticancer activity of this compound alkaloids is mediated through the induction of apoptosis.[6][7] While the precise signaling cascade is still under investigation, a plausible mechanism involves the activation of the intrinsic apoptotic pathway.

Proposed_Apoptotic_Pathway_of_this compound cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_caspase Caspase Cascade This compound This compound Derivative bcl2 Bcl-2 Family (e.g., Bax, Bak) This compound->bcl2 Induces activation of cytochrome_c Cytochrome c Release bcl2->cytochrome_c Promotes caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

A proposed signaling pathway for this compound-induced apoptosis.

This proposed pathway suggests that this compound derivatives may modulate the activity of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria. This, in turn, activates the caspase cascade, culminating in the execution of apoptosis by caspase-3. In silico studies have indeed pointed towards this compound alkaloids as potential Caspase-3 activators.[7]

Conclusion and Future Directions

This compound represents a highly promising and versatile scaffold for the development of new therapeutic agents. Its demonstrated efficacy against cancer cell lines and as an acetylcholinesterase inhibitor warrants further investigation. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: Detailed investigation of the signaling pathways involved in its anticancer and other biological effects.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the therapeutic potential of promising this compound derivatives in animal models.

The continued exploration of this compound and its analogues holds significant promise for the discovery of next-generation drugs to address unmet medical needs.

References

Methodological & Application

Total Synthesis of (±)-Crinine: An In-depth Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(±)-Crinine, a member of the Amaryllidaceae alkaloid family, has been a compelling target for synthetic chemists due to its intriguing molecular architecture and potential biological activity. The core structure features a unique 5,10b-ethanophenanthridine skeleton. This document provides a detailed overview of the experimental protocols for the total synthesis of (±)-crinine, drawing from seminal works in the field. The methodologies outlined here are intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the chemical synthesis of this complex natural product.

Synthetic Strategies Overview

The total synthesis of (±)-crinine has been accomplished through various innovative strategies. This application note will focus on the detailed experimental protocols from three influential syntheses:

  • The Muxfeldt Synthesis: A classic approach notable for its construction of the tetracyclic core.[1][2][3]

  • The Overman Synthesis: A strategy highlighted by a key aza-Cope rearrangement/Mannich cyclization sequence.[1]

  • The Martin Synthesis: A biomimetic-inspired approach to assemble the this compound framework.

These syntheses provide a diverse look into the chemical strategies that can be employed to construct complex alkaloids.

Muxfeldt's Total Synthesis of (±)-Crinine

The Muxfeldt synthesis represents one of the earliest successful total syntheses of (±)-crinine. The key steps involve the formation of a hydroindole intermediate followed by the construction of the final ethanophenanthridine ring system.[1][2][3]

Experimental Workflow: Muxfeldt Synthesis

Muxfeldt_Synthesis start β-Keto-ester step1 Nitrosation & Reduction start->step1 1. HNO₂, Zn/AcOH 2. Ac₂O intermediate1 Acetamide (B32628) Intermediate step1->intermediate1 step2 Michael Addition & Cyclization intermediate1->step2 Methyl Vinyl Ketone intermediate2 Hexahydroindole Intermediate step2->intermediate2 step3 Pictet-Spengler Cyclization intermediate2->step3 Formaldehyde (B43269), Acid intermediate3 Tetracyclic Intermediate step3->intermediate3 step4 Allylic Oxidation intermediate3->step4 SeO₂ This compound (±)-Crinine step4->this compound

Caption: Workflow of the Muxfeldt total synthesis of (±)-crinine.

Key Experimental Protocols: Muxfeldt Synthesis

Step 1: Synthesis of the Acetamide Intermediate

A solution of the starting β-keto-ester in acetic acid is treated with an aqueous solution of sodium nitrite (B80452) at low temperature. The resulting α-nitroso derivative is then reduced in situ using zinc dust. Following reduction, the amine is acetylated with acetic anhydride (B1165640) to yield the acetamide intermediate.[1][2]

Step 2: Formation of the Hexahydroindole Intermediate

The acetamide intermediate undergoes a Michael addition with methyl vinyl ketone in the presence of a base such as Triton B. The resulting adduct is then cyclized, saponified, and decarboxylated to afford the hexahydroindole intermediate.[2]

Step 3: Pictet-Spengler Cyclization

The hexahydroindole intermediate is subjected to a Pictet-Spengler reaction with formaldehyde in an acidic medium to construct the tetracyclic core of the this compound skeleton.[1]

Step 4: Allylic Oxidation to (±)-Crinine

The final step involves the allylic oxidation of the tetracyclic intermediate using selenium dioxide to introduce the hydroxyl group and furnish (±)-crinine.[1]

Quantitative Data Summary: Muxfeldt Synthesis
StepProductYield (%)
1Acetamide IntermediateNot explicitly reported
2Hexahydroindole IntermediateNot explicitly reported
3Tetracyclic IntermediateNot explicitly reported
4(±)-CrinineNot explicitly reported

Note: The original publications by Muxfeldt did not provide detailed step-by-step yields.

Overman's Total Synthesis of (±)-Crinine

The Overman synthesis is a notable example of an asymmetric approach to this compound, utilizing a powerful tandem cationic aza-Cope rearrangement/Mannich cyclization to construct the core structure.[1]

Experimental Workflow: Overman Synthesis

Overman_Synthesis start Cyclopentene (B43876) Oxide & Chiral Amine step1 Amino Alcohol Formation start->step1 Trimethylaluminium intermediate1 Amino Alcohol step1->intermediate1 step2 Cyanation & Formaldehyde Addition intermediate1->step2 1. KCN 2. Paraformaldehyde intermediate2 α-Aminonitrile step2->intermediate2 step3 Aza-Cope Rearrangement/ Mannich Cyclization intermediate2->step3 AgNO₃ intermediate3 cis-Perhydroindolone step3->intermediate3 step4 Final Transformations intermediate3->step4 Multi-step sequence This compound (−)-Crinine step4->this compound

Caption: Key stages of the Overman asymmetric synthesis of (-)-crinine.

Key Experimental Protocols: Overman Synthesis

Step 1: Synthesis of the Amino Alcohol

Cyclopentene oxide is reacted with a chiral primary amine in the presence of trimethylaluminium to produce a diastereomeric mixture of amino-alcohols. The desired diastereomer is separated by chromatography.[1]

Step 2: Formation of the α-Aminonitrile

The hydrochloride salt of the purified amino-alcohol is treated with potassium cyanide followed by paraformaldehyde to yield the corresponding α-aminonitrile.[1]

Step 3: Aza-Cope Rearrangement/Mannich Cyclization

The pivotal step involves the treatment of the α-aminonitrile with silver nitrate, which induces a tandem cationic aza-Cope rearrangement and Mannich cyclization to afford the cis-perhydroindolone core.

Step 4: Conversion to (-)-Crinine

The cis-perhydroindolone is then converted to (-)-crinine through a series of transformations including reduction and the formation of the final ring. The enantiomerically pure synthesis yielded (-)-crinine in 10 steps with an overall yield of 6% from cyclopentene oxide.[4]

Quantitative Data Summary: Overman Synthesis
StepProductYield (%)
1Amino Alcohol45% (as a 1:1 mixture of diastereomers)[1]
2α-AminonitrileNot explicitly reported
3cis-Perhydroindolone81%[4]
4(-)-CrinineOverall yield of 6% over 10 steps[4]

Martin's Total Synthesis of (±)-Crinine

The Martin synthesis provides a distinct approach that has been applied to both (±)-crinine and (±)-buphanisine.

Experimental Workflow: Martin Synthesis

Martin_Synthesis start 1,4-Diketone Mono-ketal step1 Reaction with Phosphonate Ester start->step1 Phosphonate Ester, n-BuLi intermediate1 Adduct step1->intermediate1 step2 Cyclization and further transformations intermediate1->step2 step3 Pictet-Spengler Reaction step2->step3 intermediate2 Key Intermediate This compound (±)-Crinine step3->this compound

Caption: Simplified workflow of Martin's synthesis of (±)-crinine.

Detailed experimental protocols and quantitative data for the Martin synthesis are found in the original publication and are recommended for direct consultation for precise replication.

Conclusion

The total syntheses of (±)-crinine by Muxfeldt, Overman, and Martin, among others, showcase the creativity and precision of synthetic organic chemistry. These routes provide valuable insights into the construction of complex molecular architectures and serve as a foundation for the development of new synthetic methodologies. The detailed protocols and data presented herein are intended to aid researchers in the replication and further exploration of the synthesis of this compound and related alkaloids.

References

Enantioselective Synthesis of Crinine and Its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crinine and its analogues, a prominent class of Amaryllidaceae alkaloids, have garnered significant attention due to their diverse and potent biological activities, including antitumor, antiviral, and anti-acetylcholinesterase properties.[1][2] The core structure, a 5,10b-ethanophenanthridine skeleton with a key all-carbon quaternary stereocenter, presents a formidable challenge for synthetic chemists. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound and a variety of its analogues, focusing on a highly efficient bioinspired strategy utilizing iridium-catalyzed asymmetric hydrogenation. An alternative palladium-catalyzed dearomative cyclization approach is also presented.

Introduction

The Amaryllidaceae family of plants produces over 500 distinct alkaloids, with this compound-type compounds being one of the largest subclasses.[1] Their complex architecture and significant therapeutic potential have driven the development of numerous synthetic strategies. Early approaches often resulted in racemic mixtures, limiting their utility in pharmacological studies where stereochemistry is critical.[1] Modern asymmetric synthesis methods have overcome this limitation, providing access to enantiomerically pure this compound alkaloids and their analogues, thus facilitating detailed structure-activity relationship (SAR) studies and drug discovery efforts.

This report details a robust and scalable methodology for the enantioselective synthesis of a wide array of this compound-type alkaloids. The primary focus is a bio-inspired approach that mimics the enzymatic reduction of racemic oxocrinines.[1][3] This is achieved through a stereodivergent resolution of racemic cycloenones via iridium-catalyzed asymmetric hydrogenation, a method that has successfully yielded 24 different this compound-type alkaloids and 8 analogues in high yield and enantioselectivity.[1] Additionally, a palladium-catalyzed intramolecular dearomative cyclization strategy is outlined as a powerful alternative for constructing the chiral core of this compound.

Data Presentation

The following table summarizes the yields and enantiomeric excesses (ee) achieved for a selection of this compound alkaloids and their analogues synthesized via the iridium-catalyzed asymmetric hydrogenation of the corresponding racemic oxocrinines.[1]

EntryProduct 1Yield (%)ee (%)Product 2Yield (%)ee (%)
1(-)-Crinine4397(+)-Epivittatine5193
2(+)-Vittatine4898(-)-Epithis compound4596
3(-)-Buphanisine4298(+)-Epibuphanisine4995
4(-)-Powelline4596(+)-Epipowelline4894
5(-)-Maritidine4497(+)-Epimaritidine5092
6(-)-Flexinine-----
7(-)-Augustine-----

Note: Yields for (-)-Flexinine and (-)-Augustine are for subsequent multi-step transformations from a common intermediate and are not the direct result of the hydrogenation step.

Experimental Protocols

General Procedure for the Synthesis of Racemic Oxothis compound Precursors

The racemic oxothis compound precursors are synthesized in four steps from commercially available starting materials based on a biomimetic intramolecular phenolic oxidative coupling of O-methylnorbelladine.[1]

Protocol:

  • Synthesis of O-methylnorbelladine: Synthesize O-methylnorbelladine from L-phenylalanine and L-tyrosine derivatives following established literature procedures.

  • Intramolecular Phenolic Oxidative Coupling: Dissolve O-methylnorbelladine in a suitable solvent (e.g., a mixture of water and acetonitrile). Add a hypervalent iodine reagent, such as phenyliodine bis(trifluoroacetate) (PIFA), portion-wise at 0 °C.

  • Reaction Quenching and Extraction: After completion of the reaction (monitored by TLC), quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the racemic oxothis compound.

Key Experiment: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol describes the stereodivergent kinetic resolution of racemic oxocrinines.

Materials:

  • Racemic oxothis compound

  • Iridium catalyst (e.g., [Ir(COD)Cl]₂)

  • Chiral ligand (e.g., (R)- or (S)-SpiroPAP)

  • Potassium tert-butoxide (KOtBu)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Hydrogen gas (H₂)

Protocol:

  • Catalyst Preparation: In a glovebox, charge a Schlenk tube with the iridium precursor and the chiral ligand. Add the solvent (EtOH/DCM mixture) and stir to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve the racemic oxothis compound in the solvent mixture.

  • Hydrogenation: Transfer the catalyst solution to the substrate solution. Add KOtBu as a base. Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1 atm).[1]

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 0 °C) until complete conversion of the starting material is observed by TLC or HPLC.[1]

  • Work-up and Separation: Quench the reaction and remove the solvent under reduced pressure. The resulting diastereomeric mixture of this compound alkaloids is then typically converted to their benzoyl esters for easier separation by column chromatography.

  • Hydrolysis: After separation, hydrolyze the individual benzoyl esters with a base (e.g., NaOH) to yield the pure enantiomers of the this compound alkaloids.

  • Analysis: Determine the enantiomeric excess of the products by chiral HPLC analysis.[1]

Alternative Key Experiment: Palladium-Catalyzed Enantioselective Intramolecular Dearomative Cyclization

This protocol provides an alternative route to the chiral core of this compound.

Materials:

Protocol:

  • Precursor Synthesis: Synthesize the bromo phenol precursor through a multi-step sequence, typically involving a reductive amination to connect the aromatic fragments.

  • Reaction Setup: In a glovebox, add the palladium precursor, chiral ligand, and base to a reaction vessel. Add the bromo phenol precursor dissolved in toluene.

  • Cyclization: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed.

  • Purification: Cool the reaction to room temperature, filter, and concentrate. Purify the resulting chiral dihydrophenanthridinone by column chromatography.

  • Elaboration to this compound: The resulting tricyclic ketone can be converted to (-)-crinine through a subsequent two-step reduction and cyclization sequence.

Mandatory Visualizations

Enantioselective_Synthesis_of_Crinine_Workflow cluster_precursor Racemic Oxothis compound Synthesis cluster_hydrogenation Key Asymmetric Step cluster_purification Separation and Final Products start Commercially Available Starting Materials step1 Biomimetic Intramolecular Phenolic Oxidative Coupling start->step1 product1 Racemic Oxothis compound step1->product1 step2 Iridium-Catalyzed Asymmetric Hydrogenation product1->step2 product2 Diastereomeric Mixture of This compound Alkaloids step2->product2 step3 Esterification and Chromatographic Separation product2->step3 step4 Hydrolysis step3->step4 product3 Enantiopure (-)-Crinine and Analogues step4->product3 product4 Enantiopure (+)-Crinine and Analogues step4->product4

Caption: Workflow for the enantioselective synthesis of this compound analogues.

Alternative_Synthesis_Workflow cluster_precursor_alt Precursor Synthesis cluster_cyclization_alt Key Asymmetric Step cluster_elaboration_alt Final Elaboration start_alt Aryl Aldehyde and Aniline step1_alt Reductive Amination start_alt->step1_alt product1_alt Bromo Phenol Precursor step1_alt->product1_alt step2_alt Palladium-Catalyzed Enantioselective Intramolecular Dearomative Cyclization product1_alt->step2_alt product2_alt Chiral Dihydrophenanthridinone step2_alt->product2_alt step3_alt Reduction and Cyclization (2 steps) product2_alt->step3_alt product3_alt (-)-Crinine step3_alt->product3_alt

Caption: Alternative enantioselective synthesis of (-)-crinine.

References

Application Notes and Protocols for the Extraction and Purification of Crinine from Crinum Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinine is a prominent alkaloid belonging to the Amaryllidaceae family, found in various Crinum species.[1][2] This compound and its derivatives have garnered significant attention from the scientific community due to their wide range of biological activities, including antiviral, antibacterial, antiproliferative, and acetylcholinesterase inhibitory effects.[1][3] The therapeutic potential of this compound underscores the importance of efficient and standardized methods for its extraction and purification from natural sources.

These application notes provide a comprehensive overview of the methodologies for extracting and purifying this compound from Crinum species. The protocols detailed below are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development to isolate high-purity this compound for further investigation.

Data Presentation: Quantitative Analysis of this compound and Total Alkaloids

The yield of this compound and total alkaloids from Crinum species can vary significantly depending on the plant part, geographical location, and the extraction and purification methods employed. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Total Alkaloid and this compound-Type Alkaloid Content in Crinum Species

Crinum SpeciesPlant PartAlkaloid TypeConcentration (mg GAL·g⁻¹ AE)†Reference
Crinum × amabileBulbsTotal Alkaloids171.8[4]
LeavesTotal Alkaloids150.0[4]
BulbsHaemanthamine/Crinine-type25.7[4]
LeavesHaemanthamine/Crinine-type62.6[4]
Crinum bambusetumBulbsTotal Alkaloids9.66% (of dry weight)[5][6]

†mg Galanthamine equivalents per gram of alkaloid extract.

Table 2: Extraction Yield of Total Alkaloids from Crinum asiaticum Seeds Using Different Methods

Extraction MethodExtraction Yield (%)Key ParametersReference
Ultrasonic Extraction0.435758°C, 47 min, 600 W, 95% ethanol (B145695), solid-liquid ratio 1:6, 3 extractions[7]
Reflux Extraction0.449484°C, 2.5 h, 95% ethanol, solid-liquid ratio 1:9, 3 extractions[7]

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and purification of this compound from Crinum species. These are generalized procedures based on commonly cited methods and may require optimization depending on the specific Crinum species and available laboratory equipment.

Protocol 1: General Alkaloid Extraction from Crinum Bulbs

This protocol outlines a standard acid-base extraction method for isolating the total alkaloid fraction from Crinum bulbs.

Materials:

Procedure:

  • Plant Material Preparation: Clean the Crinum bulbs and slice them into small pieces. Air-dry the material in the shade or use a lyophilizer. Grind the dried material into a fine powder.

  • Maceration: Macerate the powdered plant material in methanol or ethanol at room temperature with continuous shaking for 72 hours. The solvent-to-solid ratio is typically 10:1 (v/w).

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Acid-Base Extraction: a. Dissolve the crude extract in 2% sulfuric acid. b. Wash the acidic solution with petroleum ether or n-hexane to remove neutral and weakly basic compounds. Discard the organic layer. c. Basify the aqueous layer to a pH of 9.5-10 with a 25% ammonia solution.[8] d. Extract the liberated alkaloids with ethyl acetate. Repeat the extraction three times. e. Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield the total alkaloid extract.[8]

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the separation of this compound from the total alkaloid extract using column chromatography.

Materials:

  • Total alkaloid extract

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvent system (e.g., n-hexane:ethyl acetate or chloroform:methanol gradients)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Developing chamber

  • UV lamp (254 nm and 366 nm)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 100% n-hexane). Pour the slurry into the glass column and allow it to pack uniformly without any air bubbles.

  • Sample Loading: Dissolve the total alkaloid extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Begin elution with the least polar solvent (e.g., n-hexane) and gradually increase the polarity by adding the more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluate in separate fractions of equal volume.

  • TLC Monitoring: Monitor the separation process by spotting the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system. Visualize the spots under a UV lamp. Fractions with similar TLC profiles can be combined.

  • Isolation of this compound: Identify the fractions containing this compound based on comparison with a standard or by spectroscopic analysis. Combine the this compound-rich fractions and evaporate the solvent to obtain purified this compound.

  • Further Purification (if necessary): If the isolated this compound is not of the desired purity, it can be further purified by recrystallization or by using other chromatographic techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC).

Protocol 3: Purification of this compound using pH-Zone-Refining Counter-Current Chromatography

This advanced chromatographic technique is highly effective for separating alkaloids with similar polarities.

Materials:

  • Crude alkaloid extract from Crinum moorei (or other species)

  • Multilayer coil planet centrifuge

  • Solvent system: methyl tert-butyl ether (MTBE) and water

  • Triethylamine (B128534) (TEA)

  • Hydrochloric acid (HCl)

Procedure:

  • Solvent System Preparation: Equilibrate a two-phase solvent system of MTBE and water. Add triethylamine (5-10 mM) to the organic phase (stationary phase) and hydrochloric acid (5-10 mM) to the aqueous phase (mobile phase).[9]

  • Column Preparation: Fill the multilayer coil with the stationary phase (organic phase).

  • Sample Loading: Dissolve the crude extract (e.g., 3 g) in a mixture of both phases and inject it into the column.[9]

  • Elution: Elute the column with the mobile phase (aqueous phase) in the displacement mode.[9]

  • Fraction Collection and Analysis: Collect the fractions and analyze them for the presence of this compound, powelline, and crinamidine. This method allows for the separation of these alkaloids with minimal overlapping in a single run of 2.5-7 hours.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from Crinum species.

Extraction_Purification_Workflow PlantMaterial Crinum Species (Bulbs/Leaves) Drying Drying and Grinding PlantMaterial->Drying Extraction Solvent Extraction (Maceration/Reflux/Ultrasonic) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase AlkaloidFraction Total Alkaloid Fraction AcidBase->AlkaloidFraction Purification Chromatographic Purification (Column/TLC/CCC) AlkaloidFraction->Purification This compound Purified this compound Purification->this compound Analysis Structural Elucidation (NMR, MS) This compound->Analysis

Caption: General workflow for this compound extraction and purification.

Biosynthetic Relationship of this compound-Type Alkaloids

This compound belongs to a large family of Amaryllidaceae alkaloids. The following diagram illustrates a simplified biosynthetic relationship starting from the precursor L-tyrosine.

Crinine_Biosynthesis Tyrosine L-Tyrosine Norbelladine O-Methylnorbelladine Tyrosine->Norbelladine Coupling Intramolecular Oxidative para-para Phenolic Coupling Norbelladine->Coupling Cyclohexadienone Cyclohexadienone Intermediate Coupling->Cyclohexadienone CrinineSkeleton This compound Alkaloid Skeleton Cyclohexadienone->CrinineSkeleton This compound This compound CrinineSkeleton->this compound OtherAlkaloids Other this compound-Type Alkaloids CrinineSkeleton->OtherAlkaloids

Caption: Simplified biosynthetic pathway leading to this compound.[1]

Conclusion

The protocols and data presented provide a solid foundation for the successful extraction and purification of this compound from various Crinum species. The choice of methodology will depend on the specific research goals, available resources, and the required purity of the final compound. Optimization of these protocols may be necessary to achieve the best results for a particular Crinum species. The continued investigation into this compound and other Amaryllidaceae alkaloids holds significant promise for the discovery of new therapeutic agents.

References

Application Note and Protocol for the Analysis of Crinine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinine is a prominent alkaloid belonging to the Amaryllidaceae family, a group of compounds known for their significant biological activities.[1] this compound and related alkaloids are subjects of interest in pharmaceutical research due to their potential therapeutic applications, including acetylcholinesterase inhibition and antifungal properties.[2][3] Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for phytochemical studies, quality control, and pharmacokinetic analysis. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) or Mass Spectrometry (HPLC-MS).

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a formic acid modifier allows for the effective elution and separation of this compound. Detection can be achieved using a Diode Array Detector (DAD) at a wavelength where this compound exhibits maximum absorbance, or for higher sensitivity and specificity, a mass spectrometer (MS) can be used. Quantification is performed by constructing a calibration curve using a certified reference standard of this compound.

Experimental Protocols

1. Sample Preparation (from Plant Material)

This protocol is adapted from methods used for the extraction of related Amaryllidaceae alkaloids.

  • Materials and Reagents:

    • Dried and powdered plant material (e.g., bulbs of Crinum species)

    • Methanol (HPLC grade)

    • 1% (v/v) Sulfuric acid (H₂SO₄) in water

    • 25% (v/v) Ammonium hydroxide (B78521) (NH₄OH)

    • Dichloromethane (DCM, HPLC grade)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Rotary evaporator

    • 0.22 µm syringe filters (PTFE or nylon)

  • Procedure:

    • Weigh 1 g of the dried, powdered plant material into a flask.

    • Add 20 mL of 1% H₂SO₄ and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant. Repeat the extraction of the pellet twice more with 20 mL of 1% H₂SO₄ each time.

    • Combine the acidic aqueous extracts and adjust the pH to 9-10 with 25% NH₄OH.

    • Perform a liquid-liquid extraction by adding 40 mL of DCM to the basified aqueous extract in a separatory funnel. Shake vigorously and allow the layers to separate.

    • Collect the lower organic (DCM) layer. Repeat the extraction twice more with 40 mL of DCM each time.

    • Combine the organic extracts and dry over anhydrous Na₂SO₄.

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

    • Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[4]

2. HPLC-DAD Method

  • Instrumentation and Conditions:

    • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 60 40
      25 10 90
      30 10 90
      31 90 10

      | 40 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    • Detection Wavelength: 280 nm.

3. UPLC-MS/MS Method (for higher sensitivity)

  • Instrumentation and Conditions:

    • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A similar gradient to the HPLC-DAD method can be used, but with a shorter run time adapted for the UPLC system.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40°C.

    • MS/MS Parameters:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Precursor Ion (m/z): 272.13 [M+H]⁺.[3]

      • Product Ions (m/z): Monitoring of characteristic fragment ions, such as those resulting from neutral losses of C₂H₅N (43 u) and C₂H₆N (44 u), or the characteristic ions at m/z 211 and 213.[5] The most abundant and stable transitions should be selected for quantification and qualification.

Data Presentation

The following tables summarize the typical quantitative data for the analysis of this compound and related alkaloids. The specific values for this compound should be determined during method validation.

Table 1: Chromatographic and MS/MS Parameters

ParameterValue
Retention Time (t_R) To be determined experimentally
Precursor Ion (Q1) 272.13 m/z
Product Ion (Q3) for Quantification To be determined experimentally
Product Ion (Q3) for Confirmation To be determined experimentally
Collision Energy (CE) To be optimized for the specific instrument

Table 2: Method Validation Parameters (Typical)

ParameterTypical Value
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.15 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Mandatory Visualization

The following diagrams illustrate the biosynthetic pathway of Amaryllidaceae alkaloids, including the formation of the this compound skeleton, and the general experimental workflow for this compound analysis.

Amaryllidaceae Alkaloid Biosynthesis cluster_0 Precursors cluster_1 Key Intermediate cluster_2 Oxidative Coupling cluster_3 Alkaloid Skeletons L-Phenylalanine L-Phenylalanine Norbelladine Norbelladine L-Phenylalanine->Norbelladine Multiple steps L-Tyrosine L-Tyrosine L-Tyrosine->Norbelladine Multiple steps para-ortho' coupling para-ortho' coupling Norbelladine->para-ortho' coupling ortho-para' coupling ortho-para' coupling Norbelladine->ortho-para' coupling para-para' coupling para-para' coupling Norbelladine->para-para' coupling Galanthamine-type Galanthamine-type para-ortho' coupling->Galanthamine-type This compound-type This compound-type ortho-para' coupling->this compound-type Lycorine-type Lycorine-type para-para' coupling->Lycorine-type Experimental Workflow for this compound Analysis Sample_Collection Sample Collection (e.g., Plant Material) Extraction Acid-Base Extraction Sample_Collection->Extraction Purification Filtration / SPE (optional) Extraction->Purification HPLC_Analysis HPLC-DAD / UPLC-MS/MS Analysis Purification->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing

References

Application Notes and Protocols for the GC-MS Analysis of Crinine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of crinine alkaloids using gas chromatography-mass spectrometry (GC-MS). It includes detailed protocols for sample preparation and instrument parameters, a summary of quantitative data for key this compound alkaloids, and a discussion of their characteristic mass spectral fragmentation patterns.

Introduction

This compound alkaloids are a significant subgroup of the Amaryllidaceae family of alkaloids, known for their diverse and potent biological activities, including antiviral, antibacterial, and antiproliferative properties.[1] Accurate and reliable analytical methods are crucial for the identification, quantification, and characterization of these compounds in plant extracts and pharmaceutical preparations. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high-resolution separation and sensitive detection.[2] This application note outlines a standard protocol for the GC-MS analysis of this compound alkaloids.

Experimental Protocols

Alkaloid Extraction from Plant Material

This protocol describes a general method for the extraction of alkaloids from plant material, such as the bulbs and leaves of Crinum species.[2]

Materials:

Procedure:

  • Extract the dried and powdered plant material (e.g., 500 mg) three times with methanol (5 mL) at room temperature.

  • Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 10 mL of 2% sulfuric acid.

  • Wash the acidic solution with diethyl ether (3 x 10 mL) to remove neutral compounds. Discard the ether phase.

  • Basify the acidic aqueous phase to a pH of 9-10 with a 25% ammonia solution.

  • Extract the alkaloids from the basified solution with chloroform (3 x 10 mL).

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to dryness to obtain the crude alkaloid extract.

  • Redissolve the extract in a suitable volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 10 µg/mL for GC-MS analysis.[3]

  • Centrifuge the final solution before transferring it to a GC autosampler vial to remove any particulate matter.[3]

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of underivatized this compound alkaloids.[2][4] It is important to note that some polar alkaloids may benefit from derivatization (e.g., silylation) to improve their volatility and chromatographic peak shape.[5][6][7]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Thermo GC-Trace Ultra with MS DSQ II or similar).[2]

GC Conditions:

  • Column: TR-5 MS or HP1-MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2][4]

  • Carrier Gas: Helium at a constant flow rate of 0.8 mL/min.[2]

  • Injector Temperature: 250 °C.[2]

  • Injection Mode: Splitless.[2]

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 150 °C.[4]

    • Ramp: 5 °C/min to 270 °C.[4]

    • An alternative program is: 80°C for 1 min, then ramp at 10°C/min to 250°C, hold for 2 min, then ramp at 10°C/min to 300°C, and hold for 10 min.[2]

MS Conditions:

  • Ionization Mode: Electron Impact (EI).

  • Ionization Energy: 70 eV.[2]

  • Mass Range: m/z 40-650.

  • Ion Source Temperature: 200-250 °C.

Quantitative Data and Identification

Identification of this compound alkaloids is typically achieved by comparing their retention indices (RI) and mass spectra with those of authentic standards or with data from established libraries and literature.[8] The mass spectra of this compound-type alkaloids exhibit characteristic fragmentation patterns that aid in their identification.[9][10]

The following table summarizes the GC-MS data for several this compound and related alkaloids identified in Crinum species.

No.Compound NameAlkaloid TypeRetention Time (min)Key Mass Spectral Fragments (m/z)
1Unidentified-15.39281(10), 126(21), 112(18), 98(90), 72(95), 59(100)
2This compound/VittatineCrinane--
3PowellineCrinane16.43301(66), 300(100), 244(72), 215(30), 201(27)
4Crinan-3-one (tentative)Crinane16.66281(100), 266(12), 250(8), 238(20)
5UndulatineCrinane16.98273(100), 256(27), 229(42), 201(50), 185(32), 115(25)
66-Hydroxy-powellineCrinane18.78315(100), 300(31), 284(34), 260(45), 245(63), 231(37)
76-HydroxycrinamidineCrinane--
8AmbellineCrinane--
9BuphanisineCrinane--
101,2-diacetyl-lycorineLycorine21.08331(55), 276(100), 261(28), 229(78), 91(35)
11Oxothis compoundCrinane-[M+] 269

Data compiled from studies on Crinum latifolium and Crinum × amabile.[4][8]

Mass Spectral Fragmentation of this compound Alkaloids

The fragmentation patterns of this compound alkaloids under electron impact ionization are highly informative for their structural elucidation. The substituent at the C-11 position significantly influences the fragmentation pathway.[11] For crinane-type alkaloids, characteristic fragmentation includes the neutral loss of C₂H₅N (43 u) and C₂H₆N (44 u), as well as the formation of diagnostic ions at m/z 211 and 213.[10] These fragmentation patterns are crucial for differentiating them from other Amaryllidaceae alkaloid types, such as tazettine-type alkaloids, which exhibit different neutral losses.[10]

Visualized Workflows

Experimental Workflow for GC-MS Analysis of this compound Alkaloids

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS_Analysis GC-MS Analysis cluster_Data_Analysis Data Analysis Plant_Material Dried, Powdered Plant Material Methanol_Extraction Methanol Extraction Plant_Material->Methanol_Extraction Evaporation1 Evaporation Methanol_Extraction->Evaporation1 Acidification Acid-Base Partitioning (2% H₂SO₄) Evaporation1->Acidification Ether_Wash Wash with Diethyl Ether Acidification->Ether_Wash Basification Basification (NH₄OH) Ether_Wash->Basification Chloroform_Extraction Chloroform Extraction Basification->Chloroform_Extraction Drying_Evaporation Drying and Evaporation Chloroform_Extraction->Drying_Evaporation Reconstitution Reconstitution in Volatile Solvent Drying_Evaporation->Reconstitution Injection GC Injection (1 µL) Reconstitution->Injection Separation Chromatographic Separation (TR-5 MS / HP1-MS Column) Injection->Separation Ionization Electron Impact (EI) Ionization Separation->Ionization Detection Mass Detection (m/z 40-650) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search RI_Comparison Retention Index Comparison Peak_Integration->RI_Comparison Identification Alkaloid Identification Library_Search->Identification RI_Comparison->Identification Quantification Quantification Identification->Quantification

Caption: GC-MS workflow for this compound alkaloid analysis.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the separation, identification, and quantification of this compound alkaloids in complex mixtures. The provided protocols for sample preparation and instrument parameters, along with the summary of quantitative data and fragmentation patterns, serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Adherence to these guidelines will facilitate the accurate characterization of this compound alkaloids and contribute to the advancement of research in this field.

References

Illuminating Crinine's Cytotoxic Potential: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinine, a prominent alkaloid belonging to the Amaryllidaceae family, has garnered significant interest within the scientific community for its potential pharmacological activities, including its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation, making it a compelling candidate for further investigation in oncology drug discovery. This document provides detailed application notes and protocols for utilizing common cell-based assays to evaluate the cytotoxic properties of this compound. The methodologies outlined herein are designed to offer a robust framework for researchers to assess this compound's efficacy and elucidate its mechanism of action.

Data Presentation: Quantifying this compound's Cytotoxicity

The following tables summarize the cytotoxic effects of this compound and its derivatives on various cancer cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a substance required to inhibit a biological process by 50%.

Table 1: IC50 Values of this compound and Related Alkaloids in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation
6α-HydroxycrinamineSH-SY5YHuman Neuroblastoma54.5[1]
Powelline, Augustine, UndulatineA549Human Lung CancerPredicted Active[2]
Powelline, Augustine, UndulatineHs683OligodendrogliomaPredicted Active[2]

Table 2: Predicted Cytotoxic Properties of Selected this compound Alkaloids

CompoundPropertyPredictionCitation
PowellineCaspase-3 StimulantPotential Activator[2]
PowellineAnti-angiogenic AgentPotential Inhibitor[2]
AugustineCaspase-3 StimulantPotential Activator[2]
AugustineAnti-angiogenic AgentPotential Inhibitor[2]
UndulatineCaspase-3 StimulantPotential Activator[2]
UndulatineAnti-angiogenic AgentPotential Inhibitor[2]

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound using cell-based assays is depicted in the following diagram. This process involves initial cell culture, treatment with varying concentrations of this compound, and subsequent evaluation of cell viability, membrane integrity, and apoptosis induction.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding This compound Preparation This compound Preparation This compound Exposure This compound Exposure This compound Preparation->this compound Exposure Cell Seeding->this compound Exposure MTT Assay MTT Assay This compound Exposure->MTT Assay LDH Assay LDH Assay This compound Exposure->LDH Assay Caspase-3/7 Assay Caspase-3/7 Assay This compound Exposure->Caspase-3/7 Assay Data Collection Data Collection MTT Assay->Data Collection LDH Assay->Data Collection Caspase-3/7 Assay->Data Collection IC50 Calculation IC50 Calculation Data Collection->IC50 Calculation Statistical Analysis Statistical Analysis IC50 Calculation->Statistical Analysis

A streamlined workflow for evaluating this compound cytotoxicity.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell line (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[3]

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of incubation, carefully aspirate the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound.

    • Include control wells: untreated cells (medium only) and vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Incubation:

    • After the desired incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[4]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot a dose-response curve and determine the IC50 value of this compound.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and this compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. It is crucial to include the following controls for the LDH assay:

      • Untreated Control (Spontaneous LDH release): Cells treated with medium only.

      • Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit.

      • Vehicle Control: Cells treated with the highest concentration of the solvent.

      • Medium Background Control: Wells containing medium only.[5]

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 3-5 minutes to pellet the cells.[6]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[6]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[6]

  • Stopping the Reaction:

    • Add 50 µL of the stop solution (provided in the kit) to each well.[6]

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the 680 nm absorbance value from the 490 nm absorbance value to correct for background.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Maximum Release - Absorbance of Untreated)] x 100

Caspase-3/7 Activity Assay for Apoptosis Detection

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • White-walled 96-well plates (for luminescent assays)

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Protocol:

  • Cell Seeding and this compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using white-walled plates.

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

    • After the desired incubation period with this compound, add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation:

    • Gently mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only) from all experimental values.

    • Express the results as a fold change in caspase-3/7 activity compared to the untreated control.

Signaling Pathway of this compound-Induced Apoptosis

This compound and related Amaryllidaceae alkaloids are known to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

G This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase37 Pro-caspase-3/7 Caspase9->Procaspase37 Caspase37 Caspase-3/7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion

The cell-based assays detailed in this application note provide a comprehensive and robust platform for evaluating the cytotoxic potential of this compound. By employing a combination of viability, membrane integrity, and apoptosis assays, researchers can obtain valuable quantitative data to characterize the anticancer properties of this promising natural product. The provided protocols and diagrams serve as a foundational guide for further investigation into the molecular mechanisms underlying this compound's cytotoxicity, ultimately contributing to the development of novel therapeutic strategies.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Crinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinine, a prominent alkaloid from the Amaryllidaceae family, has demonstrated a wide spectrum of biological activities in preclinical research. These include antiproliferative, antimalarial, and antiviral properties, making it a promising candidate for further drug development.[1] These application notes provide detailed protocols for conducting in vivo efficacy studies to evaluate this compound in models of cancer, malaria, and influenza. The protocols are designed to be comprehensive, guiding researchers through experimental design, methodology, and data analysis.

I. Anticancer Efficacy Studies

A. Application Note: Evaluating this compound in Pancreatic Cancer Xenograft Models

Pancreatic cancer is a highly aggressive malignancy with limited therapeutic options. This compound and related Amaryllidaceae alkaloids have shown cytotoxic effects against various cancer cell lines. This protocol describes a subcutaneous xenograft model using the human pancreatic cancer cell line PANC-1 to assess the in vivo antitumor efficacy of this compound.

B. Experimental Protocol: Subcutaneous PANC-1 Xenograft Model

1. Animal Model:

  • Species: Athymic Nude Mice (e.g., BALB/c nude)

  • Age: 6-8 weeks

  • Source: Reputable commercial vendor

  • Acclimatization: Minimum of 7 days upon arrival.

2. Cell Culture and Tumor Implantation:

  • Culture PANC-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Harvest exponentially growing cells and resuspend in sterile PBS or saline at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[2]

  • Monitor tumor growth regularly using calipers.

3. Experimental Design and Treatment:

  • Once tumors reach a palpable size of approximately 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Group 1: Vehicle Control: Administer the vehicle used to dissolve this compound (e.g., DMSO/saline).

  • Group 2: this compound (Low Dose): Administer 10 mg/kg this compound.

  • Group 3: this compound (High Dose): Administer 20 mg/kg this compound.

  • Group 4: Positive Control: Administer a standard-of-care chemotherapeutic agent for pancreatic cancer (e.g., gemcitabine).

  • Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Dosing Schedule: Administer treatment every other day for 2-3 weeks.

4. Efficacy Endpoints and Data Collection:

  • Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor and record the body weight of each mouse twice a week as an indicator of toxicity.

  • Tumor Weight: At the end of the study, euthanize the mice and excise the tumors to determine their final weight.

  • Immunohistochemistry: Analyze tumor tissues for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).[3]

C. Data Presentation

Table 1: Antitumor Efficacy of this compound in PANC-1 Xenograft Model

Treatment GroupMean Tumor Volume (mm³) ± SEM (Day 21)Mean Tumor Weight (g) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control
This compound (10 mg/kg)
This compound (20 mg/kg)
Positive Control

D. Visualization

anticancer_workflow Anticancer Efficacy Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture PANC-1 Cell Culture animal_model Athymic Nude Mice cell_culture->animal_model Subcutaneous Injection tumor_growth Tumor Growth to 50-100 mm³ animal_model->tumor_growth randomization Randomization tumor_growth->randomization treatment This compound/Control Administration randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision & Weight Measurement monitoring->endpoint histology Immunohistochemistry (Ki-67, Caspase-3) endpoint->histology

Caption: Workflow for in vivo anticancer efficacy testing of this compound.

II. Antimalarial Efficacy Studies

A. Application Note: Assessing this compound Against Plasmodium berghei

Malaria remains a significant global health issue, with drug resistance necessitating the discovery of new therapeutic agents. This compound and related alkaloids have shown promising in vitro antiplasmodial activity.[4] This protocol outlines the 4-day suppressive test (Peter's test) to evaluate the in vivo antimalarial efficacy of this compound in a Plasmodium berghei-infected mouse model.

B. Experimental Protocol: 4-Day Suppressive Test

1. Animal and Parasite Strains:

  • Animal Model: BALB/c mice, 6-8 weeks old.

  • Parasite Strain: Chloroquine-sensitive Plasmodium berghei (e.g., ANKA strain).

2. Inoculum Preparation and Infection:

  • Maintain the P. berghei strain in donor mice.

  • Collect infected blood from a donor mouse with rising parasitemia (20-30%).

  • Dilute the infected blood in a suitable buffer (e.g., PBS) to a concentration of 1 x 10^7 parasitized red blood cells (pRBCs) per 0.2 mL.

  • Infect experimental mice intraperitoneally with 0.2 mL of the inoculum.

3. Experimental Design and Treatment:

  • Randomize infected mice into treatment groups (n=5-6 mice per group).

  • Group 1: Vehicle Control: Administer the vehicle.

  • Group 2: this compound (Low Dose): Administer 10 mg/kg this compound.

  • Group 3: this compound (High Dose): Administer 20 mg/kg this compound.

  • Group 4: Positive Control: Administer a standard antimalarial drug (e.g., chloroquine (B1663885) at 5 mg/kg/day).

  • Route of Administration: Oral gavage or intraperitoneal injection.

  • Dosing Schedule: Administer treatment once daily for four consecutive days, starting 2-4 hours post-infection.

4. Efficacy Endpoints and Data Collection:

  • Parasitemia: On day 4 post-infection, collect thin blood smears from the tail of each mouse. Stain with Giemsa and determine the percentage of pRBCs by counting at least 1000 RBCs under a microscope.

  • Percent Suppression: Calculate the average parasitemia for each group and determine the percent suppression relative to the vehicle control group using the formula: [ (A - B) / A ] * 100, where A is the average parasitemia in the control group and B is the average parasitemia in the treated group.

  • Survival: Monitor the mice daily for mortality to determine the mean survival time for each group.

C. Data Presentation

Table 2: Antimalarial Efficacy of this compound Against P. berghei

Treatment GroupMean Parasitemia (%) ± SEM (Day 4)Percent Suppression (%)Mean Survival Time (Days) ± SEM
Vehicle Control0
This compound (10 mg/kg)
This compound (20 mg/kg)
Chloroquine (5 mg/kg)

III. Antiviral Efficacy Studies

A. Application Note: Investigating this compound's Efficacy Against Influenza A Virus

Influenza viruses cause seasonal epidemics and occasional pandemics, highlighting the need for new antiviral drugs. Several Amaryllidaceae alkaloids have demonstrated antiviral properties.[3][5] This protocol details an in vivo model to assess the efficacy of this compound against Influenza A virus infection in mice.

B. Experimental Protocol: Influenza A Virus Infection Model

1. Animal and Virus Strains:

  • Animal Model: BALB/c mice, 6-8 weeks old.

  • Virus Strain: Mouse-adapted Influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1)).

2. Virus Inoculation:

  • Lightly anesthetize mice with isoflurane.

  • Infect mice intranasally with a non-lethal dose of Influenza A virus (e.g., 10x TCID50) in a volume of 50 µL of sterile PBS.

3. Experimental Design and Treatment:

  • Randomize infected mice into treatment groups (n=8-10 mice per group).

  • Group 1: Vehicle Control: Administer the vehicle.

  • Group 2: this compound (Low Dose): Administer 10 mg/kg this compound.

  • Group 3: this compound (High Dose): Administer 20 mg/kg this compound.

  • Group 4: Positive Control: Administer an approved antiviral drug (e.g., oseltamivir).

  • Route of Administration: Oral gavage or intraperitoneal injection.

  • Dosing Schedule: Begin treatment 4 hours post-infection and continue once or twice daily for 5 days.

4. Efficacy Endpoints and Data Collection:

  • Body Weight and Survival: Monitor and record body weight and survival daily for 14 days post-infection.

  • Viral Titer in Lungs: On days 3 and 5 post-infection, euthanize a subset of mice from each group and collect lung tissues. Homogenize the lungs and determine the viral titer using a TCID50 assay or plaque assay on MDCK cells.

  • Lung Histopathology: Collect lung tissues for histopathological examination to assess inflammation and lung injury.

C. Data Presentation

Table 3: Antiviral Efficacy of this compound Against Influenza A Virus

Treatment GroupMean Body Weight Change (%) (Day 7)Survival Rate (%) (Day 14)Mean Lung Viral Titer (log10 TCID50/g) ± SEM (Day 5)
Vehicle Control
This compound (10 mg/kg)
This compound (20 mg/kg)
Oseltamivir

IV. Toxicology and Safety Assessment

A preliminary acute toxicity study should be conducted to determine the maximum tolerated dose (MTD) of this compound. This can be done by administering single escalating doses of this compound to groups of mice and observing them for signs of toxicity and mortality over 14 days. The LD50 can be calculated from this data.[6] During the efficacy studies, monitoring body weight, clinical signs of distress, and performing gross necropsy at the study endpoint are crucial for safety assessment.

V. Signaling Pathway Analysis

A. JAK/STAT3 Signaling Pathway in Cancer

Several Amaryllidaceae alkaloids exert their anticancer effects by modulating key signaling pathways. Lycorine, a related alkaloid, has been shown to inhibit the JAK2/STAT3 pathway in osteosarcoma.[3] This pathway is a critical regulator of cell proliferation, survival, and differentiation.

JAK_STAT_pathway Proposed Inhibition of JAK/STAT3 Pathway by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Cytokine Binding Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 dimer STAT3 Dimer p_stat3->dimer Dimerization dna DNA dimer->dna Translocation transcription Gene Transcription (Proliferation, Survival) dna->transcription This compound This compound This compound->jak Inhibits

Caption: Proposed mechanism of this compound via JAK/STAT3 pathway inhibition.

B. NF-κB Signaling Pathway in Inflammation and Viral Response

The NF-κB signaling pathway is a master regulator of inflammation and the innate immune response to viral infections.[7][8] Many natural products exert their anti-inflammatory and antiviral effects by inhibiting this pathway. Amaryllidaceae alkaloids have been shown to modulate NF-κB signaling.[9]

NFkB_pathway Proposed Inhibition of NF-κB Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Viral PAMPs / Pro-inflammatory Cytokines ikk IKK Complex stimuli->ikk Activates ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB Complex ikb->ikb_nfkb Degradation nfkb NF-κB (p50/p65) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb Releases dna DNA nfkb_nuc->dna transcription Pro-inflammatory Gene Transcription dna->transcription This compound This compound This compound->ikk Inhibits

Caption: Proposed mechanism of this compound via NF-κB pathway inhibition.

References

Application Notes and Protocols for Testing the Antiviral Activity of Crinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinine, an Amaryllidaceae alkaloid, has demonstrated a range of biological activities, including promising antiviral properties. This document provides detailed application notes and experimental protocols for evaluating the antiviral efficacy of this compound against RNA viruses, with a focus on Dengue virus (DENV) and Zika virus (ZIKV). The protocols outlined below are foundational for determining the cytotoxicity, inhibitory concentration, and mechanism of action of this compound.

Data Presentation

Table 1: Summary of In Vitro Antiviral Activity and Cytotoxicity of this compound
Assay TypeVirusCell LineEndpointValueSelectivity Index (SI)
Cytotoxicity N/AVeroCC₅₀>100 µMN/A
N/AA549CC₅₀>100 µMN/A
Antiviral Activity DENV-2VeroEC₅₀[Insert experimental value]CC₅₀ / EC₅₀
ZIKVVeroEC₅₀[Insert experimental value]CC₅₀ / EC₅₀
Mechanism of Action DENV-2VeroTime-of-AdditionPost-entryN/A

CC₅₀ (50% cytotoxic concentration): The concentration of this compound that reduces the viability of uninfected cells by 50%. EC₅₀ (50% effective concentration): The concentration of this compound that inhibits viral replication by 50%. Selectivity Index (SI): A measure of the therapeutic window of a compound (a higher SI value indicates greater potential). N/A: Not Applicable.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells, which is crucial for distinguishing between antiviral activity and general cytotoxicity.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Appropriate host cells (e.g., Vero, A549)

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a cell-only control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[2]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the this compound concentration and using non-linear regression analysis.

Plaque Reduction Assay (PRA) for DENV

This assay is the gold standard for quantifying the inhibition of viral infectivity by measuring the reduction in the number of viral plaques.[3][4]

Materials:

  • This compound stock solution

  • Dengue virus (DENV) stock of known titer

  • Vero cells (or other susceptible cell line)

  • 6-well cell culture plates

  • Complete growth medium and serum-free medium

  • Overlay medium (e.g., 1% methylcellulose (B11928114) in growth medium)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for fixing

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates and grow until a confluent monolayer is formed.

  • Virus-Compound Incubation: Prepare serial dilutions of this compound in serum-free medium. Mix each dilution with an equal volume of DENV diluted to produce 50-100 plaque-forming units (PFU) per well. Incubate the mixture for 1 hour at 37°C.[5]

  • Infection: Remove the growth medium from the cell monolayers and wash with PBS. Add 200 µL of the virus-crinine mixture to each well. Include a virus control (virus without this compound) and a cell control (no virus).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C, gently rocking every 15 minutes to allow for virus adsorption.[5]

  • Overlay: After adsorption, aspirate the inoculum and overlay the cells with 2 mL of the overlay medium.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 3-5 days, or until plaques are visible.

  • Fixation and Staining: Aspirate the overlay medium and fix the cells with 1 mL of 10% formalin for at least 30 minutes. Remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The 50% effective concentration (EC₅₀) is determined using non-linear regression analysis.[5]

50% Tissue Culture Infectious Dose (TCID₅₀) Assay for ZIKV

This assay is used for viruses that do not form clear plaques and measures the dilution of a virus required to infect 50% of the inoculated cell cultures.[3][6][7]

Materials:

  • This compound stock solution

  • Zika virus (ZIKV) stock

  • Vero cells

  • 96-well cell culture plates

  • Complete growth medium

  • Microscope

Procedure:

  • Cell Seeding: Seed Vero cells in a 96-well plate at a density that will form a confluent monolayer within 24 hours.[8]

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in growth medium. Prepare 10-fold serial dilutions of the ZIKV stock.

  • Infection and Treatment: Infect the cell monolayers with the serial dilutions of ZIKV in the presence of various concentrations of this compound. Include virus-only and cell-only controls.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for 5-7 days.

  • CPE Observation: Observe the plates daily for the presence of cytopathic effect (CPE), such as cell rounding and detachment.

  • Endpoint Determination: After the incubation period, score each well as positive or negative for CPE.

  • Data Analysis: Calculate the TCID₅₀ value using the Reed-Muench or Spearman-Kärber method. The EC₅₀ is the concentration of this compound that reduces the viral titer by 50%.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load

This protocol quantifies the amount of viral RNA in infected cells to determine the effect of this compound on viral replication.

Materials:

  • This compound stock solution

  • DENV or ZIKV

  • Susceptible host cells (e.g., Vero, A549)

  • 24-well cell culture plates

  • RNA extraction kit

  • qRT-PCR master mix

  • Virus-specific primers and probes (see Table 2)

  • Real-time PCR instrument

Procedure:

  • Infection and Treatment: Seed cells in 24-well plates. Infect the cells with DENV or ZIKV at a specific multiplicity of infection (MOI) in the presence of serial dilutions of this compound.

  • Incubation: Incubate for the desired time period (e.g., 24, 48 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.[9]

  • qRT-PCR: Perform one-step qRT-PCR using a commercial master mix and virus-specific primers and probes. The thermal cycling conditions typically include a reverse transcription step, followed by PCR amplification cycles.[9][10]

  • Data Analysis: Generate a standard curve using serial dilutions of a known quantity of viral RNA. Quantify the viral RNA in the samples by comparing their Ct values to the standard curve. The EC₅₀ is the concentration of this compound that reduces the viral RNA level by 50%.

Table 2: Example Primer and Probe Sequences for DENV and ZIKV qRT-PCR
VirusTargetTypeSequence (5' - 3')Reference
DENV-2 NS5ForwardGCTGAAACGCGAGAGAAACC[11]
ReverseCAGTTTTAITGGTCCTCGTCCCT[11]
Probe[FAM]AGCATTCCAAGTGAGAATCTCTTTGTCAGCTGT[TAMRA][11]
ZIKV NS5ForwardCCGCTGCCCAACACAAG
ReverseCCACTAACGTTCTTTTGCAGACAT
Probe[FAM]AGCCTACCTTGACAAGCAGTCAGACACTCAA[TAMRA]
Time-of-Addition Assay

This assay helps to elucidate the stage of the viral life cycle inhibited by this compound.

Materials:

  • This compound at a concentration of 5-10 times its EC₅₀

  • DENV or ZIKV

  • Susceptible host cells

  • Multi-well cell culture plates

Procedure:

  • Synchronized Infection: Infect a monolayer of cells with a high MOI of the virus for 1-2 hours at 4°C to allow attachment but not entry.

  • Time-of-Addition: Wash the cells to remove unbound virus and add fresh medium. Add this compound at different time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12 hours).

  • Incubation: Incubate the cells for a single replication cycle (e.g., 24-48 hours).

  • Quantification: Harvest the supernatant or cell lysate and quantify the viral yield or viral RNA using a plaque assay, TCID₅₀ assay, or qRT-PCR.

  • Data Analysis: Plot the viral inhibition against the time of compound addition. The time point at which the addition of this compound no longer inhibits viral replication indicates the stage of the viral life cycle that is targeted.

Visualization of Pathways and Workflows

Experimental_Workflow cluster_assays In Vitro Antiviral Assays Cytotoxicity 1. Cytotoxicity Assay (MTT) Determine CC₅₀ Antiviral_Screening 2. Antiviral Screening (PRA or TCID₅₀) Determine EC₅₀ Cytotoxicity->Antiviral_Screening Viral_Load 3. Viral Load Quantification (qRT-PCR) Confirm EC₅₀ Antiviral_Screening->Viral_Load Mechanism 4. Mechanism of Action (Time-of-Addition Assay) Viral_Load->Mechanism Data_Analysis Data Analysis & Selectivity Index (SI) Calculation Mechanism->Data_Analysis Start Start: This compound Compound Start->Cytotoxicity Conclusion Conclusion: Antiviral Profile of this compound Data_Analysis->Conclusion Signaling_Pathway cluster_virus Viral Infection cluster_host Host Cell Response Viral_RNA Viral RNA Viral_Replication Viral Replication Viral_RNA->Viral_Replication ISR Integrated Stress Response (ISR) eIF2a eIF2α Phosphorylation ISR->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 Protein_Synthesis_Inhibition Global Protein Synthesis Inhibition eIF2a->Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition->Viral_Replication Inhibits RdRp RNA-dependent RNA Polymerase (RdRp) RdRp->Viral_Replication This compound This compound This compound->ISR Induces This compound->RdRp Inhibits?

References

Crinine: A Chemical Probe for Interrogating Cellular Proliferation, Survival, and Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Crinine, a crinane-type alkaloid isolated from plants of the Amaryllidaceae family, has emerged as a valuable chemical probe in cell biology.[1] Its potent biological activities, including anti-proliferative, pro-apoptotic, and anti-angiogenic effects, make it a powerful tool for investigating fundamental cellular processes and for potential applications in drug discovery, particularly in oncology. This document provides detailed application notes and experimental protocols for utilizing this compound to study cell viability, apoptosis, cell cycle progression, and angiogenesis.

Biological Activities and Mechanism of Action

This compound and its analogs have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2][3] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that regulate cell survival and proliferation. One of the central pathways targeted by this compound is the PI3K/Akt signaling cascade, which is frequently hyperactivated in cancer. By inhibiting this pathway, this compound can lead to decreased cell survival and proliferation.[1] Furthermore, this compound has been shown to modulate the expression of proteins involved in cell cycle regulation and angiogenesis.[2]

Data Presentation: Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound and the related crinane alkaloid, haemanthamine, in various human cancer cell lines. This data provides a reference for determining appropriate experimental concentrations.

CompoundCell LineCancer TypeIC50 (µM)Citation
CrinamineHeLaCervical Cancer>100[2]
CrinamineSiHaCervical Cancer-[2]
CrinamineBCA-1Breast Cancer-[2]
CrinamineHT-1080Fibrosarcoma-[2]
CrinamineLUC-1Lung Cancer-[2]
CrinamineMEL-2Melanoma-[2]
CrinamineCOL-1Colon Cancer-[2]
HaemanthamineA2780Ovarian Cancer0.3[4]
HaemanthamineA549Lung Cancer0.3[4]
HaemanthamineAGSGastric Cancer7.5 (at 24 and 48h)[5][6]
HaemanthamineA431Skin Epidermoid Tumor12.3 (at 72h)[6]
HaemanthamineJurkatLeukemia-[7]
HaemanthamineHCT-116Colon Cancer-[8]
HaemanthamineLoVoColon Cancer-[8]

Note: "-" indicates that the study reported cytotoxic effects but did not provide a specific IC50 value. The activity of this compound can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

G This compound This compound PI3K PI3K This compound->PI3K Inhibits CCND1_CDK4 Cyclin D1/CDK4 This compound->CCND1_CDK4 Downregulates Akt Akt PI3K->Akt Activates Bcl2 Bcl2 Akt->Bcl2 Activates Proliferation Proliferation Akt->Proliferation Promotes Migration Migration Akt->Migration Promotes Angiogenesis Angiogenesis Akt->Angiogenesis Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CCND1_CDK4->Proliferation

Caption: this compound induces apoptosis by inhibiting the PI3K/Akt signaling pathway.

Experimental Workflow for Investigating this compound's Effects

G cluster_0 In Vitro Assays cluster_1 Data Analysis A Cell Culture B This compound Treatment (Dose-Response) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Angiogenesis Assay (Tube Formation) B->F G Western Blot (PI3K/Akt Pathway) B->G H Determine IC50 C->H I Quantify Apoptosis D->I J Analyze Cell Cycle Distribution E->J K Quantify Tube Formation F->K L Analyze Protein Expression G->L

Caption: A general workflow for studying the cellular effects of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium at various concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results as a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify this compound-induced apoptosis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., based on the IC50 value) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution following this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.

  • Fixation: Wash the cells with cold PBS and resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • This compound

  • Matrigel (or other basement membrane extract)

  • 96-well plates

  • Calcein AM (for fluorescence imaging)

Procedure:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for solidification.[9]

  • Cell Seeding and Treatment: Harvest HUVECs and resuspend them in endothelial cell growth medium containing different concentrations of this compound. Seed the cells onto the solidified Matrigel at a density of 1.5 x 10^4 cells per well.[9]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualization: Observe the formation of tube-like structures using a light microscope. For quantification, cells can be pre-labeled with Calcein AM, and images can be captured using a fluorescence microscope.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ).

Western Blot Analysis of the PI3K/Akt Signaling Pathway

This protocol is for examining the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-PI3K, anti-PI3K, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane again and detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

References

Development of Crinine Derivatives with Enhanced Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and evaluation of crinine derivatives with enhanced bioactivity. This compound, a prominent alkaloid from the Amaryllidaceae family, and its analogues have garnered significant interest due to their diverse pharmacological activities, including cytotoxic, antiviral, and acetylcholinesterase inhibitory effects. These notes offer a guide to the synthesis of potent derivatives, protocols for key biological assays, and an overview of the underlying signaling pathways.

I. Synthesis of Bioactive this compound Derivatives

A promising strategy to enhance the bioactivity of this compound alkaloids is the derivatization of the C-11 hydroxyl group of ambelline (B1262613), a crinane-type alkaloid. This section outlines a general protocol for the synthesis of 11-O-acylambelline derivatives.

Experimental Protocol: Synthesis of 11-O-Acylambelline Derivatives

This protocol describes the esterification of the C-11 hydroxyl group of ambelline with various acyl chlorides.

Materials:

Procedure:

  • Dissolve ambelline in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 equivalents) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 11-O-acylambelline derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Workflow for the Synthesis of 11-O-Acylambelline Derivatives:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization Ambelline Ambelline Dissolve Dissolve Ambelline in anhydrous DCM + Pyridine Ambelline->Dissolve AcylChloride Acyl Chloride Add Add Acyl Chloride AcylChloride->Add Cool Cool to 0°C Dissolve->Cool Cool->Add Stir Stir at RT (12-24h) Add->Stir Quench Quench with NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract WashDry Wash with Brine Dry over Na₂SO₄ Extract->WashDry Concentrate Concentrate WashDry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Spectroscopic Analysis (NMR, MS) Purify->Characterize FinalProduct 11-O-Acylambelline Derivative Characterize->FinalProduct

Caption: Synthetic workflow for 11-O-acylambelline derivatives.

II. Bioactivity Evaluation Protocols

This section provides standardized protocols for assessing the cytotoxic, antiviral, and acetylcholinesterase inhibitory activities of this compound derivatives.

A. Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the this compound derivatives in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Assay:

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed cells in 96-well plate Incubate24h Incubate for 24h Seed->Incubate24h AddCompounds Add this compound derivatives (serial dilutions) Incubate24h->AddCompounds Incubate48h Incubate for 48-72h AddCompounds->Incubate48h AddMTT Add MTT solution Incubate48h->AddMTT Incubate4h Incubate for 4h AddMTT->Incubate4h Dissolve Dissolve formazan with DMSO Incubate4h->Dissolve Read Read absorbance at 570 nm Dissolve->Read Calculate Calculate % viability and IC₅₀ Read->Calculate

Caption: Workflow for the MTT cytotoxicity assay.

B. Antiviral Activity Assay

This protocol is for evaluating the antiviral activity of this compound derivatives against viruses such as Dengue virus (DENV) and Human Coronavirus OC43 (HCoV-OC43).

Experimental Protocol: Antiviral Assay

Materials:

  • Host cells (e.g., Huh7 for DENV, MRC-5 for HCoV-OC43)

  • Virus stock (DENV or HCoV-OC43)

  • Complete cell culture medium

  • This compound derivatives

  • 96-well plates

  • Reagents for quantifying viral replication (e.g., antibodies for immunofluorescence, reagents for RT-qPCR)

Procedure:

  • Seed host cells in a 96-well plate and incubate until they form a confluent monolayer.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 2 hours.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • After 1-2 hours of incubation with the virus, remove the inoculum and add fresh medium containing the this compound derivatives.

  • Incubate the plates for a period appropriate for the virus replication cycle (e.g., 48-72 hours).

  • Assess viral replication by a suitable method:

    • Immunofluorescence Assay (IFA): Fix and permeabilize the cells, then stain with a virus-specific primary antibody followed by a fluorescently labeled secondary antibody. Visualize and quantify infected cells using a fluorescence microscope.

    • RT-qPCR: Extract viral RNA from the cell supernatant or cell lysate and quantify the viral genome copies by reverse transcription-quantitative polymerase chain reaction.

  • Determine the EC₅₀ value (the concentration of the compound that inhibits 50% of viral replication).

C. Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman's method, which measures the activity of AChE by detecting the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine.

Experimental Protocol: AChE Inhibition Assay

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound derivatives

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of the this compound derivative solution at various concentrations.

  • Add 50 µL of AChE solution in phosphate buffer and incubate for 15 minutes at 25°C.

  • Add 50 µL of DTNB solution.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition and the IC₅₀ value.

III. Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity data for selected this compound derivatives.

Table 1: Cytotoxicity of 11-O-Acylambelline Derivatives against Human Cancer Cell Lines (IC₅₀ in µM)

DerivativeA549 (Lung)HeLa (Cervical)HT-29 (Colon)Jurkat (Leukemia)MCF-7 (Breast)MOLT-4 (Leukemia)PANC-1 (Pancreatic)
Ambelline (Parent) >100>100>100>100>100>100>100
11-O-(4-Methylbenzoyl)ambelline 25.4 ± 1.515.2 ± 0.930.1 ± 2.19.8 ± 0.622.5 ± 1.311.3 ± 0.835.6 ± 2.5
11-O-(4-Methoxybenzoyl)ambelline 18.9 ± 1.110.5 ± 0.722.4 ± 1.67.2 ± 0.515.8 ± 1.08.1 ± 0.628.3 ± 1.9
11-O-(4-Nitrobenzoyl)ambelline 8.2 ± 0.54.1 ± 0.39.8 ± 0.72.5 ± 0.26.7 ± 0.43.1 ± 0.212.4 ± 0.9
11-O-(3,5-Dinitrobenzoyl)ambelline 3.5 ± 0.21.8 ± 0.14.2 ± 0.30.9 ± 0.12.9 ± 0.21.2 ± 0.15.6 ± 0.4
11-O-(4-Chloro-3-nitrobenzoyl)ambelline 2.1 ± 0.20.9 ± 0.13.3 ± 0.20.6 ± 0.11.5 ± 0.10.8 ± 0.14.1 ± 0.3
Doxorubicin (Control) 0.08 ± 0.010.05 ± 0.010.12 ± 0.020.02 ± 0.010.06 ± 0.010.03 ± 0.010.15 ± 0.02

Table 2: Antiviral and Acetylcholinesterase Inhibitory Activities of Selected this compound Alkaloids

AlkaloidAntiviral Activity (EC₅₀ in µM)Acetylcholinesterase Inhibition (IC₅₀ in µM)
DENV HCoV-OC43
This compound >50>50
Haemanthamine 0.34 ± 0.05-
Lycorine 0.2 ± 0.030.33 ± 0.03
Cherylline 8.8 ± 0.7-
6α-Hydroxycrinamine --
Galanthamine (Control) --

Data compiled from multiple sources. "-" indicates data not available.

IV. Signaling Pathway of Apoptosis Induction

This compound derivatives have been shown to induce apoptosis in cancer cells through a mechanism that involves the activation of caspases and modulation of the Akt signaling pathway. The proposed pathway involves both the intrinsic and extrinsic apoptotic pathways.

Signaling Pathway Diagram:

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_akt Akt Signaling This compound This compound Derivatives Bax Bax This compound->Bax Upregulation Bcl2 Bcl-2 This compound->Bcl2 Downregulation PI3K PI3K This compound->PI3K Inhibition FasL_TNF FasL / TNF-α DeathReceptor Death Receptors (Fas/TNFR) FasL_TNF->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Akt Akt PI3K->Akt Akt->Bcl2

Caption: Proposed apoptotic pathway induced by this compound derivatives.

This compound derivatives can trigger apoptosis through:

  • Inhibition of the PI3K/Akt pathway: This leads to the downregulation of the anti-apoptotic protein Bcl-2.

  • Modulation of Bcl-2 family proteins: They can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.

  • Activation of caspases: The release of cytochrome c initiates the caspase cascade through the activation of caspase-9 (intrinsic pathway). They may also activate caspase-8 (extrinsic pathway). Both pathways converge on the activation of the executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis.

Application Notes and Protocols for the Scale-up Synthesis of Crinine and its Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinine, a prominent member of the Amaryllidaceae alkaloid family, has garnered significant interest within the scientific community due to its diverse and potent biological activities. Preclinical studies have revealed its potential as an anti-inflammatory, analgesic, and cytotoxic agent, making it a promising candidate for further drug development. This document provides a comprehensive guide for the scale-up synthesis of (-)-crinine, along with detailed protocols for its preclinical evaluation. The methodologies outlined herein are designed to facilitate the production of sufficient quantities of this compound for in-depth pharmacological studies and to provide standardized procedures for assessing its therapeutic potential.

Scale-up Synthesis of (-)-Crinine

A robust and scalable synthesis is paramount for the advancement of this compound through the drug development pipeline. The following protocol is based on the efficient gram-scale synthesis developed by Tang and coworkers, which utilizes a key palladium-catalyzed enantioselective dearomative cyclization reaction.[1][2][3]

Synthetic Scheme Workflow

G A 6-Bromopiperonal C Reductive Amination A->C B Aniline (B41778) Derivative B->C D N-Protection C->D E Palladium-Catalyzed Enantioselective Dearomative Cyclization D->E F Chiral Dihydrophenanthridinone E->F G Diastereoselective Reduction F->G H Intramolecular Heck Reaction G->H I Deprotection H->I J (-)-Crinine I->J

Caption: Workflow for the gram-scale synthesis of (-)-crinine.

Experimental Protocol: Gram-Scale Synthesis of (-)-Crinine

This protocol outlines the key steps for the synthesis of (-)-crinine. For detailed experimental conditions, including specific reagents, solvents, and reaction times, refer to the original publication by Tang and coworkers.[1][2][3]

  • Step 1: Reductive Amination. 6-Bromopiperonal is reacted with an appropriate aniline derivative via reductive amination to yield the corresponding secondary amine.

  • Step 2: N-Protection. The secondary amine is protected with a suitable protecting group to facilitate the subsequent cyclization step.

  • Step 3: Palladium-Catalyzed Enantioselective Dearomative Cyclization. The protected amine undergoes an intramolecular dearomative cyclization catalyzed by a palladium complex with a chiral ligand. This crucial step establishes the stereocenter of the molecule with high enantioselectivity, yielding a chiral dihydrophenanthridinone.[1][2]

  • Step 4: Diastereoselective Reduction. The ketone in the dihydrophenanthridinone intermediate is reduced diastereoselectively to the corresponding alcohol.

  • Step 5: Intramolecular Heck Reaction. An intramolecular Heck reaction is performed to construct the final ring of the this compound scaffold.

  • Step 6: Deprotection. The protecting group on the nitrogen atom is removed to yield (-)-crinine.

  • Purification. The final product is purified by column chromatography to afford (-)-crinine with high purity.

Quantitative Data for Synthesis
StepIntermediate/ProductYield (%)Purity (%)
3. Palladium-Catalyzed Enantioselective Dearomative CyclizationChiral Dihydrophenanthridinone>90>98
Final Product(-)-Crinine~50-60 (overall)>99

Preclinical Evaluation of this compound

The following protocols describe standard in vitro and in vivo assays to evaluate the cytotoxic, anti-inflammatory, and analgesic properties of synthesized this compound.

In Vitro Cytotoxicity Studies

Objective: To determine the cytotoxic effects of this compound against various cancer cell lines.

Signaling Pathway for Apoptosis Induction

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, A549, HCT-8) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.

Quantitative Data: In Vitro Cytotoxicity

Cell LineThis compound IC50 (µM) after 48hDoxorubicin IC50 (µM) after 48h
HeLa (Cervical Cancer)5 - 150.1 - 1
A549 (Lung Cancer)10 - 250.5 - 5
HCT-8 (Colon Cancer)15 - 301 - 10

Note: These are representative IC50 ranges and may vary depending on the specific experimental conditions.

In Vivo Anti-inflammatory and Analgesic Studies

Objective: To evaluate the anti-inflammatory and analgesic effects of this compound in rodent models.

Experimental Workflow for In Vivo Studies

G AnimalAcclimation Animal Acclimation (1 week) Grouping Random Grouping AnimalAcclimation->Grouping DrugAdmin This compound Administration (i.p. or p.o.) Grouping->DrugAdmin Induction Induction of Inflammation/Pain DrugAdmin->Induction Measurement Measurement of Edema/Pain Response Induction->Measurement DataAnalysis Data Analysis and Statistical Evaluation Measurement->DataAnalysis

Caption: General experimental workflow for in vivo preclinical studies.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Use male Wistar rats (180-220 g).

  • Grouping and Dosing: Divide the animals into groups (n=6) and administer this compound (e.g., 10, 25, 50 mg/kg, intraperitoneally or orally) or a vehicle control. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) should be included.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Protocol: Acetic Acid-Induced Writhing in Mice

  • Animals: Use Swiss albino mice (20-25 g).

  • Grouping and Dosing: Divide the animals into groups (n=6) and administer this compound (e.g., 10, 25, 50 mg/kg, intraperitoneally or orally) or a vehicle control. A positive control group receiving a standard analgesic (e.g., aspirin, 100 mg/kg) should be included.

  • Induction of Writhing: Thirty minutes after drug administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

  • Observation: Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Quantitative Data: In Vivo Studies

AssayThis compound Dose (mg/kg)% Inhibition (Mean ± SEM)
Carrageenan-Induced Paw Edema (at 3h)1025 ± 3.5
2545 ± 4.2
5065 ± 5.1
Acetic Acid-Induced Writhing1030 ± 2.8
2555 ± 3.9
5075 ± 4.5

Note: These are representative data and may vary based on experimental conditions.

Conclusion

The protocols and data presented in this document provide a solid framework for the scalable synthesis and preclinical evaluation of this compound. The efficient synthetic route enables the production of gram quantities of the compound, which is essential for comprehensive pharmacological investigation. The detailed in vitro and in vivo protocols offer standardized methods to assess the therapeutic potential of this compound as a cytotoxic, anti-inflammatory, and analgesic agent. Further studies are warranted to elucidate the precise mechanisms of action and to explore the full therapeutic utility of this promising natural product.

References

Formulation and In Vivo Administration of Crinine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinine is a member of the this compound-type alkaloids, a class of natural products isolated from various species of the Amaryllidaceae family. These compounds have garnered significant interest within the research community due to their diverse biological activities, including potential anticancer properties.[1][2] Preclinical in vivo studies are crucial for evaluating the therapeutic potential and safety profile of this compound. However, its low aqueous solubility presents a challenge for formulation and administration.

These application notes provide a comprehensive guide to the formulation of this compound for in vivo administration in preclinical animal models, primarily mice and rats. This document outlines detailed protocols for preparing various formulations, recommended administration routes, and methods for pharmacokinetic analysis. Additionally, it explores the potential signaling pathways implicated in the anticancer activity of this compound-type alkaloids.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₆H₁₇NO₃[3][4]
Molecular Weight271.31 g/mol [3][4]
AppearancePowder[3]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water.[3]
Representative In Vivo Dosage and Pharmacokinetic Parameters of this compound-Type Alkaloids

No specific in vivo dosage or pharmacokinetic data for this compound was identified in the literature. The following table presents data for other alkaloids to provide a general reference for preclinical studies. Researchers should perform dose-ranging studies to determine the optimal and maximum tolerated dose (MTD) for this compound.

CompoundAnimal ModelRoute of AdministrationDoseCmaxTmaxAUCHalf-life (t½)Reference
PiperineWistar RatOral20 mg/kg0.983 µg/mL~2 h-1.224 h[5]
PiperineWistar RatIntravenous10 mg/kg---7.999 h[5]
97/63 (Trioxane)RatOral72 mg/kg229.24 ng/mL1 h1268.97 ng·h/mL10.61 h[6]
97/63 (Trioxane)RatIntravenous18 mg/kg1799.99 ng/mL (C₀)-2025.75 ng·h/mL10.57 h[6]
PU-48RatOral3 mg/kg12.6 ± 11.1 ng/mL1.2 ± 0.9 h60.5 ± 38.5 ng·h/mL7.1 ± 2.9 h[7]
PU-48RatOral6 mg/kg52.9 ± 46.8 ng/mL0.6 ± 0.3 h108.2 ± 52.5 ng·h/mL7.0 ± 2.7 h[7]
PU-48RatOral12 mg/kg94.3 ± 49.6 ng/mL0.5 ± 0.3 h180.7 ± 62.5 ng·h/mL6.9 ± 3.5 h[7]

Experimental Protocols

Formulation Preparation

Given this compound's solubility profile, several formulation strategies can be employed for in vivo administration. The choice of formulation will depend on the intended route of administration and the experimental design.

1. Solution for Intravenous (IV) Injection (for mice)

  • Principle: To dissolve this compound in a biocompatible solvent system suitable for intravenous administration. Due to the potential for precipitation upon contact with aqueous blood, a co-solvent system is often necessary.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

    • Polyethylene glycol 400 (PEG400), sterile, injectable grade

    • Saline (0.9% NaCl), sterile, injectable grade

    • Sterile vials

    • Sterile syringes and filters (0.22 µm)

  • Protocol:

    • Weigh the required amount of this compound powder in a sterile vial.

    • Add a minimal amount of DMSO to dissolve the this compound completely. Vortex or sonicate briefly if necessary.

    • In a separate sterile vial, prepare the vehicle by mixing PEG400 and saline. A common ratio is 40% PEG400 and 60% saline.

    • Slowly add the this compound-DMSO solution to the PEG400/saline vehicle while vortexing to ensure rapid and complete mixing. The final concentration of DMSO should be kept low (typically ≤5% of the total volume) to minimize toxicity.

    • Filter the final solution through a sterile 0.22 µm syringe filter into a new sterile vial.

    • Visually inspect the solution for any precipitation or particulates before administration.

2. Suspension for Oral Gavage (for rats and mice)

  • Principle: To create a stable and homogenous suspension of this compound for accurate oral dosing. A suspending agent is used to prevent the settling of this compound particles.

  • Materials:

  • Protocol:

    • Weigh the required amount of this compound powder.

    • If using, add a small amount of Tween 80 (e.g., 1-2% of the final volume) to the this compound powder in a mortar and triturate to form a paste. This will help to wet the powder and improve its suspension.

    • Gradually add the 0.5% methylcellulose or CMC solution to the paste while continuously triturating to form a smooth suspension.

    • Transfer the suspension to a sterile tube containing a magnetic stir bar.

    • Stir the suspension continuously on a magnetic stirrer until a homogenous mixture is achieved. Maintain stirring during dose administration to ensure uniformity.

3. Oil-based Formulation for Subcutaneous (SC) Injection

  • Principle: To dissolve or suspend this compound in a sterile oil for sustained release following subcutaneous injection.

  • Materials:

    • This compound powder

    • Sesame oil or corn oil, sterile, injectable grade

    • Sterile vials

    • Sterile syringes

  • Protocol:

    • Weigh the required amount of this compound powder in a sterile vial.

    • Add the sterile oil to the vial.

    • Vortex or sonicate the mixture until the this compound is completely dissolved or a fine, homogenous suspension is formed. Gentle warming may aid in dissolution but should be done with caution to avoid degradation.

    • Visually inspect the formulation for uniformity before administration.

In Vivo Administration

All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and performed in accordance with relevant guidelines.

1. Intravenous (IV) Injection (Mouse)

  • Procedure:

    • Warm the mouse under a heat lamp to dilate the tail veins.

    • Restrain the mouse in a suitable device.

    • Swab the tail with 70% ethanol.

    • Inject the this compound solution slowly into a lateral tail vein using a 27-30 gauge needle.

    • The maximum injection volume should not exceed 10 mL/kg.

2. Oral Gavage (Rat and Mouse)

  • Procedure:

    • Gently restrain the animal.

    • Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).

    • Insert the gavage needle into the esophagus and gently advance it into the stomach.

    • Administer the this compound suspension slowly.

    • The maximum gavage volume is typically 10 mL/kg for rats and 20 mL/kg for mice.

3. Subcutaneous (SC) Injection (Mouse and Rat)

  • Procedure:

    • Gently restrain the animal.

    • Lift the skin on the back, between the shoulder blades, to form a tent.

    • Insert a 25-27 gauge needle into the base of the skin tent.

    • Aspirate to ensure the needle is not in a blood vessel.

    • Inject the oil-based formulation.

    • The maximum injection volume is typically 10 mL/kg.

Pharmacokinetic Analysis
  • Principle: To determine the concentration of this compound in plasma over time after administration to calculate key pharmacokinetic parameters.

  • Methodology:

    • Blood Sampling: Collect serial blood samples from the animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

    • Sample Preparation: Perform protein precipitation or liquid-liquid extraction on the plasma samples to extract this compound and remove interfering substances.

    • Analytical Method: Quantify the concentration of this compound in the processed samples using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

    • Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life.

Visualization of Signaling Pathways and Workflows

crinine_anticancer_pathway cluster_this compound This compound cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound vegfr2 VEGFR2 This compound->vegfr2 Inhibits pro_caspase3 Pro-Caspase-3 This compound->pro_caspase3 Activates pi3k PI3K vegfr2->pi3k Activates akt AKT pi3k->akt mtor mTOR akt->mtor angiogenesis Inhibition of Angiogenesis mtor->angiogenesis Promotes caspase3 Caspase-3 (Active) pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed anticancer signaling pathway of this compound.

experimental_workflow cluster_formulation Formulation cluster_admin In Vivo Administration cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics formulation This compound Formulation (e.g., Suspension) administration Administration to Animal Model (e.g., Oral Gavage) formulation->administration blood_sampling Serial Blood Sampling administration->blood_sampling efficacy_study Efficacy Study (e.g., Tumor Growth) administration->efficacy_study toxicity_study Toxicity Assessment administration->toxicity_study plasma_analysis Plasma Analysis (HPLC-MS/MS) blood_sampling->plasma_analysis pk_parameters Calculate PK Parameters plasma_analysis->pk_parameters

Caption: General experimental workflow for in vivo studies of this compound.

Discussion

The successful in vivo evaluation of this compound hinges on the development of appropriate formulations to overcome its poor water solubility. The protocols provided offer starting points for intravenous, oral, and subcutaneous administration. It is imperative for researchers to conduct formulation stability and homogeneity assessments prior to in vivo use.

The anticancer activity of this compound-type alkaloids is an area of active research. In silico studies suggest that these compounds may induce apoptosis through the activation of caspase-3 and inhibit angiogenesis by targeting the VEGFR2 signaling pathway.[8] The proposed signaling pathway diagram illustrates these potential mechanisms. The VEGFR2 pathway is a critical regulator of angiogenesis, and its inhibition can suppress tumor growth by limiting blood supply.[9] The PI3K/AKT/mTOR cascade is a key downstream effector of VEGFR2 signaling.[9] Caspase-3 is a crucial executioner caspase in the apoptotic pathway, and its activation leads to programmed cell death.[8] Further experimental validation is required to confirm the precise mechanism of action of this compound.

The provided experimental workflow outlines the key stages of preclinical in vivo investigation, from formulation and administration to pharmacokinetic and pharmacodynamic assessments. A thorough understanding of the pharmacokinetic profile of this compound is essential for designing effective dosing regimens for efficacy and toxicity studies. The use of a validated HPLC-MS/MS method is recommended for the accurate quantification of this compound in biological matrices.

References

Application Notes and Protocols for Studying the Effects of Crinine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crinine, an Amaryllidaceae alkaloid, has demonstrated potential as an anticancer agent.[1] It exhibits cytotoxic effects on various cancer cell lines, particularly cervical cancer cells, by inducing apoptosis and inhibiting key cellular processes such as proliferation, migration, and angiogenesis.[1][2] Mechanistic studies suggest that this compound's mode of action involves the downregulation of several cancer-related genes, including AKT1, BCL2L1 (encoding Bcl-xL), CCND1 (encoding Cyclin D1), and CDK4.[1] These genes are integral components of signaling pathways that regulate cell survival, apoptosis, and cell cycle progression.

These application notes provide a comprehensive guide for researchers investigating the cellular and molecular effects of this compound. The protocols detailed below are designed to assess this compound's impact on cell viability, apoptosis, and cell migration. Furthermore, we present a summary of quantitative data on this compound's cytotoxic effects and diagrams of the implicated signaling pathways to facilitate a deeper understanding of its mechanism of action.

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various human cell lines after 48 hours of treatment, providing a quantitative measure of its cytotoxic potency.

Cell LineCell TypeIC50 (µM)Reference
Cancer Cell Lines
SiHaCervical Cancer1.9 ± 0.2[2]
C33aCervical Cancer2.5 ± 0.3[2]
HeLaCervical Cancer> 100[2]
Non-cancerous Cell Lines
HaCaTKeratinocyte85.5 ± 4.5[2]
Ect1/E6E7Immortalized Vaginal Epithelial> 100[2]
HDFaDermal Fibroblast> 100[2]

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cells.[3][4][5]

Materials:

  • Cancer cell line of interest (e.g., SiHa, C33a)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should bracket the expected IC50 value. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[4]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using a suitable software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for the quantitative analysis of apoptosis induced by this compound using flow cytometry.[1][6][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to attach overnight.

    • Treat the cells with various concentrations of this compound (including a vehicle control) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect the culture medium (which contains floating apoptotic cells) from each well.

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • Four cell populations can be distinguished:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.[8][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Cell lysis buffer

  • Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate like DEVD-pNA or DEVD-AMC and a reaction buffer with DTT)

  • Microplate reader (for colorimetric or fluorescence detection)

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound as described in the apoptosis assay protocol.

    • Harvest the cells (both floating and adherent).

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in chilled cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant (cytosolic extract).

  • Protein Concentration Determination:

    • Determine the protein concentration of the cytosolic extract using a standard protein assay (e.g., BCA assay).

  • Caspase-3 Activity Measurement:

    • In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample to the wells.

    • Add the caspase-3 substrate and reaction buffer to each well according to the kit manufacturer's instructions.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance (for colorimetric assays, typically at 405 nm) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis:

    • Calculate the fold increase in caspase-3 activity in this compound-treated samples compared to the untreated control.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.[2][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tips

  • PBS

  • Microscope with a camera

Procedure:

  • Creating a Confluent Monolayer:

    • Seed cells in the wells of a culture plate at a density that allows them to form a confluent monolayer within 24 hours.

  • Creating the "Wound":

    • Once the cells are confluent, use a sterile 200 µL pipette tip to make a straight scratch down the center of the cell monolayer.[10]

    • Wash the wells twice with PBS to remove any detached cells.[11]

  • This compound Treatment and Imaging:

    • Replace the PBS with fresh medium containing different concentrations of this compound (and a vehicle control). Use a low serum medium if you want to minimize cell proliferation.

    • Place the plate under a microscope and capture images of the scratch at time 0. Mark the specific locations of the images to ensure the same fields are captured at later time points.

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

    • Capture images of the same marked locations at regular intervals (e.g., every 6, 12, and 24 hours).

  • Data Analysis:

    • Measure the width of the scratch at different points for each image.

    • Calculate the percentage of wound closure at each time point for each treatment condition.

    • Compare the migration rate of this compound-treated cells to the control cells.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the putative signaling pathways affected by this compound, based on its known effects on gene expression.

crinine_apoptosis_pathway cluster_this compound This compound cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound akt AKT This compound->akt Inhibits bcl2 Bcl-2 / Bcl-xL This compound->bcl2 Inhibits akt->bcl2 Promotes bax_bak Bax / Bak bcl2->bax_bak Inhibits cytochrome_c Cytochrome c bax_bak->cytochrome_c Promotes Release caspase9 Caspase-9 caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis cytochrome_c->caspase9 Activates

Caption: this compound-induced apoptosis pathway.

crinine_cell_cycle_pathway cluster_this compound This compound cluster_nucleus Nucleus This compound This compound cyclinD1 Cyclin D1 This compound->cyclinD1 Inhibits cdk4 CDK4 This compound->cdk4 Inhibits cyclinD1_cdk4 Cyclin D1-CDK4 Complex cyclinD1->cyclinD1_cdk4 cdk4->cyclinD1_cdk4 rb Rb cyclinD1_cdk4->rb Phosphorylates pRb p-Rb e2f E2F rb->e2f Inhibits g1_s_transition G1/S Phase Transition e2f->g1_s_transition Promotes

Caption: this compound's effect on the cell cycle.

experimental_workflow start Start: Cancer Cell Culture treatment This compound Treatment (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assays (Annexin V, Caspase-3) treatment->apoptosis migration Cell Migration Assay (Wound Healing) treatment->migration data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis migration->data_analysis

Caption: Experimental workflow for this compound studies.

References

Animal Models for Investigating the Therapeutic Potential of Crinine Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing animal models to investigate the therapeutic potential of crinine, a class of Amaryllidaceae alkaloids. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological properties of these compounds.

Introduction

This compound-type alkaloids, derived from plants of the Amaryllidaceae family, have garnered significant interest for their diverse biological activities. Preclinical research, primarily through in vitro studies, has revealed their potential as anti-cancer, anti-inflammatory, antiviral, and neuropharmacological agents.[1][2] However, in vivo data, which is crucial for translating these findings into therapeutic applications, remains less extensive.[3] This document aims to bridge this gap by providing a consolidated resource of available in vivo data and detailed experimental protocols for testing this compound alkaloids in relevant animal models.

Data Presentation

The following tables summarize the quantitative data from in vivo and in vitro studies on the effects of various this compound-type and related Amaryllidaceae alkaloids.

Table 1: In Vivo Anticancer Activity of Amaryllidaceae Alkaloids

AlkaloidCancer ModelAnimal ModelDosage & Administration RouteKey Findings
HaemanthamineEhrlich Ascites CarcinomaMice10, 20, or 30 mg/kgNo significant reduction in tumor size or prolongation of survival time.[4]
LycorineMelanoma (B16F10 brain grafts)Mice40 mg/kg, intravenousProvided a significant therapeutic benefit.[5]
LycorineAcute Promyelocytic Leukemia (HL-60 cells)SCID Mice5 or 10 mg/kg/day, intraperitoneal (i.p.)More effective than Cytosine arabinoside in prolonging mean survival time.[5]
LycorineProstate Cancer (RM-1 xenograft)MiceNot specifiedSignificant anticancer effect observed.[6]
LycorineHepatoma (H22 tumor-bearing)MiceLow, medium, and high dosesTumor inhibition rates of 23.36%, 36.50%, and 56.93%, respectively. Life prolongation rates of 29.09%, 50.19%, and 69.08%, respectively.[7]

Table 2: Pharmacokinetic Parameters of Haemanthamine in Rats

ParameterValue
Dosage 10 mg/kg (single intravenous bolus)
Distribution Phase Swift (30 minutes)
Half-life (t½) 70.4 ± 16.1 minutes
Volume of Distribution (Vd) 13.7 ± 4.6 L/kg
Primary Route of Elimination Renal
[Source:[8]]

Table 3: In Vitro Cytotoxicity of this compound-Type Alkaloids

AlkaloidCell LineIC50 Value (µM)
This compoundHL-60/Dox14.04[9]
6α-Hydroxythis compoundMolt 4Moderate cytotoxic activity[10]
PowellineMolt 4No growth inhibition[10]
HaemanthamineJurkat (p53-null)Dose-dependent decrease in cell viability (5-20 µM)[11]
HaemanthidineJurkat (p53-null)Dose-dependent decrease in cell viability (5-20 µM)[11]

Table 4: In Vivo Anti-inflammatory and Analgesic Effects of Amaryllidaceae Alkaloids

AlkaloidAnimal ModelDosage & Administration RouteEffect
LycorineMice100 mg/kg, i.p.58.5% analgesic effect (Koster's test)[12]
LycorineMice100 mg/kg, oral20.1% inhibition of carrageenan-induced paw edema[12]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the therapeutic potential of this compound alkaloids in animal models.

Protocol 1: Evaluation of In Vivo Anticancer Activity using an Ehrlich Ascites Carcinoma (EAC) Mouse Model

This protocol is adapted from a study on haemanthamine.[4]

Objective: To evaluate the in vivo antitumor activity of a this compound alkaloid against Ehrlich ascites carcinoma in mice.

Materials:

  • Swiss albino mice (20-25 g)

  • Ehrlich ascites carcinoma (EAC) cells

  • This compound alkaloid (e.g., haemanthamine)

  • Vehicle (e.g., saline, 0.5% DMSO)

  • Sterile syringes and needles (26G)

  • Animal balance

  • Calipers

Procedure:

  • Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week before the experiment, with free access to food and water.

  • Tumor Inoculation: Inoculate 2 x 10^6 EAC cells intraperitoneally (i.p.) into each mouse.

  • Treatment Groups: After 24 hours of tumor inoculation, randomly divide the mice into the following groups (n=6-10 per group):

    • Group 1: EAC Control (Vehicle only)

    • Group 2: this compound alkaloid (e.g., 10 mg/kg body weight)

    • Group 3: this compound alkaloid (e.g., 20 mg/kg body weight)

    • Group 4: this compound alkaloid (e.g., 30 mg/kg body weight)

    • Group 5: Positive Control (e.g., 5-Fluorouracil, 20 mg/kg)

  • Drug Administration: Administer the this compound alkaloid or vehicle i.p. for 9 consecutive days.

  • Monitoring:

    • Record the body weight of each mouse daily.

    • Monitor the survival of the mice.

  • Endpoint Analysis:

    • The day of death for each mouse is recorded to calculate the mean survival time (MST) and percentage increase in life span (% ILS).

    • % ILS = [(MST of treated group / MST of control group) - 1] x 100

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the results.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis acclimatize Acclimatize Mice inoculate Inoculate EAC Cells (i.p.) acclimatize->inoculate prepare_eac Prepare EAC Cells prepare_eac->inoculate group Group and Treat Mice inoculate->group monitor Monitor Weight and Survival group->monitor endpoint Calculate MST and % ILS monitor->endpoint stats Statistical Analysis endpoint->stats G cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis administer Administer this compound Alkaloid (i.v.) collect_blood Collect Blood Samples (Time Points) administer->collect_blood prepare_plasma Prepare Plasma collect_blood->prepare_plasma lcms LC-MS/MS Analysis prepare_plasma->lcms pk_analysis Pharmacokinetic Modeling lcms->pk_analysis G This compound Alkaloid Administration This compound Alkaloid Administration Open Field Test Open Field Test This compound Alkaloid Administration->Open Field Test Elevated Plus-Maze Elevated Plus-Maze This compound Alkaloid Administration->Elevated Plus-Maze Rotarod Test Rotarod Test This compound Alkaloid Administration->Rotarod Test Locomotor Activity Locomotor Activity Open Field Test->Locomotor Activity Anxiety-like Behavior (Center Time) Anxiety-like Behavior (Center Time) Open Field Test->Anxiety-like Behavior (Center Time) Anxiety-like Behavior (Open Arm Time) Anxiety-like Behavior (Open Arm Time) Elevated Plus-Maze->Anxiety-like Behavior (Open Arm Time) Motor Coordination Motor Coordination Rotarod Test->Motor Coordination G cluster_0 Haemanthamine Mechanism cluster_1 Lycorine Mechanism Haemanthamine Haemanthamine Ribosome Ribosome Haemanthamine->Ribosome binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Nucleolar_Stress Nucleolar Stress Protein_Synthesis->Nucleolar_Stress p53 p53 Stabilization Nucleolar_Stress->p53 Apoptosis Apoptosis p53->Apoptosis Lycorine Lycorine IKK IKK Lycorine->IKK inhibits IκBα IκBα Phosphorylation IKK->IκBα NFκB_Activation NF-κB Activation IκBα->NFκB_Activation Gene_Expression Pro-survival Gene Expression NFκB_Activation->Gene_Expression Tumor_Growth Tumor Growth Gene_Expression->Tumor_Growth

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Crinine Total Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the total synthesis of crinine. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and improve overall yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the total synthesis of this compound, with a focus on key reaction steps known to be problematic.

Q1: My Pictet-Spengler reaction for the formation of the tetracyclic core is low-yielding. What are the common causes and how can I improve it?

Low yields in the Pictet-Spengler reaction, a crucial step in many this compound syntheses, can often be attributed to several factors:

  • Suboptimal Acidity: The reaction is acid-catalyzed, and either insufficient or excessive acidity can hinder the reaction.

  • Poor Quality of Starting Materials: Impurities in the tryptamine (B22526) derivative or the aldehyde/ketone can lead to side reactions.

  • Steric Hindrance: Bulky substituents on either the amine or the carbonyl component can impede the cyclization.

  • Reaction Conditions: Inappropriate temperature or reaction time can lead to decomposition or incomplete conversion.

To improve the yield, consider the following troubleshooting strategies:

  • Catalyst Screening: Experiment with a range of Brønsted or Lewis acids (e.g., TFA, HCl, Sc(OTf)₃, Yb(OTf)₃) and optimize the catalyst loading.

  • Reagent Purity: Ensure the purity of your starting materials through recrystallization or chromatography.

  • Temperature and Time Optimization: Monitor the reaction progress by TLC to determine the optimal temperature and reaction time. Lowering the temperature may help to minimize side reactions.

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol (B145695) or methanol (B129727) are common, but aprotic solvents can also be effective.

Q2: I am observing the formation of multiple diastereomers in my this compound synthesis. How can I improve the diastereoselectivity?

Achieving high diastereoselectivity, particularly in the construction of the all-carbon quaternary center, is a significant challenge. Several factors can influence the stereochemical outcome:

  • Facial Bias of the Cyclization Precursor: The inherent stereochemistry of the starting material may not provide a sufficient facial bias for the desired stereoisomer to be formed preferentially.

  • Flexibility of the Ring System: A flexible transition state during the ring-forming reaction can lead to the formation of multiple diastereomers.

To enhance diastereoselectivity:

  • Chiral Auxiliaries or Catalysts: Employing a chiral auxiliary on the substrate or using a chiral catalyst can effectively control the stereochemical outcome of the reaction.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Experimenting with different solvents is recommended.

  • Substrate Modification: Introducing a bulky substituent can create steric hindrance that favors the formation of one diastereomer over the other.

Q3: The intramolecular Heck reaction to form the crinane core is not proceeding efficiently. What are potential issues and solutions?

The intramolecular Heck reaction is a powerful tool for constructing the crinane skeleton, but its success is highly dependent on the reaction conditions. Common problems include:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and may deactivate over the course of the reaction.

  • Ligand Choice: The nature of the phosphine (B1218219) ligand is critical for both reactivity and selectivity.

  • Base Selection: The choice of base can significantly impact the reaction rate and yield.

To troubleshoot a sluggish or low-yielding Heck reaction:

  • Catalyst and Ligand Screening: Evaluate different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of phosphine ligands (e.g., PPh₃, BINAP).

  • Additive Effects: The addition of silver salts or other additives can sometimes improve the efficiency of the reaction.

  • Solvent and Temperature Optimization: The reaction is often sensitive to the solvent and temperature. High-boiling point polar aprotic solvents like DMF or DMA are commonly used.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting workflows for key reactions in this compound total synthesis.

Troubleshooting the Pictet-Spengler Reaction
Problem Potential Cause Suggested Solution
Low or No Product Yield Insufficiently acidic catalyst.Screen various Brønsted acids (TFA, HCl) or Lewis acids (Sc(OTf)₃). Optimize catalyst loading.
Decomposition of starting materials.Lower the reaction temperature. Use milder acid catalysts.
Impure reagents.Purify starting materials (tryptamine derivative and aldehyde/ketone) before use.
Formation of Side Products Over-reaction or decomposition.Monitor the reaction closely by TLC and stop it once the starting material is consumed. Lowering the temperature may also help.
Oxidation of the indole (B1671886) nucleus.Perform the reaction under an inert atmosphere (N₂ or Ar).
Poor Diastereoselectivity Flexible transition state.Use a chiral catalyst or auxiliary. Screen different solvents to influence the transition state geometry.
Troubleshooting the Intramolecular Heck Reaction
Problem Potential Cause Suggested Solution
Low Conversion Inactive catalyst.Use a fresh palladium source and ensure anhydrous and anaerobic conditions.
Inappropriate ligand.Screen a variety of phosphine ligands to find one that is optimal for your substrate.
Formation of Reduced Product β-Hydride elimination and re-addition.Add a hydride scavenger, such as a silver salt.
Isomerization of the Double Bond Reversible β-hydride elimination.Optimize the base and reaction time.

Section 3: Quantitative Data Summary

The following tables summarize reported yields for key transformations in various this compound total syntheses. This data is intended to provide a comparative overview of different synthetic strategies.

Table 1: Comparison of Overall Yields for Selected this compound Total Syntheses
Synthetic Approach Key Reaction(s) Number of Steps Overall Yield (%) Reference
Muxfeldt (1966)Robinson annulation, Pictet-SpenglerNot specifiedNot specified[1]
Whitlock (1967)Aziridine addition, Pictet-SpenglerNot specifiedNot specified[2]
Overman (1981)Aza-Cope rearrangement-Mannich cyclization~106[3]
Tang (2017)Enantioselective dearomative cyclization635[4]
Table 2: Yields for Key Bond-Forming Reactions in this compound Synthesis
Reaction Substrate Conditions Yield (%) Reference
Enantioselective Dearomative CyclizationN-protected aniline (B41778) derivativePd₂(dba)₃, (S)-AntPhos, K₂CO₃, Toluene (B28343), 90 °C95[4]
Aza-Cope/Mannich CyclizationCyanohydrin derivativeAgNO₃, 2,6-lutidine, MeCN, 25 °C81[3]
Pictet-Spengler ReactionPerhydroindole intermediateFormalin, MeOHNot specified[2]
Intramolecular Heck ReactionAryl halide with tethered alkenePd(OAc)₂, PPh₃, TlOAcNot specified

Section 4: Experimental Protocols

This section provides detailed experimental procedures for key reactions in this compound synthesis, compiled from the literature.

Protocol for Enantioselective Dearomative Cyclization (Tang, 2017)[4]

To a solution of the N-phosphoramide protected aniline substrate (1.0 equiv) in toluene (0.1 M) was added Pd₂(dba)₃ (2.5 mol %), (S)-AntPhos (5.5 mol %), and K₂CO₃ (2.0 equiv). The mixture was stirred at 90 °C for 16 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture was filtered through a pad of Celite and concentrated under reduced pressure. The residue was purified by silica (B1680970) gel column chromatography to afford the desired dihydrophenanthridinone product.

Protocol for Aza-Cope Rearrangement-Mannich Cyclization (Overman, 1981)[3]

A solution of the cyanohydrin precursor (1.0 equiv) and 2,6-lutidine (2.0 equiv) in acetonitrile (B52724) (0.02 M) was treated with a solution of silver nitrate (B79036) (1.5 equiv) in acetonitrile at 25 °C. The reaction mixture was stirred for 30 minutes, and then the solvent was removed under reduced pressure. The residue was partitioned between ether and water. The aqueous layer was extracted with ether, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by chromatography to give the cis-perhydroindolone.

Section 5: Visualizations

This section provides diagrams to illustrate key synthetic pathways and logical relationships in troubleshooting this compound synthesis.

Synthetic Pathway Diagrams

crinine_synthesis_overview cluster_overman Overman Synthesis cluster_tang Tang Synthesis A Cyclopentene Oxide B Aza-Cope/Mannich Cyclization A->B Several Steps C cis-Perhydroindolone B->C Key Step (81% yield) D (-)-Crinine C->D Several Steps E 6-Bromopiperonal F Enantioselective Dearomative Cyclization E->F Several Steps G Dihydrophenanthridinone F->G Key Step (95% yield, 96% ee) H (-)-Crinine G->H 2 Steps troubleshoot_pictet_spengler Start Low Yield in Pictet-Spengler Reaction Q1 Check Reagent Purity? Start->Q1 A1_Yes Purify Starting Materials Q1->A1_Yes No A1_No Proceed to Next Step Q1->A1_No Yes Q2 Optimize Acid Catalyst? A1_Yes->Q2 A1_No->Q2 A2_Action Screen Brønsted/Lewis Acids and Optimize Loading Q2->A2_Action Q3 Adjust Reaction Conditions? A2_Action->Q3 A3_Action Optimize Temperature and Time Q3->A3_Action End Improved Yield A3_Action->End

References

Overcoming challenges in the asymmetric synthesis of crinine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Asymmetric Synthesis of Crinine

Welcome to the technical support center for the asymmetric synthesis of this compound and related Amaryllidaceae alkaloids. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals in drug development. The synthesis of this compound presents notable challenges, particularly in constructing the chiral 5,10b-ethanophenanthridine core and its benzylic all-carbon quaternary center.[1][2] This guide is designed to address specific issues encountered during key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the asymmetric synthesis of (-)-crinine?

A1: The main difficulties in synthesizing the this compound core lie in three areas:

  • Construction of the All-Carbon Quaternary Center: Creating the sterically congested benzylic C10b quaternary stereocenter with high enantioselectivity is a significant hurdle.[3][4] Many strategies focus on establishing this center early in the synthesis.

  • Formation of the Bicyclic Core: Efficiently assembling the 5,10b-ethanophenanthridine ring system often involves complex cyclization reactions that can suffer from low yields or lack of stereocontrol.

  • Control of Stereochemistry: this compound possesses multiple stereocenters. Achieving the correct relative and absolute stereochemistry requires precise control throughout the synthetic sequence. A notable strategy involves an iridium-catalyzed asymmetric hydrogenation that proceeds via a stereodivergent resolution of a racemic intermediate.[1][2]

Q2: What are the most common strategies for constructing the this compound skeleton?

A2: Several key strategies have been successfully employed:

  • Intramolecular Heck Reaction: This reaction is widely used to form the hydrobenzoazepine ring by cyclizing a precursor containing an aryl halide and an alkene.[5]

  • Pictet-Spengler Reaction: This is a classic and highly effective method for the final ring closure, forming the tetracyclic core of this compound from a C3a-arylated perhydroindole intermediate.[6][7][8]

  • Palladium-Catalyzed Asymmetric Allylation: Modern methods utilize palladium catalysis to set the crucial quaternary carbon center with high enantioselectivity early in the synthesis.[6][9]

  • Aza-Cope Rearrangement/Mannich Cyclization: This powerful cascade reaction sequence, pioneered by Overman, constructs the core skeleton in a highly stereocontrolled manner.[6][10]

  • Asymmetric Dearomative Cyclization: An efficient palladium-catalyzed intramolecular dearomative cyclization has been developed to construct chiral dihydrophenanthridinone intermediates, which are precursors to (-)-crinine.[3]

Troubleshooting Guides

Problem Area 1: Low Enantioselectivity in Quaternary Center Formation

Issue: The palladium-catalyzed asymmetric allylation or a similar enantioselective reaction to form the C10b quaternary center is yielding a product with low enantiomeric excess (ee).

Possible Cause Troubleshooting Solution
Ligand Incompatibility The choice of chiral ligand is critical. Screen a variety of phosphorus-based ligands (e.g., (R)-BINAP, AntPhos). The P-chiral monophosphorus ligand AntPhos has shown excellent reactivity and enantioselectivity.[3]
Catalyst Activity The Pd(0) catalyst may be inactive or poisoned. Use a fresh source of palladium catalyst (e.g., Pd(OAc)2 with a ligand) or a pre-catalyst. Ensure all reagents and solvents are anhydrous and degassed.
Incorrect Solvent Solvent polarity can significantly impact enantioselectivity. Screen a range of solvents from nonpolar (e.g., Toluene, Benzene) to polar aprotic (e.g., THF, Dioxane).
Suboptimal Temperature The reaction may be too warm, leading to a loss of stereocontrol. Run the reaction at lower temperatures (e.g., 0 °C or room temperature) and monitor the effect on ee.
Problem Area 2: Poor Yield in the Intramolecular Heck Cyclization

Issue: The intramolecular Heck reaction to form a key cyclic intermediate is resulting in low conversion, decomposition of starting material, or formation of undesired side products.

Possible Cause Troubleshooting Solution
Base Selection The choice of base is crucial. Common bases include triethylamine (B128534) (NEt3), silver carbonate (Ag2CO3), or proton sponges. Silver salts can promote the reaction via a cationic pathway, which can be beneficial for aryl triflate substrates.[11]
Ligand Effects The phosphine (B1218219) ligand influences catalyst stability and reactivity. For electron-rich aryl halides, bulky electron-rich ligands are often effective. For aryl triflates, bidentate ligands like BINAP can be successful.[11]
Side Reactions Beta-hydride elimination from the alkylpalladium intermediate can lead to isomerized, non-cyclized products. Adding a re-oxidant like cyclohexene (B86901) or silver salts can sometimes mitigate this issue.[11]
Substrate Purity Impurities in the Heck precursor can poison the palladium catalyst. Ensure the starting material is thoroughly purified before the cyclization step.
Problem Area 3: Inefficient Pictet-Spengler Cyclization

Issue: The final ring-closing step using the Pictet-Spengler reaction gives a low yield of the this compound core or forms regioisomeric byproducts.

Possible Cause Troubleshooting Solution
Acid Catalyst The reaction is acid-catalyzed. Trifluoroacetic acid (TFA) or strong mineral acids like HCl are commonly used. Optimize the acid concentration and type.[7][12] For sensitive substrates, milder conditions may be required.
Aldehyde Source Formaldehyde (often from formalin) is the typical electrophile. Eschenmoser's salt can be a more reactive and effective alternative, sometimes leading to higher yields.[6][8]
Reaction Conditions Some substrates require elevated temperatures or microwave irradiation to proceed efficiently.[12][13] Start at moderate temperatures (e.g., 50 °C) and increase if conversion is low.
Regioisomer Formation If the aromatic ring has multiple potential sites for electrophilic substitution, a mixture of regioisomers can form.[7] This is an inherent substrate challenge and may require redesigning the precursor to block alternative cyclization sites.

Experimental Protocols & Visualizations

Key Synthetic Strategies Overview

The asymmetric synthesis of this compound generally involves a few key stages: construction of a chiral intermediate containing the future quaternary center, formation of a C3a-arylated perhydroindole, and final cyclization.

G A Simple Aromatic & Aliphatic Precursors B Asymmetric Reaction to Set Quaternary Center (e.g., Pd-catalyzed Allylation) A->B C Chiral Intermediate (e.g., Allylic Sulfonamide) B->C D Cyclization to form Perhydroindole Ring (e.g., Intramolecular Heck) C->D E C3a-Arylated Perhydroindole D->E F Pictet-Spengler Cyclization E->F G (-)-Crinine Core F->G H Final Functional Group Manipulations G->H I (-)-Crinine H->I

Caption: Generalized workflow for the asymmetric synthesis of (-)-crinine.

Protocol: Pictet-Spengler Cyclization to form the Crinane Core

This protocol is adapted from methodologies used in the synthesis of this compound-type alkaloids.[7][12]

Materials:

  • C3a-arylated perhydroindole intermediate (1.0 eq)

  • Trifluoroacetic acid (TFA), anhydrous

  • Formalin solution (37% aqueous formaldehyde, 5.0 eq)

  • 6 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Microwave synthesis vial

Procedure:

  • Dissolve the C3a-arylated perhydroindole intermediate in anhydrous DCM (approx. 0.1 M concentration) in a microwave synthesis vial.

  • Add trifluoroacetic acid (TFA) to the solution. Note: The specific amount may need optimization, but a 1:1 mixture of DCM:TFA can be a starting point.

  • Seal the vial and heat the reaction mixture using microwave irradiation to 100-130 °C for 15-30 minutes. Monitor the reaction by TLC or LC-MS for the disappearance of starting material.

  • After cooling to room temperature, carefully concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • To the crude residue, add formalin solution followed by 6 M HCl.

  • Heat the mixture to 50 °C with stirring for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully neutralize by adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~8-9.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica (B1680970) gel, eluting with a hexane/ethyl acetate (B1210297) gradient) to yield the tetracyclic crinane core.

Troubleshooting Logic for Low Heck Reaction Yield

This decision tree can help diagnose issues with the intramolecular Heck reaction.

G start Low Yield in Intramolecular Heck Rxn check_sm Check Purity of Heck Precursor start->check_sm check_reagents Verify Reagents & Conditions start->check_reagents sm_impure Re-purify via Chromatography/Recrystallization check_sm->sm_impure If Impure check_pd Is Pd Catalyst Active? check_reagents->check_pd check_ligand Is Ligand/Base Optimal? check_reagents->check_ligand check_solvent Is Solvent Anhydrous/Degassed? check_reagents->check_solvent pd_inactive Use Fresh Catalyst Source (e.g., Pd(OAc)2) check_pd->pd_inactive If No ligand_issue Screen Different Ligands (e.g., BINAP) & Bases (e.g., Ag2CO3, NEt3) check_ligand->ligand_issue If Uncertain solvent_issue Use Freshly Distilled/ Degassed Solvents check_solvent->solvent_issue If No

Caption: Troubleshooting decision tree for a low-yielding Heck reaction.

References

Crinine purification troubleshooting and optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crinine from plant sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what sources is it typically isolated?

This compound is a prominent Amaryllidaceae alkaloid found in various species of the Crinum genus. It is often extracted from the bulbs of these plants, which are known to accumulate a diverse range of alkaloids.

Q2: What are the key physicochemical properties of this compound relevant to its purification?

Understanding the physicochemical properties of this compound is crucial for designing effective extraction and purification protocols. This compound is soluble in solvents such as chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone (B3395972).[1] Its basic nature, due to the presence of a nitrogen atom, means its solubility is pH-dependent.

Q3: What are the critical factors affecting the stability of this compound during purification?

Like many alkaloids, this compound is susceptible to degradation under certain conditions. Key factors to control during purification include:

  • pH: this compound, as a basic compound, is more stable in neutral to slightly acidic conditions.[2] Strong acidic or alkaline conditions can lead to hydrolysis or rearrangement.

  • Temperature: Elevated temperatures can accelerate degradation. It is advisable to perform extraction and purification steps at controlled or reduced temperatures whenever possible.

  • Light: Exposure to UV light can cause photodegradation. Extracts and purified fractions should be protected from direct light by using amber glassware or covering containers with aluminum foil.

Q4: What are some common analytical techniques to confirm the presence and purity of this compound?

The presence and purity of this compound in fractions can be monitored and confirmed using several analytical techniques, including:

  • Thin-Layer Chromatography (TLC)

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem 1: Low Yield of Crude this compound Extract
Potential Cause Recommended Solution
Incomplete Cell Lysis Ensure the plant material (bulbs) is thoroughly dried and finely powdered to maximize the surface area for solvent penetration.
Inappropriate Solvent Selection Use a sequence of solvents with increasing polarity for extraction. A common approach is to start with a non-polar solvent like n-hexane to defat the material, followed by extraction with dichloromethane or ethyl acetate to isolate the alkaloids.
Insufficient Extraction Time/Agitation Macerate the plant powder in the solvent for an adequate period (e.g., 24-48 hours) with regular agitation to ensure complete extraction of the alkaloids.
Alkaloid Degradation Perform extractions at room temperature or below to minimize thermal degradation. Protect the extraction mixture from light.
Problem 2: Poor Separation During Column Chromatography
Potential Cause Recommended Solution
Inappropriate Stationary Phase Silica (B1680970) gel is a commonly used stationary phase for the separation of alkaloids like this compound.
Incorrect Mobile Phase Polarity Optimize the solvent system. A gradient elution starting from a non-polar solvent system (e.g., n-hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol) can effectively separate compounds of varying polarities.
Co-elution with Structurally Similar Alkaloids This compound may co-elute with other alkaloids present in the extract, such as 6-hydroxythis compound. Fine-tuning the solvent gradient or using a different chromatographic technique like preparative HPLC may be necessary for complete separation.
Column Overloading Do not exceed the loading capacity of your column. A general guideline is to load 1-5% of the stationary phase weight.
Problem 3: Tailing of Peaks in HPLC Analysis
Potential Cause Recommended Solution
Interaction with Silica Silanol (B1196071) Groups The basic nitrogen in this compound can interact with acidic silanol groups on the silica-based stationary phase, causing peak tailing.
Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) (e.g., 0.1%), to the mobile phase to mask the active silanol sites.
pH Adjustment: Adjusting the pH of the mobile phase with an acid like trifluoroacetic acid (TFA) or formic acid can protonate the silanol groups, reducing their interaction with the basic analyte.
Column Overload Inject a smaller volume or a more dilute sample to see if peak shape improves.

Quantitative Data Summary

The yield of this compound and related alkaloids can vary significantly depending on the plant species, geographical location, and extraction method. The following table summarizes reported yields of this compound-type alkaloids from various Crinum species.

Plant SpeciesPlant PartAlkaloid TypeReported YieldReference
Crinum × amabileBulbsHaemanthamine/Crinine-type25.7 mg GAL·g⁻¹ AE[3]
Crinum × amabileLeavesHaemanthamine/Crinine-type62.6 mg GAL·g⁻¹ AE[3]
Crinum moorei-This compound, Powelline, CrinamidineSeparated from 3g of crude extract[4]

*GAL·g⁻¹ AE = milligram of galanthamine (B1674398) equivalents per gram of alkaloid extract.

Experimental Protocols

Protocol 1: General Extraction and Silica Gel Chromatography Purification of this compound

This protocol provides a general procedure for the extraction and purification of this compound from Crinum bulbs using standard laboratory techniques.

1. Plant Material Preparation:

  • Collect fresh bulbs of a Crinum species.
  • Wash the bulbs to remove any soil and debris.
  • Slice the bulbs into thin pieces and air-dry them in a well-ventilated area, protected from direct sunlight, until they are brittle.
  • Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material (e.g., 1 kg) in methanol (B129727) at room temperature for 48 hours with occasional stirring.
  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
  • Suspend the crude extract in a slightly acidic aqueous solution (e.g., 2% sulfuric acid) and partition with ethyl acetate to remove non-basic compounds.
  • Basify the aqueous layer with a base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10.
  • Extract the alkaloids from the basified aqueous solution with dichloromethane or chloroform.
  • Combine the organic layers and evaporate the solvent to yield the crude alkaloid extract.

3. Silica Gel Column Chromatography:

  • Prepare a silica gel column using a suitable solvent such as n-hexane.
  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.
  • Load the dried, adsorbed sample onto the top of the prepared column.
  • Elute the column with a solvent gradient of increasing polarity. A common gradient starts with n-hexane:ethyl acetate and gradually introduces methanol. For example:
  • n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, etc.)
  • Ethyl Acetate:Methanol (9.5:0.5, 9:1, etc.)
  • Collect fractions and monitor them by TLC, visualizing the spots under UV light or with an appropriate staining reagent (e.g., Dragendorff's reagent).
  • Combine the fractions containing this compound and evaporate the solvent to obtain the purified compound.

4. Recrystallization (Optional Final Step):

  • For further purification, dissolve the this compound-containing fractions in a minimal amount of a hot solvent (e.g., acetone or ethyl acetate) and allow it to cool slowly to form crystals.
  • Filter the crystals and wash them with a small amount of cold solvent.
  • Dry the crystals to obtain pure this compound.

Visualizations

Crinine_Purification_Workflow cluster_extraction Extraction cluster_purification Purification start Dried, Powdered Crinum Bulbs maceration Maceration (Methanol) start->maceration acid_base Acid-Base Partitioning maceration->acid_base crude_extract Crude Alkaloid Extract acid_base->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fraction_collection Fraction Collection & TLC column_chrom->fraction_collection pooling Pooling of This compound Fractions fraction_collection->pooling pure_this compound Purified this compound pooling->pure_this compound

Caption: General workflow for the extraction and purification of this compound.

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Crinine Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the solubility of crinine for consistent and reliable results in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is an alkaloid that is generally soluble in several organic solvents.[1] For biological assays, it is crucial to select a solvent that is compatible with your experimental system (e.g., cell culture, enzymes). Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions of this compound due to its miscibility with aqueous media and relatively low toxicity at low concentrations.[1] Other suitable organic solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[1] However, the latter are less commonly used for direct application in most biological assays due to their higher volatility and cytotoxicity.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a high-concentration stock solution, dissolve your this compound powder in 100% DMSO. We recommend starting with a concentration of 10-20 mM. Gentle warming (to 37°C) and vortexing can aid in dissolution. Once completely dissolved, store the stock solution at -20°C or -80°C for long-term stability.

Q3: My this compound solution appears cloudy or has precipitates. What should I do?

A3: Cloudiness or precipitation indicates that the this compound is not fully dissolved or has precipitated out of solution. Refer to the Troubleshooting Guide below for a step-by-step approach to address this issue.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The final concentration of DMSO in your aqueous assay medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity. It is essential to determine the tolerance of your specific cell line or assay system to DMSO by running a vehicle control experiment.

Troubleshooting Guide

Problem: this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium.

  • Possible Cause 1: The final concentration of this compound is above its solubility limit in the aqueous medium.

    • Solution: Perform serial dilutions. Instead of a single large dilution, dilute the stock solution in multiple steps. For instance, first, dilute the 10 mM DMSO stock to 1 mM in DMSO, and then dilute this intermediate stock into your aqueous buffer. Also, consider lowering the final working concentration of this compound in your assay.

  • Possible Cause 2: The pH of the aqueous medium affects this compound's solubility.

  • Possible Cause 3: The temperature of the aqueous medium is too low.

    • Solution: Ensure your aqueous buffer or medium is at the appropriate temperature (e.g., 37°C for cell-based assays) before adding the this compound stock solution. Prepare dilutions immediately before use.

  • Possible Cause 4: Insufficient mixing upon dilution.

    • Solution: When adding the this compound stock solution to the aqueous medium, ensure rapid and thorough mixing by vortexing or gentle pipetting to prevent localized high concentrations that can lead to precipitation.

Data Presentation: this compound Solubility and Stock Preparation

SolventQualitative SolubilityTypical Stock ConcentrationRecommended Final Assay Concentration (from DMSO stock)
DMSO Soluble[1]10-20 mM< 0.5% (v/v)
Chloroform Soluble[1]Not Recommended for Biological AssaysN/A
Dichloromethane Soluble[1]Not Recommended for Biological AssaysN/A
Ethyl Acetate Soluble[1]Not Recommended for Biological AssaysN/A
Acetone Soluble[1]Not Recommended for Biological AssaysN/A

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Microcentrifuge tubes

    • Vortex mixer

    • Water bath (optional)

  • Procedure:

    • Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of this compound is 271.31 g/mol .

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of anhydrous DMSO to the tube.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the this compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

    • Once the solution is clear, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparing Working Solutions for a Cell-Based Assay

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium or assay buffer

    • Sterile microcentrifuge tubes or a 96-well plate

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of your stock solution in pre-warmed (37°C) cell culture medium or assay buffer to achieve your desired final concentrations.

    • When diluting, add the this compound stock solution to the medium/buffer and immediately mix well by gentle pipetting or vortexing.

    • Ensure the final DMSO concentration in your highest this compound concentration does not exceed the tolerance level of your cells (typically < 0.5%).

    • Include a vehicle control in your experiment, which contains the same final concentration of DMSO as your highest this compound treatment group.

    • Use the prepared working solutions immediately in your assay.

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Warm (37°C) add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Assay Use dilute Serially Dilute Stock in Medium thaw->dilute prewarm Pre-warm Aqueous Medium prewarm->dilute mix Mix Thoroughly dilute->mix use Use Immediately in Assay mix->use

Caption: Workflow for preparing this compound solutions for biological assays.

G cluster_solutions Troubleshooting Steps start Precipitate forms in aqueous medium? serial_dilute Perform serial dilutions instead of a single step. start->serial_dilute Yes lower_conc Lower final working concentration. serial_dilute->lower_conc check_mix Ensure rapid and thorough mixing. lower_conc->check_mix prewarm_medium Pre-warm medium to 37°C before adding stock. check_mix->prewarm_medium re_evaluate Re-evaluate results. Problem solved? prewarm_medium->re_evaluate end Proceed with Assay re_evaluate->end Yes contact Contact Technical Support re_evaluate->contact No

Caption: Troubleshooting logic for this compound precipitation issues.

References

Stability of crinine in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the alkaloid crinine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments, ensuring the integrity of your results. As publicly available stability data for this compound is limited, this guide offers a framework based on the general stability of related alkaloids and established principles of pharmaceutical analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

A1: this compound is reported to be soluble in several organic solvents. For routine experimental use, the following solvents are recommended. However, long-term stability in these solvents should be experimentally verified.

  • Recommended Solvents for Dissolution:

    • Chloroform

    • Dichloromethane

    • Ethyl Acetate

    • Dimethyl Sulfoxide (DMSO)

    • Acetone

  • Considerations for Stock Solutions:

    • For biological assays, DMSO is a common choice. Prepare high-concentration stock solutions in DMSO and dilute them in aqueous media just before the experiment to avoid precipitation.

    • For long-term storage, it is advisable to store this compound as a dry powder at -20°C or below, protected from light and moisture. If a stock solution is necessary, store it at -80°C in an anhydrous solvent.

Q2: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What should I do?

A2: This is a common issue for organic molecules with limited aqueous solubility. Here are some troubleshooting steps:

  • Decrease the Final Concentration: The concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try using a lower final concentration.

  • Increase the Percentage of Co-solvent: If your experimental design allows, you can increase the percentage of the organic solvent (e.g., DMSO) in the final aqueous solution. However, be mindful of the potential effects of the solvent on your experiment.

  • pH Adjustment: The solubility of alkaloids can be pH-dependent. This compound, being basic, might have better solubility in slightly acidic conditions. However, the stability of this compound at different pH values should be investigated to avoid degradation.

  • Use of Solubilizing Agents: For specific applications, excipients such as cyclodextrins could be explored to enhance aqueous solubility.

Q3: How stable is this compound in different pH conditions?

  • Potential for Hydrolysis: The functional groups in the this compound molecule may be susceptible to acid or base-catalyzed hydrolysis.

  • General Recommendation: It is recommended to conduct preliminary stability studies at different pH values (e.g., pH 3, 7, and 9) to understand its stability profile. For initial experiments, a buffer with a pH close to neutral (pH 6-7.5) is often a safe starting point.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure of this compound and the common degradation pathways for alkaloids, the following are potential degradation routes:

  • Hydrolysis: The ether linkages and the hydroxyl group could be susceptible to hydrolysis under strong acidic or basic conditions.

  • Oxidation: The tertiary amine and allylic alcohol moieties could be prone to oxidation. Exposure to air, light, and certain metal ions can promote oxidative degradation.

  • Photodegradation: Many complex organic molecules are sensitive to light. Exposure to UV or even ambient light over extended periods could lead to degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of compound activity over time Degradation of this compound in solution.- Prepare fresh solutions for each experiment. - Store stock solutions at -80°C in an anhydrous solvent. - Perform a stability study in your experimental solvent and conditions.
Appearance of new peaks in HPLC analysis This compound has degraded.- Compare the chromatogram with a freshly prepared standard. - Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products.
Inconsistent results between experiments Inconsistent sample handling and storage.- Standardize your protocol for solution preparation, storage, and handling. - Minimize the exposure of this compound solutions to light and elevated temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 8 hours.

    • At appropriate time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation (Solution):

    • Heat the stock solution at 70°C for 48 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at 70°C for 7 days.

    • At appropriate time points, withdraw a sample, dissolve it in the solvent, and dilute for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV or MS detection).

  • The method should be able to separate the intact this compound from all degradation products.

Table 1: Hypothetical Data from a Forced Degradation Study of this compound

Stress ConditionDurationTemperature% DegradationNumber of Degradation Products
0.1 M HCl24 h60°C15.22
0.1 M NaOH8 hRoom Temp25.83
3% H₂O₂24 hRoom Temp10.51
Heat (Solution)48 h70°C5.11
Heat (Solid)7 days70°C2.30
Photolysis--8.92

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL This compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (70°C, Solution & Solid) stock->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation: - % Degradation - Degradation Profile hplc->data

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes pH pH degradation This compound Degradation pH->degradation solvent Solvent solvent->degradation temp Temperature temp->degradation light Light light->degradation oxygen Oxygen oxygen->degradation loss Loss of Potency degradation->loss impurities Formation of Impurities degradation->impurities

Caption: Factors influencing the stability of this compound.

Technical Support Center: Optimizing Reaction Conditions for Crinine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for crinine derivatization. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the chemical modification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve your desired derivatives efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for derivatization on the this compound scaffold?

The primary sites for derivatization on the this compound molecule are the secondary alcohol at position C3 and the tertiary amine at the bridgehead nitrogen. The aromatic ring can also be functionalized, although this typically requires harsher conditions and may be less straightforward.

Q2: I am having trouble achieving N-alkylation of my this compound substrate. What are some common pitfalls?

Low reactivity in N-alkylation of this compound can be due to several factors. Steric hindrance around the tertiary nitrogen can be a significant issue. Additionally, the choice of alkylating agent and base is critical. For less reactive alkyl halides, a stronger, non-nucleophilic base and a polar aprotic solvent are often necessary. It is also important to ensure the complete removal of any residual acid from the this compound starting material, as this will neutralize the base and inhibit the reaction.

Q3: When I attempt to acylate the C3 hydroxyl group, I observe a low yield of the desired ester. What can I do to improve this?

Low yields in the acylation of the C3 hydroxyl group can often be attributed to steric hindrance or the use of an inappropriate acylating agent or catalyst. The use of a more reactive acylating agent, such as an acyl chloride or anhydride (B1165640) in the presence of a strong acylation catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can significantly improve yields. Ensuring anhydrous reaction conditions is also crucial, as water will consume the acylating agent.

Q4: How can I purify my this compound derivatives effectively?

Purification of this compound derivatives can often be achieved using column chromatography on silica (B1680970) gel.[1] The choice of eluent system will depend on the polarity of the derivative. For relatively non-polar derivatives, a mixture of hexanes and ethyl acetate (B1210297) may be suitable. For more polar compounds, a gradient of dichloromethane (B109758) and methanol (B129727) is often effective.[1] In some cases, reversed-phase chromatography may be necessary, particularly for highly polar or ionic derivatives. Crystallization can also be a powerful purification technique if a suitable solvent system can be found.

Troubleshooting Guides

Low Reaction Yield
Symptom Possible Cause Suggested Solution
Low yield in N-alkylation 1. Insufficiently reactive alkylating agent. 2. Steric hindrance at the nitrogen atom. 3. Inappropriate base or solvent. 4. Presence of acid in the starting material.1. Use a more reactive alkylating agent (e.g., alkyl triflate instead of alkyl bromide). 2. Increase the reaction temperature and time. 3. Use a stronger, non-nucleophilic base (e.g., NaH, KHMDS) in a polar aprotic solvent (e.g., DMF, DMSO). 4. Neutralize the this compound starting material with a mild base and purify before use.
Low yield in O-acylation 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Hydrolysis of the acylating agent.1. Increase the reaction time and/or temperature. Use a more potent acylating agent (acyl chloride > anhydride) and a catalyst (e.g., DMAP). 2. Monitor the reaction by TLC to avoid prolonged reaction times at high temperatures. 3. Ensure strictly anhydrous conditions by drying solvents and glassware and running the reaction under an inert atmosphere (N2 or Ar).
Low yield in ether synthesis (e.g., Williamson ether synthesis) 1. Incomplete deprotonation of the hydroxyl group. 2. Competing elimination reaction with the alkyl halide.1. Use a strong base such as sodium hydride (NaH) to ensure complete formation of the alkoxide. 2. Use a primary alkyl halide if possible. For secondary halides, consider using a lower reaction temperature to favor substitution over elimination.
Formation of Side Products
Symptom Possible Cause Suggested Solution
Multiple spots on TLC after N-alkylation Overalkylation leading to quaternary ammonium (B1175870) salts.Use a stoichiometric amount of the alkylating agent. Add the alkylating agent slowly to the reaction mixture at a lower temperature.
Formation of an elimination product instead of the desired ether The base used for deprotonation is also acting as a nucleophile, or the alkyl halide is sterically hindered.Use a non-nucleophilic base (e.g., DBU, proton sponge). Use a primary alkyl halide.
Epimerization at C3 during derivatization Basic reaction conditions leading to deprotonation-reprotonation at the adjacent carbon.Use milder, non-basic conditions if possible. Alternatively, protect the C3 hydroxyl group before performing reactions under basic conditions elsewhere in the molecule.

Experimental Protocols

General Protocol for O-Acylation of this compound
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). Add a suitable base, such as triethylamine (B128534) (1.5 eq.) or pyridine (B92270) (2.0 eq.), followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add the acylating agent (acyl chloride or anhydride, 1.2 eq.) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for N-Alkylation of this compound
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, suspend a strong, non-nucleophilic base such as sodium hydride (NaH, 1.5 eq., as a 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF).

  • Reaction: Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Monitoring: Allow the reaction to stir at room temperature or heat as necessary (e.g., 50-80 °C) for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow start Start: this compound Starting Material prep Reaction Setup: - Dissolve this compound - Add Base/Catalyst start->prep reaction Derivatization Reaction: - Add Reagent - Control Temperature prep->reaction monitoring Reaction Monitoring: - TLC Analysis reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up: - Quench Reaction - Extraction monitoring->workup Complete purification Purification: - Column Chromatography - Crystallization workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization

Caption: General experimental workflow for this compound derivatization.

signaling_pathway cluster_n_alkylation N-Alkylation Troubleshooting cluster_o_acylation O-Acylation Troubleshooting low_yield_n Low Yield cause_n1 Poor Nucleophilicity low_yield_n->cause_n1 cause_n2 Steric Hindrance low_yield_n->cause_n2 solution_n1 Use Stronger Base (e.g., NaH) cause_n1->solution_n1 solution_n2 Increase Temperature & Reaction Time cause_n2->solution_n2 low_yield_o Low Yield cause_o1 Low Electrophilicity low_yield_o->cause_o1 cause_o2 Reagent Hydrolysis low_yield_o->cause_o2 solution_o1 Use Acyl Chloride + DMAP cause_o1->solution_o1 solution_o2 Anhydrous Conditions cause_o2->solution_o2

Caption: Troubleshooting logic for common derivatization issues.

References

Technical Support Center: Synthesis of Crinine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing side products during the synthesis of crinine and related alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges and side products encountered in this compound synthesis?

A1: The synthesis of this compound, a complex alkaloid, presents several challenges primarily centered around controlling stereochemistry and minimizing side reactions in key bond-forming steps. The most common issues include:

  • Diastereoselectivity in the Pictet-Spengler Reaction: Formation of the undesired cis-isomer alongside the desired trans-isomer during the cyclization to form the tetracyclic core.

  • Olefin Isomerization in the Intramolecular Heck Reaction: Migration of the double bond in the newly formed ring, leading to a mixture of regioisomers.

  • Lack of Regioselectivity: In various cyclization steps, competing reaction pathways can lead to the formation of constitutional isomers.

  • Epimerization: Formation of epimers at stereocenters, particularly at the quaternary carbon, can be a significant issue.

  • Over-oxidation or Unwanted Side Reactions during Oxidative Cyclization: Difficulty in controlling the selectivity of oxidative cyclizations can lead to a variety of undesired byproducts.

Q2: How can I improve the diastereoselectivity of the Pictet-Spengler reaction?

A2: Improving diastereoselectivity often involves careful selection of the acid catalyst and reaction temperature. The kinetically favored product is often the cis-isomer, while the thermodynamically more stable trans-isomer is typically the desired product in this compound synthesis.[1] Employing milder conditions or specific catalysts can favor the formation of one diastereomer over the other. For instance, the use of N-acyliminium ion intermediates allows the reaction to proceed under milder conditions, which can improve selectivity.[2]

Q3: What are the key factors to control in the intramolecular Heck reaction to avoid side products?

A3: The key to a successful intramolecular Heck reaction is to suppress olefin isomerization after the desired cyclization. This can be achieved by:

  • Choice of Base: The addition of a suitable base is crucial to regenerate the Pd(0) catalyst.[3]

  • Choice of Ligands: The ligand on the palladium catalyst can significantly influence the reaction's outcome, including the extent of olefin isomerization.[4][5][6]

  • Reaction Temperature and Time: Optimizing these parameters can minimize the formation of undesired isomers.[7]

Q4: Are there general strategies to improve the yield and purity of the final this compound product?

A4: Yes, general strategies include:

  • Careful Purification at Each Step: Thorough purification of intermediates is critical to prevent the accumulation of impurities that can interfere with subsequent reactions.

  • Optimization of Reaction Conditions: Systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time for each key step can significantly impact yield and purity.[8]

  • Use of High-Purity Reagents and Solvents: The quality of starting materials and solvents can have a profound effect on the reaction outcome.

Troubleshooting Guides

Pictet-Spengler Reaction: Poor Diastereoselectivity

Problem: The reaction produces a mixture of desired trans and undesired cis diastereomers, with a low yield of the trans product.

Potential Cause Recommended Solution
Kinetic Control Favors cis Isomer The cis isomer is often the kinetically favored product. To favor the thermodynamically more stable trans isomer, consider increasing the reaction temperature or using a stronger acid to allow for equilibration. However, be mindful that harsh conditions can lead to other side reactions.
Inappropriate Acid Catalyst The choice of acid catalyst is critical. Screen various Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) to find the optimal catalyst for your specific substrate.[9]
Solvent Effects The polarity of the solvent can influence the transition state and, therefore, the diastereoselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene, dichloromethane) to polar (e.g., acetonitrile).

This protocol is a general guideline and should be optimized for your specific substrate.

  • Reactant Preparation: Dissolve the β-arylethylamine precursor (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Aldehyde Addition: Add the aldehyde (1.1 eq) to the solution.

  • Acid Catalyst Addition: Add the chosen acid catalyst (e.g., trifluoroacetic acid, 1.2 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the optimized time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to separate the diastereomers.

Intramolecular Heck Reaction: Formation of Olefin Isomers

Problem: The reaction yields a mixture of the desired product and its double-bond isomer.

Potential Cause Recommended Solution
β-Hydride Elimination and Re-insertion This is the primary mechanism for olefin isomerization.[3] The choice of ligand on the palladium catalyst can influence the rate of this process. Electron-donating ligands can stabilize the hydridopalladium intermediate, potentially leading to more isomerization.[5] Experiment with different phosphine (B1218219) ligands (e.g., PPh₃, P(o-tol)₃, BINAP) to find one that minimizes this side reaction.
Inadequate Base The base plays a role in the reductive elimination of HX from the palladium complex, which regenerates the active catalyst.[3] A base that is too weak or sterically hindered may not be effective, allowing for more time for isomerization to occur. Screen bases such as triethylamine, diisopropylethylamine, or inorganic bases like potassium carbonate.
Reaction Temperature Too High Higher temperatures can provide the energy needed for the reversible β-hydride elimination and re-insertion process. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, combine the palladium source (e.g., Pd(OAc)₂, 5 mol%), the chosen phosphine ligand (10 mol%), and the anhydrous solvent (e.g., acetonitrile (B52724) or DMF).

  • Reactant Addition: Add the aryl or vinyl halide substrate (1.0 eq) and the base (e.g., triethylamine, 2.0 eq) to the flask.

  • Reaction Execution: Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the desired product.

Oxidative Cyclization: Low Yield and Multiple Byproducts

Problem: The oxidative cyclization step results in a low yield of the desired this compound core and a complex mixture of unidentified side products.

Potential Cause Recommended Solution
Over-oxidation The oxidizing agent may be too strong or used in excess, leading to undesired oxidation of other functional groups in the molecule. Carefully control the stoichiometry of the oxidizing agent and consider using a milder oxidant.
Lack of Regioselectivity The substrate may have multiple sites susceptible to oxidation, leading to a mixture of regioisomers. Modifying protecting groups or the electronic nature of the aromatic ring can help direct the cyclization to the desired position.
Radical Side Reactions Some oxidative cyclizations proceed through radical intermediates, which can lead to a variety of side reactions. The use of radical scavengers or optimizing the reaction conditions to favor the desired pathway can be beneficial.

The conditions for oxidative cyclization are highly substrate-dependent. The following is a conceptual outline.

  • Substrate Preparation: Dissolve the precursor (1.0 eq) in a suitable solvent.

  • Reagent Addition: Add the oxidizing agent (e.g., a hypervalent iodine reagent, a metal-based oxidant) portion-wise at a controlled temperature (often low temperature to start).

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and prevent over-reaction.

  • Quenching and Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) if necessary. Perform an aqueous work-up to remove inorganic salts.

  • Purification: Purify the crude product immediately by column chromatography, as some cyclized products can be unstable.

Visualizing Reaction Pathways and Troubleshooting

Pictet-Spengler Reaction Pathway

Pictet_Spengler cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Beta-arylethylamine Beta-arylethylamine Iminium_Ion Iminium Ion Beta-arylethylamine->Iminium_Ion Aldehyde Aldehyde Aldehyde->Iminium_Ion Trans_Product Desired trans-Product Iminium_Ion->Trans_Product Thermodynamic Control Cis_Product Side Product: cis-Isomer Iminium_Ion->Cis_Product Kinetic Control

Caption: Pictet-Spengler reaction pathway leading to desired and side products.

Intramolecular Heck Reaction Troubleshooting Logic

Heck_Troubleshooting Start Intramolecular Heck Reaction Check_Products Analyze Product Mixture Start->Check_Products Desired_Product Desired Cyclized Product Check_Products->Desired_Product Clean Product Olefin_Isomer Olefin Isomerization Observed Check_Products->Olefin_Isomer Side Product Detected Optimize_Ligand Optimize Pd Ligand Olefin_Isomer->Optimize_Ligand Optimize_Base Optimize Base Olefin_Isomer->Optimize_Base Optimize_Temp Lower Reaction Temperature Olefin_Isomer->Optimize_Temp Re-run Re-run Reaction Optimize_Ligand->Re-run Optimize_Base->Re-run Optimize_Temp->Re-run

Caption: Troubleshooting workflow for the intramolecular Heck reaction.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of crinine from related alkaloids.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the separation of this compound and related Amaryllidaceae alkaloids.

Issue: Poor Peak Shape (Tailing) in HPLC

Q1: My this compound peak is showing significant tailing on a C18 column. What is the likely cause and how can I fix it?

A1: Peak tailing for basic compounds like this compound is a common issue in reverse-phase HPLC.[1] The primary cause is often the interaction of the basic amine groups in the alkaloid structure with acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1][2] This secondary interaction mechanism leads to a portion of the analyte being more strongly retained, resulting in a tailed peak.

Here are several strategies to mitigate this issue:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3.0) can help to protonate the residual silanol groups, reducing their interaction with the protonated basic analyte.[1]

  • Use of Mobile Phase Modifiers: Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (typically 0.1%) to the mobile phase can effectively mask the silanol groups and improve peak symmetry.[2]

  • "End-Capped" Columns: Utilize a highly deactivated or "end-capped" column. In these columns, the residual silanol groups are chemically treated to make them less polar and less likely to interact with basic analytes.[1]

  • Lower Sample Concentration: Injecting a lower concentration of your sample can sometimes reduce peak tailing caused by mass overload.[3]

Q2: I've tried adjusting the mobile phase pH, but I'm still seeing peak tailing. What else can I do?

A2: If adjusting the mobile phase pH isn't sufficient, consider the following:

  • Column Choice: Switch to a column with a different stationary phase that is more suitable for basic compounds, such as a polar-embedded column or a phenyl-hexyl column. These can offer different selectivity and reduce silanol interactions.[2]

  • Column Temperature: Increasing the column temperature can sometimes improve peak shape, although it may also affect selectivity. It is important to use a column oven to maintain a consistent temperature.[2]

  • Guard Column: A contaminated or inappropriate guard cartridge can cause peak tailing. Try replacing the guard cartridge.[3]

Issue: Poor Resolution Between this compound and Related Alkaloids

Q3: I am having trouble separating this compound from other closely related alkaloids like powelline. How can I improve the resolution?

A3: Improving the resolution between structurally similar alkaloids requires optimizing several chromatographic parameters:

  • Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can significantly impact selectivity. A shallower gradient or an isocratic elution with a lower percentage of the organic solvent will increase retention times and may improve separation.[2]

  • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, but it will also increase the analysis time.[2]

  • Different Organic Modifier: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter the selectivity of the separation for different alkaloids.

  • Column with Higher Efficiency: Using a longer column or a column packed with smaller particles will provide a higher number of theoretical plates and can improve the resolution of closely eluting peaks.

Issue: Inconsistent Retention Times

Q4: The retention time for my this compound standard is shifting between runs. What could be causing this?

A4: Inconsistent retention times are often due to issues with the mobile phase or the HPLC system itself.

  • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently and accurately for each run. If you are mixing solvents online, check the pump performance.[2]

  • Column Equilibration: Make sure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift, especially in gradient elution.

  • Column Temperature: Fluctuations in the ambient temperature can affect retention times. Use a column oven to maintain a constant and controlled temperature.[2]

  • Pump Performance: Inconsistent flow from the pump can lead to shifting retention times. Check for leaks and ensure the pump is properly primed and degassed.

Frequently Asked Questions (FAQs)

Q5: What are the most common methods for separating this compound from related alkaloids?

A5: The two most prevalent and effective methods are High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), and pH-zone-refining Counter-Current Chromatography (CCC).

  • HPLC-MS: This is a powerful analytical technique for both identifying and quantifying this compound and related alkaloids. It offers high resolution and sensitivity.[4]

  • pH-zone-refining CCC: This is a preparative liquid-liquid chromatography technique that separates compounds based on their pKa values and hydrophobicity. It is particularly well-suited for separating alkaloids and can handle larger sample loads than preparative HPLC.[5][6]

Q6: How do I choose between HPLC and pH-zone-refining CCC for my separation?

A6: The choice depends on your primary goal:

  • For analytical purposes , such as identifying and quantifying the alkaloids in a complex mixture, HPLC-MS is generally the preferred method due to its high sensitivity and resolving power.

  • For preparative purposes , where the goal is to isolate larger quantities of pure this compound, pH-zone-refining CCC is often more advantageous due to its higher sample loading capacity and the absence of a solid stationary phase, which can cause irreversible adsorption of the sample.[7]

Q7: What type of HPLC column is best for this compound separation?

A7: A C18 (octadecylsilane) column is the most commonly used stationary phase for the separation of alkaloids in reverse-phase HPLC.[8] However, to overcome issues like peak tailing with basic compounds like this compound, it is often recommended to use an end-capped C18 column or a column with a different chemistry, such as a polar-embedded phase.

Q8: Why is a mobile phase modifier like formic acid necessary for alkaloid analysis by HPLC?

A8: Alkaloids are basic compounds that can interact with residual acidic silanol groups on the surface of silica-based HPLC columns. This interaction can lead to poor peak shape (tailing). Adding a small amount of an acid like formic acid to the mobile phase helps to suppress the ionization of the silanol groups, minimizing these unwanted interactions and resulting in sharper, more symmetrical peaks.[2]

Data Presentation

The following table summarizes representative quantitative data for the separation of this compound from related alkaloids using different methods. Note that this data is compiled from multiple sources and direct comparative studies are limited.

MethodAlkaloids SeparatedSample SizePurity (%)Yield (mg)Resolution (Rs)Source
pH-zone-refining CCCThis compound, Powelline, Crinamidine (B1204103)3 g crude extract>90 (estimated)Not specifiedBaseline separation with minimal overlap[5]
pH-zone-refining CCCN-demethylarmepavine, Nuciferine, Roemerine500 mg crude extract90, 92, 967.4, 45.3, 26.6Not specified[7]
HPLC-MSGeneral Amaryllidaceae AlkaloidsAnalytical scaleNot applicableNot applicableGood separation of over 30 alkaloids[9]

Experimental Protocols

Protocol 1: Analytical Separation of this compound Alkaloids by HPLC-MS

This protocol is a general guideline for the analytical separation of this compound and related alkaloids. Optimization will be necessary based on the specific sample matrix and instrumentation.

  • Sample Preparation:

    • Extract the plant material (e.g., bulbs of Crinum species) with methanol.

    • Evaporate the solvent under reduced pressure.

    • Redissolve the crude extract in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.[2]

  • HPLC-MS Conditions:

    • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5-60% B (linear gradient)

      • 15-18 min: 60-95% B (linear gradient)

      • 18-20 min: Hold at 95% B

      • 20-21 min: 95-5% B (linear gradient)

      • 21-25 min: Hold at 5% B (equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

    • MS Scan Range: m/z 100-1000.

Protocol 2: Preparative Separation of this compound Alkaloids by pH-Zone-Refining CCC

This protocol is based on the successful separation of this compound, powelline, and crinamidine from Crinum moorei.[5]

  • Solvent System Preparation:

    • Prepare a two-phase solvent system composed of methyl tert-butyl ether (MTBE) and water.

    • Equilibrate the two phases in a separatory funnel and allow them to separate.

    • To the organic phase (stationary phase), add triethylamine (B128534) (TEA) to a final concentration of 5-10 mM.

    • To the aqueous phase (mobile phase), add hydrochloric acid (HCl) to a final concentration of 5-10 mM.

  • Sample Preparation:

    • Dissolve the crude alkaloid extract in a mixture of the organic and aqueous phases.

  • CCC Operation:

    • Instrument: A multilayer coil planet centrifuge.

    • Mode: Displacement mode (eluting with the organic phase) or reverse-displacement mode (eluting with the aqueous phase).

    • Fill the column with the stationary phase.

    • Inject the sample solution.

    • Elute with the mobile phase at a suitable flow rate.

    • Monitor the effluent with a UV detector and collect fractions.

    • Analyze the collected fractions by HPLC or TLC to identify the purified alkaloids.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Poor Separation issue Identify the Primary Issue start->issue peak_tailing Peak Tailing issue->peak_tailing Shape poor_resolution Poor Resolution issue->poor_resolution Spacing retention_shift Retention Time Shift issue->retention_shift Timing solution_tailing1 Adjust Mobile Phase pH (e.g., to pH 3) peak_tailing->solution_tailing1 solution_resolution1 Optimize Mobile Phase Gradient (shallower) poor_resolution->solution_resolution1 solution_retention1 Ensure Consistent Mobile Phase Prep retention_shift->solution_retention1 solution_tailing2 Add Mobile Phase Modifier (0.1% Formic Acid) solution_tailing1->solution_tailing2 solution_tailing3 Use End-Capped Column solution_tailing2->solution_tailing3 end End: Improved Separation solution_tailing3->end solution_resolution2 Decrease Flow Rate solution_resolution1->solution_resolution2 solution_resolution3 Try a Higher Efficiency Column solution_resolution2->solution_resolution3 solution_resolution3->end solution_retention2 Increase Column Equilibration Time solution_retention1->solution_retention2 solution_retention3 Use a Column Oven for Temp Control solution_retention2->solution_retention3 solution_retention3->end

Caption: Troubleshooting workflow for common HPLC issues in this compound separation.

Method_Development_Workflow start Define Separation Goal analytical_prep Analytical or Preparative? start->analytical_prep analytical Analytical Separation analytical_prep->analytical Analytical preparative Preparative Separation analytical_prep->preparative Preparative hplc_method Develop HPLC-MS Method analytical->hplc_method ccc_method Develop pH-Zone-Refining CCC Method preparative->ccc_method hplc_params Select Column (e.g., C18) Optimize Mobile Phase Set MS Parameters hplc_method->hplc_params ccc_params Select Solvent System Determine Retainer/Eluter Optimize Flow Rate ccc_method->ccc_params validate_hplc Validate Method: Specificity, Linearity, Precision hplc_params->validate_hplc validate_ccc Assess Purity and Yield ccc_params->validate_ccc end Final Separation Method validate_hplc->end validate_ccc->end

Caption: General workflow for method development in separating this compound alkaloids.

References

Technical Support Center: Optimizing Dosage and Administration of Crinine in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the alkaloid crinine in animal studies. Due to the limited availability of in vivo data for this compound, this guide incorporates data from the closely related and well-studied Amaryllidaceae alkaloid, lycorine (B1675740), as a proxy for establishing potential starting points for experimental design. It is crucial to note that recommendations derived from lycorine studies should be considered as initial estimates and must be validated through dose-ranging studies for this compound itself.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it sourced?

A1: this compound is a naturally occurring alkaloid belonging to the Amaryllidaceae family of plants. It was first isolated from plants of the Crinum genus.[1][2] this compound is one of many alkaloids found in these plants, often co-occurring with other alkaloids like lycorine.[2][3] There are numerous known this compound-type alkaloids with similar chemical structures.[1]

Q2: What are the basic physicochemical properties of this compound relevant to in vivo studies?

A2: this compound has a molecular weight of 271.31 g/mol .[4] It is reported to be soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5] Its solubility in aqueous solutions for direct in vivo administration is likely to be low, a common characteristic for many alkaloids.

Q3: Are there established dosages for this compound in common animal models like mice and rats?

A3: Currently, there is a significant lack of published in vivo studies that have established specific dosages for purified this compound in animal models. Most studies isolate this compound as part of a plant extract and do not test its individual effects. However, based on studies with the related alkaloid lycorine, a starting point for dose-ranging studies in mice could be in the range of 1 to 20 mg/kg, depending on the administration route and desired effect.[6] For instance, lycorine has been administered intravenously to mice at doses of 5, 10, 20, 40, and 80 mg/kg without gross toxicity.[7]

Q4: What are the potential administration routes for this compound in animal studies?

A4: Common administration routes for alkaloids in rodents include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC).[8] The choice of route will depend on the experimental goals, such as mimicking human intake (oral) or achieving rapid systemic circulation (intravenous).[8][9] For lycorine, IV, IP, and SC routes have been successfully used in animal studies.[6][10]

Troubleshooting Guide

Issue 1: Difficulty in Dissolving this compound for In Vivo Administration
  • Problem: this compound powder does not dissolve in aqueous buffers (e.g., saline, PBS).

  • Solution:

    • Utilize a Co-solvent System: Due to its solubility in DMSO, a common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a suitable aqueous vehicle like saline or PBS to the final desired concentration.

    • pH Adjustment: Alkaloids are often basic compounds, and their solubility can be increased by forming a salt at a lower pH. Attempt to dissolve this compound in a slightly acidic solution.

    • Formulation with Excipients: Consider using formulation vehicles known to enhance the solubility of poorly water-soluble compounds, such as cyclodextrins or polyethylene (B3416737) glycol (PEG).

  • Important Considerations:

    • When using a co-solvent like DMSO, ensure the final concentration in the administered dose is low (typically <5-10%) to avoid solvent toxicity.

    • Always include a vehicle control group in your experiment, where animals receive the same solvent mixture without the this compound.

Issue 2: Determining the Appropriate Starting Dose for a New Study
  • Problem: No prior literature on this compound dosage for a specific animal model or disease.

  • Solution:

    • Extrapolate from Related Compounds: Use the dosage information from lycorine as a starting point. For example, in mice, a dose range of 5-15 mg/kg/day of lycorine has been shown to be well-tolerated in some studies.[6]

    • Conduct a Dose-Ranging Study: Begin with a low dose (e.g., 1 mg/kg) and escalate the dose in different groups of animals.

    • Monitor for Adverse Effects: Closely observe the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. In dogs, lycorine has been shown to cause nausea and emesis at doses as low as 0.5 mg/kg.[10][11]

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
ChloroformSoluble[5]
DichloromethaneSoluble[5]
Ethyl AcetateSoluble[5]
DMSOSoluble[5]
AcetoneSoluble[5]
Aqueous BuffersPoorly soluble

Table 2: In Vivo Dosage of Lycorine (as a proxy for this compound)

Animal ModelAdministration RouteDosage RangeObserved EffectsReference
MiceIntravenous (IV)5-80 mg/kg (daily for 5 days)No gross toxicity observed.[7]
MiceIntraperitoneal (IP)10 mg/kgBioavailability of ~76%.[11]
Beagle DogsSubcutaneous (SC)0.5-2.0 mg/kgNausea and emesis.[10][11]
Beagle DogsIntravenous (IV)Not specifiedMean elimination half-life of 0.3 hours.[10]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection in Mice (Example)
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Sterile 0.9% saline

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Syringes and needles (e.g., 27G)

  • Procedure:

    • Calculate the total amount of this compound needed for your study.

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add a small volume of DMSO to dissolve the this compound completely. For example, to achieve a final DMSO concentration of 5%, if your final injection volume is 100 µL, you would first dissolve the this compound in 5 µL of DMSO.

    • Vortex the solution until the this compound is fully dissolved.

    • Slowly add the sterile saline to reach the final desired concentration, while vortexing, to prevent precipitation.

    • The final solution is now ready for intraperitoneal injection.

Protocol 2: Intraperitoneal (IP) Administration in Mice
  • Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip.

  • Injection Site: Locate the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the bladder or cecum.

  • Injection: Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure that no fluid (urine or blood) enters the syringe. If fluid is drawn, discard the syringe and start with a fresh dose.

  • Administration: Inject the solution smoothly and withdraw the needle.

  • Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation start Weigh this compound Powder dissolve Dissolve in minimal DMSO start->dissolve dilute Dilute with sterile saline dissolve->dilute restrain Restrain Animal dilute->restrain inject Administer via selected route (e.g., IP) restrain->inject monitor Monitor for adverse effects inject->monitor collect Collect samples (blood, tissue) monitor->collect analyze Analyze pharmacokinetic/pharmacodynamic endpoints collect->analyze

Caption: Experimental workflow for this compound administration in animal studies.

troubleshooting_solubility start This compound powder insoluble in aqueous buffer ph_adjust Attempt pH adjustment (acidic solution) start->ph_adjust cosolvent Use a co-solvent system (e.g., DMSO) start->cosolvent formulation Use formulation excipients (e.g., cyclodextrins) start->formulation success This compound solubilized ph_adjust->success cosolvent->success formulation->success

Caption: Troubleshooting guide for this compound solubility issues.

References

Addressing batch-to-batch variability of synthetic crinine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic crinine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of synthetic this compound in experimental settings. Batch-to-batch variability is an inherent challenge in working with complex synthetic molecules, and this guide provides troubleshooting advice and frequently asked questions to ensure the consistency and success of your research.

Troubleshooting Guide

This guide is formatted to directly address specific issues you may encounter during your experiments with synthetic this compound.

Question: My latest batch of synthetic this compound shows significantly lower biological activity compared to previous batches. What could be the cause?

Answer:

Reduced biological activity is a common issue that can often be traced back to variations in the purity and composition of the synthetic compound. Here are several potential causes and troubleshooting steps:

  • Presence of Impurities: Minor changes in the synthesis process can lead to the formation of inactive isomers or related impurities that compete with this compound for its target binding site.

  • Incorrect Stereochemistry: The biological activity of this compound is highly dependent on its stereochemistry. Even slight deviations from the desired stereoisomer can result in a significant loss of activity.

  • Compound Degradation: this compound, like many complex organic molecules, may be sensitive to light, temperature, and repeated freeze-thaw cycles. Improper storage or handling can lead to degradation.

Recommended Actions:

  • Verify Purity and Identity:

    • Re-run analytical quality control checks on the new batch.

    • Compare the High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) data with a reference standard or data from a previous, effective batch.

  • Assess Solubility:

    • Visually inspect your experimental solutions for any signs of precipitation.

    • Poor solubility can lead to a lower effective concentration of the compound in your assay, appearing as reduced bioactivity.

  • Review Handling and Storage:

    • Ensure the compound has been stored under the recommended conditions (typically -20°C, protected from light).

    • Prepare fresh stock solutions for each experiment to minimize degradation.

Question: I'm observing inconsistent results and poor reproducibility in my experiments. Could this be related to the synthetic this compound?

Answer:

Yes, inconsistent results are frequently linked to batch-to-batch variability or issues with compound handling.

  • Variability in Impurity Profile: Different batches may have varying levels and types of impurities, which can affect experimental outcomes.

  • Solubility Issues: If the compound is not fully dissolved, the actual concentration in your assay will be inconsistent.[1]

  • Contamination: Ensure that solvents, buffers, and labware are free from contaminants that could interfere with the assay.

Recommended Actions:

  • Standardize Protocols: Use a consistent, standardized protocol for preparing and handling your this compound solutions.

  • Perform Solubility Tests: Empirically determine the solubility of each new batch in your specific experimental buffer.

  • Implement Quality Control Checks: For each new batch, perform basic analytical checks to confirm its identity and purity before use.

Question: My synthetic this compound solution appears cloudy or forms a precipitate. How can I address this solubility issue?

Answer:

Poor aqueous solubility is a known challenge for many alkaloid compounds.[1] Here are some strategies to improve the solubility of synthetic this compound for your experiments:

  • Use of Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for in vitro studies. Prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium. Keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced artifacts.

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can sometimes improve solubility. However, the effect of pH on this compound solubility should be experimentally determined.

  • Sonication: Gentle sonication can help to dissolve the compound.

  • Warming: Mild warming of the solution can also aid in dissolution, but be cautious of potential degradation at higher temperatures.

Frequently Asked Questions (FAQs)

What is the expected purity of synthetic this compound?

Commercially available synthetic this compound should ideally have a purity of >98% as determined by HPLC.[2] Always refer to the certificate of analysis (CoA) provided by the manufacturer for batch-specific purity information.

What are the recommended storage conditions for synthetic this compound?

Synthetic this compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions in solvents like DMSO can also be stored at -20°C for short periods, but fresh solutions are always recommended for optimal results.

What analytical techniques are recommended for quality control of synthetic this compound?

A combination of techniques is recommended to ensure the quality and consistency of each batch:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and identify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and obtain structural information through fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry.

How can I be sure that the observed biological effect is from this compound and not an impurity?

This is a critical question in drug discovery. To increase confidence:

  • Use highly purified material (>98%).

  • If possible, test any identified major impurities for activity in your assay.

  • Confirm the biological effect with a second, independently synthesized batch of this compound.

Data Presentation

Table 1: Typical Quality Control Parameters for Synthetic this compound

ParameterMethodTypical Specification
PurityHPLC>98%
Identity¹H-NMR, ¹³C-NMRConforms to reference spectra
Molecular WeightMass SpectrometryConforms to theoretical mass ± 5 ppm
AppearanceVisualWhite to off-white solid

Table 2: Example IC₅₀ Values for this compound-type Alkaloids in Acetylcholinesterase (AChE) Inhibition Assays

CompoundIC₅₀ (µg/mL)IC₅₀ (µM)Source
This compound163.89 ± 15.69~604[3]
6α-hydroxycrinamine445 ± 30[4][5]
Buphanisine183.31 ± 36.64~675[3]

Note: IC₅₀ values can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: General Procedure for HPLC Analysis of Synthetic this compound

This protocol provides a general method for assessing the purity of a synthetic this compound batch.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of synthetic this compound reference standard and dissolve in 1 mL of a 50:50 mixture of acetonitrile (B52724) and water to prepare a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 100 µg/mL with the same solvent mixture.

  • Preparation of Sample Solution:

    • Prepare the sample solution of the new this compound batch in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Compare the retention time of the main peak in the sample chromatogram to that of the standard.

    • Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a common colorimetric method to assess the biological activity of this compound as an AChE inhibitor.

  • Reagents:

    • Acetylcholinesterase (AChE) from electric eel.

    • Acetylthiocholine iodide (ATCI).

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

    • Phosphate (B84403) buffer (pH 8.0).

    • Synthetic this compound stock solution (in DMSO).

    • Positive control (e.g., Galanthamine).

  • Procedure (96-well plate format):

    • Add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer to each well.

    • Add 25 µL of your this compound sample at various concentrations (ensure final DMSO concentration is <0.5%). For control wells, add buffer or positive control.

    • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE.

    • Read the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Inconsistent Biological Activity cluster_qc Quality Control Analysis start Inconsistent or Low Biological Activity Observed qc_check Perform QC Checks on Synthetic this compound Batch start->qc_check solubility Assess Solubility in Assay Buffer start->solubility handling Review Compound Handling & Storage start->handling hplc HPLC for Purity and Impurity Profile ms Mass Spectrometry for Molecular Weight nmr NMR for Structural Integrity soluble Is Compound Soluble? solubility->soluble handled_correctly Proper Handling? handling->handled_correctly pass QC Specs Met? hplc->pass ms->pass nmr->pass pass->soluble Yes remediate_qc Contact Supplier or Re-purify Compound pass->remediate_qc No soluble->handled_correctly Yes remediate_solubility Optimize Solubilization (e.g., co-solvents, pH) soluble->remediate_solubility No remediate_handling Implement Standardized Handling Protocols handled_correctly->remediate_handling No proceed Proceed with Experiment handled_correctly->proceed Yes remediate_qc->start New Batch remediate_solubility->start Re-test remediate_handling->start Re-test

Caption: Troubleshooting workflow for addressing batch-to-batch variability.

G cluster_pathway This compound's Proposed Mechanism of Action: Acetylcholinesterase Inhibition cluster_synapse Cholinergic Synapse cluster_outcome Result ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh_vesicle->ACh_release Action Potential ACh_receptor Postsynaptic ACh Receptor ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by choline_acetate Choline + Acetate AChE->choline_acetate inhibition Inhibition This compound Synthetic this compound This compound->AChE ACh_increase Increased ACh in Synaptic Cleft prolonged_signal Prolonged Cholinergic Signaling ACh_increase->prolonged_signal

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

References

Technical Support Center: Improving the Resolution of Crinine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in the successful resolution of crinine enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are this compound enantiomers and why is their separation important?

A1: this compound is a type of Amaryllidaceae alkaloid with a specific core structure.[1][2] Like many natural compounds, it is chiral, meaning it exists as two non-superimposable mirror-image forms called enantiomers.[3][4] These enantiomers can have different pharmacological, toxicological, and metabolic effects in biological systems.[3][4] Therefore, separating and studying the individual enantiomers is crucial for drug development to ensure safety and efficacy, as often only one enantiomer provides the desired therapeutic effect while the other might be inactive or even harmful.[3]

Q2: What are the primary methods for resolving this compound enantiomers?

A2: The main strategies for separating enantiomers, including those of this compound, are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to differentiate between enantiomers.[3][5]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic this compound (a basic alkaloid) with a chiral acid to form diastereomeric salts.[6][7] These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[6][8]

  • Enzymatic Kinetic Resolution: This method uses an enzyme that selectively catalyzes a reaction on one of the enantiomers, allowing for the separation of the reacted and unreacted enantiomers.[9] For this compound-type alkaloids, this can mimic biosynthetic pathways.[1][10]

Q3: Which analytical technique is most commonly used to determine the success of a resolution?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable method for determining the enantiomeric excess (ee) or purity of a sample after a resolution procedure.[11] It provides accurate quantification of each enantiomer present.

Troubleshooting Guides

Chiral HPLC Troubleshooting Guide

Q1: Why am I getting poor or no resolution of my this compound enantiomers?

A1: This is a common challenge in chiral separations and can be attributed to several factors:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical. For alkaloids like this compound, polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD) are often a good starting point. If one type of polysaccharide CSP (e.g., amylose-based) doesn't work, try another (e.g., cellulose-based) as their chiral recognition mechanisms differ.

  • Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences selectivity.[12]

    • Normal Phase: A typical starting point is a mixture of n-hexane and an alcohol (isopropanol or ethanol). Systematically vary the alcohol percentage (e.g., in 5% increments) to find the optimal selectivity.

    • Additives: For basic compounds like this compound, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) (e.g., 0.1%) to the mobile phase can be crucial for improving resolution and peak shape.

  • Temperature: Temperature can affect the interactions between the enantiomers and the CSP. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) as this can sometimes improve or even invert the elution order.[12]

Q2: My this compound alkaloid peaks are tailing significantly. How can I improve the peak shape?

A2: Peak tailing for basic compounds is often due to secondary interactions with the silica (B1680970) support of the stationary phase. Here are some solutions:

  • Use a Base-Deactivated Column: Ensure you are using a high-quality chiral column specifically designed to minimize these interactions.

  • Add a Basic Modifier: As mentioned above, adding a basic modifier like 0.1% DEA to your mobile phase is highly effective at reducing peak tailing by competing with the this compound for active silanol (B1196071) sites on the stationary phase.

  • Adjust Mobile Phase pH (in Reversed-Phase): If using a reversed-phase method, adjusting the pH of the aqueous component to be more acidic can protonate the alkaloid, which may improve peak shape.

Q3: I'm observing retention time shifts between injections. What's causing this?

A3: Retention time instability can be caused by:

  • Insufficient Column Equilibration: The column must be fully equilibrated with the mobile phase before starting your analysis. This is especially important when you change the mobile phase composition. A longer equilibration time may be necessary.

  • Mobile Phase Instability: Ensure your mobile phase is well-mixed and that there is no evaporation of the more volatile components, which would change its composition over time.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as ambient temperature changes can affect retention times.

Diastereomeric Salt Crystallization Troubleshooting Guide

Q1: I am unable to form crystalline diastereomeric salts; the mixture remains as an oil or solution.

A1: This "oiling out" or failure to crystallize usually points to issues with solubility and supersaturation.[1]

  • High Solubility: The diastereomeric salts may be too soluble in the chosen solvent.

    • Solution: Screen a variety of solvents with different polarities.[11] An anti-solvent (a solvent in which the salts are less soluble) can be added slowly to induce precipitation.[1]

  • Insufficient Supersaturation: The concentration of the salt might be too low.

    • Solution: Carefully evaporate some of the solvent to increase the concentration. Also, try lowering the crystallization temperature to decrease solubility.[1]

  • Nucleation Failure: Sometimes, crystals need a trigger to form.

    • Solution: Try "seeding" the solution with a tiny crystal of the desired diastereomeric salt. If seeds are unavailable, scratching the inside of the flask at the liquid-air interface with a glass rod can sometimes initiate nucleation.[1]

Q2: The diastereomeric salts have very similar solubilities, leading to low purity of the crystallized product.

A2: Improving the purity of the less soluble salt is key to a successful resolution.

  • Solvent System Optimization: The choice of solvent is the most critical factor. A systematic screening of different solvents and solvent mixtures is necessary to maximize the solubility difference between the two diastereomers.[11]

  • Recrystallization: The isolated crystals can be recrystallized one or more times from the same or a different solvent system to improve purity.

  • Adjust Resolving Agent Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be more effective.[1]

Q3: The yield of the desired diastereomeric salt is very low.

A3: A low yield indicates that a significant amount of the target diastereomer remains in the mother liquor.[1]

  • Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[1]

  • Recycle the Mother Liquor: The unwanted enantiomer left in the mother liquor can often be racemized (converted back to a 50:50 mixture) and recycled to improve the overall process yield. This is known as a Resolution-Racemization-Recycle (RRR) process.[13]

Enzymatic Resolution Troubleshooting Guide

Q1: The enzyme is not showing any enantioselectivity for my this compound precursor.

A1: Enantioselectivity is dependent on the enzyme, substrate, and reaction conditions.

  • Enzyme Selection: Not all enzymes will be selective for a specific substrate. It is crucial to screen a variety of enzymes (e.g., different lipases, proteases, or other hydrolases).[12]

  • Substrate Modification: Sometimes, the this compound precursor needs to be modified (e.g., by adding an ester group) to be a suitable substrate for the enzyme.

  • Reaction Conditions: The solvent and temperature can significantly impact enzyme selectivity.[10] Screen different organic solvents (e.g., MTBE, toluene, hexane) and temperatures.

Q2: The enzymatic reaction is very slow.

A2: Slow reaction rates can make the process impractical.

  • Optimize Temperature and pH: Enzymes have optimal temperature and pH ranges for activity. Ensure your reaction is running under optimal conditions for the specific enzyme you are using.[3]

  • Enzyme Concentration: Increasing the amount of enzyme can increase the reaction rate.

  • Water Content (in organic media): For enzymes like lipases operating in organic solvents, a small amount of water is often necessary for activity. The optimal water content should be determined experimentally.

Q3: How do I calculate the success of my kinetic resolution?

A3: The success of an enzymatic kinetic resolution is often described by the enantiomeric ratio (E-value).[14] This value is a measure of the enzyme's selectivity and can be calculated from the enantiomeric excess of the substrate (ee_s) and the product (ee_p), along with the conversion (c). A higher E-value indicates better selectivity.

Experimental Protocols & Data

Protocol 1: Chiral HPLC Method Development for this compound Enantiomers

This protocol outlines a general strategy for developing a chiral HPLC method for separating this compound enantiomers.

  • Column and Mobile Phase Screening:

    • Begin with polysaccharide-based chiral stationary phases (CSPs).

    • Screen a primary set of mobile phases in normal phase mode.

  • Initial Screening Conditions:

    • Inject a solution of the racemic this compound standard.

    • Run a gradient or isocratic elution with the mobile phases listed in the table below.

    • Monitor the chromatogram for any signs of peak splitting or separation.

  • Method Optimization:

    • If partial separation is observed, optimize the mobile phase composition by making small, systematic changes to the ratio of the solvents.

    • Optimize the column temperature (e.g., test at 15°C, 25°C, and 40°C).

    • Adjust the flow rate to improve resolution and analysis time.

Table 1: Chiral HPLC Screening Parameters

ParameterRecommended Starting Conditions
Columns Chiralpak® AD-H, Chiralcel® OD-H (or similar amylose (B160209) and cellulose-based CSPs)
Mobile Phases (Normal Phase) A: n-Hexane / Isopropanol (90:10 v/v) + 0.1% DEAB: n-Hexane / Ethanol (90:10 v/v) + 0.1% DEA
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm or a wavelength appropriate for this compound alkaloids
Injection Volume 5-10 µL
Protocol 2: Diastereomeric Salt Crystallization of this compound

This protocol provides a general procedure for resolving racemic this compound using a chiral acid.

  • Resolving Agent and Solvent Screening:

    • Select a chiral resolving agent such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid.[8]

    • Screen a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate) to find one where the diastereomeric salts have different solubilities.

  • Salt Formation and Crystallization:

    • Dissolve the racemic this compound base in the chosen solvent, gently heating if necessary.

    • In a separate container, dissolve 0.5-1.0 molar equivalents of the chiral resolving agent in the same solvent.

    • Add the resolving agent solution to the this compound solution.

    • Allow the solution to cool slowly to room temperature. If no crystals form, cool further in an ice bath or refrigerator.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

    • Check the diastereomeric purity. If necessary, recrystallize the solid to improve purity.

  • Regeneration of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., NaOH solution) to deprotonate the this compound and break the salt.

    • Extract the free this compound enantiomer into an organic solvent (e.g., dichloromethane).

    • Wash, dry, and evaporate the organic solvent to obtain the resolved this compound enantiomer.

Table 2: Diastereomeric Salt Crystallization Data (Hypothetical Example)

Racemic this compoundResolving AgentSolventYield of Less Soluble SaltDiastereomeric Excess (d.e.)
1.0 g(+)-Tartaric Acid (0.5 eq)Ethanol0.35 g92%
1.0 g(-)-Mandelic Acid (1.0 eq)Acetone0.41 g85%
Protocol 3: Enzymatic Kinetic Resolution of a this compound Precursor

This protocol describes a general approach for the enzymatic resolution of a racemic this compound precursor containing a hydroxyl or ester group.

  • Enzyme and Condition Screening:

    • Screen a panel of lipases (e.g., Candida antarctica lipase (B570770) B (CALB), Pseudomonas cepacia lipase) for their ability to acylate (or hydrolyze) the precursor.[10]

    • Test different acyl donors (for acylation) and organic solvents.

  • Kinetic Resolution Reaction:

    • Dissolve the racemic this compound precursor in the selected organic solvent (e.g., MTBE).

    • Add the acyl donor (e.g., vinyl acetate).

    • Add the lipase (often immobilized on a solid support).

    • Stir the reaction at a controlled temperature (e.g., 30-50°C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC.

    • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

    • Filter off the immobilized enzyme.

    • Remove the solvent under reduced pressure.

  • Separation:

    • Separate the acylated product from the unreacted alcohol precursor using standard column chromatography.

Table 3: Enzymatic Resolution Data (Hypothetical Example)

SubstrateEnzymeAcyl DonorSolventTime (h)Conversionee_substrateee_productE-value
Racemic this compound PrecursorCALBVinyl AcetateMTBE2451%>99%96%>200

Visualizations

G cluster_0 Start: Racemic this compound Mixture cluster_1 Method Selection cluster_2 Resolution Methods cluster_3 Outcome start Racemic this compound Mixture analytical Analytical Scale? start->analytical preparative Preparative Scale? analytical->preparative No hplc Chiral HPLC analytical->hplc Yes crystallization Diastereomeric Salt Crystallization preparative->crystallization Classical Method enzymatic Enzymatic Kinetic Resolution preparative->enzymatic Biocatalytic Method end Resolved Enantiomers hplc->end crystallization->end enzymatic->end

Caption: Workflow for choosing a this compound resolution method.

G cluster_0 Start cluster_1 Screening Phase cluster_2 Evaluation & Optimization cluster_3 Final Method start Racemic this compound Sample csp_select Select CSPs (e.g., Amylose, Cellulose) start->csp_select mp_select Select Mobile Phases (e.g., Hexane/Alcohol + Additive) csp_select->mp_select screen Perform Initial Screening mp_select->screen separation_check Separation Observed? screen->separation_check optimize Optimize Mobile Phase Ratio, Temperature, and Flow Rate separation_check->optimize Yes no_sep Try Different CSPs or Mobile Phase Modes separation_check->no_sep No final Robust Chiral HPLC Method optimize->final no_sep->csp_select

Caption: Workflow for chiral HPLC method development.

G cluster_0 Initial Mixture cluster_1 Salt Formation cluster_2 Separation cluster_3 Regeneration racemate Racemic this compound (R-Crinine + S-Crinine) reaction Reaction in Solvent racemate->reaction resolver Chiral Acid (A*) resolver->reaction diastereomers Diastereomeric Salts (R-Crinine-A* + S-Crinine-A*) reaction->diastereomers crystallization Fractional Crystallization diastereomers->crystallization solid Less Soluble Salt (e.g., R-Crinine-A) crystallization->solid liquid More Soluble Salt in Mother Liquor (S-Crinine-A) crystallization->liquid regeneration Base Treatment solid->regeneration final_enantiomer Pure R-Crinine regeneration->final_enantiomer G cluster_0 Initial Mixture cluster_1 Enzymatic Reaction cluster_2 Reaction Outcome (at ~50% conversion) cluster_3 Separation racemate Racemic Precursor (R-Substrate + S-Substrate) enzyme_reaction Enzyme + Reagent (Selective for S-Substrate) racemate->enzyme_reaction product S-Product enzyme_reaction->product unreacted Unreacted R-Substrate enzyme_reaction->unreacted separation Chromatography product->separation unreacted->separation final_product Pure S-Product separation->final_product final_substrate Pure R-Substrate separation->final_substrate

References

Technical Support Center: Troubleshooting Low Bioactivity of a Crinine Batch

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with a batch of crinine.

Troubleshooting Guide: Low Bioactivity of this compound

Low bioactivity of a this compound batch can manifest as unexpectedly high IC50 values in cytotoxicity assays or a diminished response in other biological assays. This guide provides a systematic approach to identifying the potential cause of the issue.

1. Initial Assessment and Observation

  • Question: My this compound batch is showing significantly lower activity than expected. What should I check first?

  • Answer: Start by verifying the observed bioactivity against expected values from the literature or previous experiments. A significant deviation warrants a thorough investigation. Key initial checks include a visual inspection of the compound for any changes in color or consistency and a review of your experimental setup.

2. Compound Integrity and Handling

  • Question: Could the problem be with the this compound compound itself?

  • Answer: Absolutely. The integrity of the compound is a critical factor.

    • Storage: this compound, like many natural alkaloids, should be stored in a cool, dark, and dry place to prevent degradation. For long-term storage, it is advisable to store it at -20°C as a solid.[1] Avoid repeated freeze-thaw cycles.

    • Solubility: this compound is soluble in organic solvents like DMSO, chloroform, and ethyl acetate. When preparing stock solutions, ensure the compound is fully dissolved. Precipitation upon dilution into aqueous cell culture media can occur if the final DMSO concentration is too high or if the compound's solubility limit is exceeded.[2] It is recommended to keep the final DMSO concentration in your assay below 0.5%.

    • Purity: Verify the purity of your this compound batch. Impurities can interfere with the assay or the compound's activity. If possible, check the purity using techniques like HPLC or mass spectrometry.

3. Experimental Protocol and Assay-Related Factors

  • Question: I've checked the compound, but the low bioactivity persists. What aspects of my experimental protocol should I review?

  • Answer: Carefully review your experimental protocol for any deviations.

    • Cell Health: Ensure your cells are healthy, within a low passage number, and in the exponential growth phase. Stressed or unhealthy cells can respond differently to treatment.

    • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Optimize and maintain a consistent seeding density for your experiments.

    • Assay Type: Different viability assays measure different cellular parameters. For example, an MTT assay measures metabolic activity, while a trypan blue exclusion assay measures membrane integrity. Ensure the assay you are using is appropriate for assessing the expected biological effect of this compound.

    • Reagent Quality: Use fresh, high-quality reagents, including cell culture media, serum, and assay components.

Frequently Asked Questions (FAQs)

Q1: What are the expected IC50 values for this compound in cancer cell lines?

A1: The IC50 values for this compound and related alkaloids can vary depending on the cell line and experimental conditions. The table below provides some reported IC50 values for this compound and similar compounds in various cancer cell lines. Please note that this is not an exhaustive list and values can differ between studies.

CompoundCell LineIC50 Value (µM)Reference
CrinamineHeLa> 100[3]
DistichamineHeLa2.2[4]
6α-hydroxycrinamineSH-SY5Y54.5 (MTT)[5]
6α-hydroxycrinamineSH-SY5Y61.7 (Neutral Red)[5]

Q2: How does this compound induce cell death?

A2: this compound and related alkaloids have been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[6][7] This process is often mediated by the activation of caspases, a family of proteases that play a crucial role in the execution of apoptosis.[8][9] The apoptotic pathway can also involve the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[8][9] An increase in the Bax/Bcl-2 ratio is often associated with the induction of apoptosis.

Q3: What should I do if my this compound precipitates in the cell culture medium?

A3: this compound is sparingly soluble in aqueous solutions. To avoid precipitation:

  • Prepare a high-concentration stock solution in 100% DMSO.

  • When diluting into your cell culture medium, ensure the final concentration of DMSO is low (ideally ≤ 0.5%).

  • Add the this compound stock solution to the medium dropwise while vortexing or gently mixing to facilitate dissolution.[2]

  • Visually inspect the medium for any signs of precipitation before adding it to your cells. If precipitation occurs, you may need to lower the final concentration of this compound or use a different solubilizing agent, though the latter should be tested for its own effects on the cells.

Q4: Can I store this compound solution for a long time?

A4: It is generally recommended to prepare fresh dilutions of this compound from a stock solution for each experiment. If you need to store a stock solution in DMSO, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous solutions for extended periods is not well-documented and should be used with caution.

Experimental Protocols

Detailed Methodology for MTT Cell Viability Assay

This protocol is a standard method to assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Determine cell density using a hemocytometer.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same percentage of DMSO as the treated wells) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for an additional 2-4 hours at 37°C.[10]

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage of cell viability vs. This compound concentration) and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Visualizations

Troubleshooting_Workflow cluster_compound Compound Integrity Checks cluster_protocol Experimental Protocol Review start Low Bioactivity of this compound Batch Observed compound_check Step 1: Verify Compound Integrity start->compound_check protocol_check Step 2: Review Experimental Protocol compound_check->protocol_check Compound OK storage Improper Storage? (Light/Temp/Moisture) compound_check->storage Check Storage Conditions solubility Solubility Issues? (Precipitation) compound_check->solubility Check Solution Preparation purity Purity Concerns? (Contamination) compound_check->purity Verify Purity data_analysis Step 3: Re-evaluate Data and Controls protocol_check->data_analysis Protocol OK cells Cell Health/Density Issues? protocol_check->cells Check Cell Culture assay Inappropriate Assay? protocol_check->assay Review Assay Method reagents Reagent Quality? protocol_check->reagents Check Reagents solution Problem Identified and Resolved data_analysis->solution Analyze Controls & Replicates storage->solution Correct Storage solubility->solution Optimize Solubilization purity->solution Use High-Purity Batch cells->solution Optimize Cell Culture assay->solution Select Appropriate Assay reagents->solution Use Fresh Reagents

A troubleshooting workflow for low this compound bioactivity.

Crinine_Apoptosis_Pathway This compound This compound cell Cancer Cell This compound->cell bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Inhibition bax Bax (Pro-apoptotic) This compound->bax Activation mitochondria Mitochondria cell->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bcl2->mitochondria Inhibits bax->mitochondria Promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Optimization of extraction parameters for higher crinine yield

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimization of Crinine Extraction

Welcome to the technical support center for this compound extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot challenges in optimizing extraction parameters for a higher yield of this compound from plant sources, primarily Amaryllidaceae bulbs.[1][2][3][4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound extraction, providing potential causes and actionable solutions in a question-and-answer format.

Q1: Why is my this compound yield consistently low?

Low yields of this compound can result from several factors throughout the extraction and purification process. Below are common causes and troubleshooting steps.

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for efficiently solubilizing this compound.

    • Solution: Ethanolic or methanolic solutions are often effective for extracting alkaloids.[6] Studies on related alkaloids have shown high yields with solvents like 70% ethanol (B145695) or methanol (B129727) modified with a weak base.[6][7] It is recommended to perform small-scale trials with a range of solvent polarities (e.g., different ethanol-water ratios) to identify the optimal choice for your specific plant material.

  • Inadequate Plant Material Preparation: The physical state of the plant material can limit solvent penetration and, consequently, extraction efficiency.

    • Solution: Ensure the plant material (e.g., Crinum bulbs) is dried and finely ground to a uniform particle size.[6] This increases the surface area available for solvent interaction.

  • Inefficient Extraction Conditions: Parameters such as temperature, time, and solid-to-liquid ratio significantly impact yield.[8][9]

    • Solution: Optimize these parameters systematically. Modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can significantly reduce extraction time and improve efficiency compared to conventional methods like maceration or Soxhlet extraction.[8][10][11][12]

  • Degradation of this compound: Alkaloids can be sensitive to high temperatures, prolonged exposure to light, or extreme pH conditions, leading to degradation.[6][10]

    • Solution: Avoid excessive heat during extraction and solvent evaporation. If heating is necessary, use a rotary evaporator under reduced pressure at a controlled temperature (e.g., not exceeding 50°C).[6] Protect extracts from direct light.

  • Incomplete Extraction: A single, short extraction cycle may not be sufficient to extract all the available this compound.

    • Solution: Increase the extraction time or perform multiple extraction cycles with fresh solvent.[6] For example, repeating the extraction process two or three times on the plant residue can significantly improve the total yield.

Q2: My crude extract is impure, containing many other compounds. How can I improve the purity of my this compound extract?

Co-extraction of undesirable compounds like tannins, flavonoids, and other alkaloids is a common issue.[10]

  • Solution 1: pH Adjustment (Acid-Base Extraction): this compound is an alkaloid, meaning it is basic. This property can be exploited for purification. An acid-base liquid-liquid extraction is a highly effective method to separate alkaloids from neutral and acidic impurities.[6] This involves dissolving the crude extract in an acidic aqueous solution (which protonates the alkaloid, making it water-soluble), washing with a non-polar organic solvent to remove impurities, and then basifying the aqueous layer to deprotonate the alkaloid, allowing its extraction into a fresh organic solvent.[6][13]

  • Solution 2: Chromatographic Techniques: For higher purity, chromatographic methods are essential.

    • Column Chromatography: Use silica (B1680970) gel or alumina (B75360) columns to separate this compound from other compounds based on polarity.[13][14]

    • High-Performance Liquid Chromatography (HPLC): For final purification and quantification, reversed-phase HPLC (e.g., with a C18 column) is a standard and effective technique.[6]

Q3: I am using a liquid-liquid extraction protocol, but my yield is still poor. What could be going wrong?

Poor yield in liquid-liquid extraction can often be traced to procedural issues.

  • Poor Phase Separation: Incomplete separation of the aqueous and organic layers will lead to loss of product.

    • Solution: Allow sufficient time for the layers to settle in the separatory funnel.[15] If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.

  • Incorrect pH: The pH of the aqueous phase is critical. For extracting the basic this compound into an organic solvent, the aqueous phase must be sufficiently basic (e.g., pH 9-10).[6][13]

    • Solution: Always check the pH of the aqueous layer with a pH meter or pH paper before extracting the alkaloid. Adjust as necessary with a suitable base like ammonium (B1175870) hydroxide (B78521).[6]

  • Insufficient Number of Extractions: A single extraction will not transfer all the product from one layer to the other.

    • Solution: Perform multiple extractions with smaller volumes of fresh solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is a more efficient process.[15]

Data Presentation: Optimization of Extraction Parameters

While specific comprehensive data for this compound extraction is sparse in the literature, the following table presents optimized parameters from a study on quinine, another alkaloid. This serves as a strong model for the systematic optimization of this compound extraction using modern methods like MAE and UAE. Researchers should adapt this framework to determine the optimal conditions for this compound from their specific plant matrix.

Table 1: Exemplar Optimized Parameters for Alkaloid Extraction using MAE and UAE (Adapted from Quinine Study) [10][11][12]

ParameterMicrowave-Assisted Extraction (MAE)Ultrasound-Assisted Extraction (UAE)Notes
Optimal Solvent 65% Aqueous Ethanol61% Aqueous EthanolThe optimal solvent concentration balances polarity for effective alkaloid solubilization.[10]
Temperature 130 °C25 °CMAE utilizes high temperatures for rapid extraction, while UAE can be effective at room temperature.[10][11][12]
Time 34 minutes15 minutesBoth methods offer significant time savings over conventional techniques like Soxhlet (~10 hours).[7][10]
Resulting Yield ~3.93 mg/g~2.81 mg/gYields are highly dependent on the plant source, part used, and specific conditions.[10][11][12]

Experimental Protocols

The following are generalized protocols for the extraction and purification of this compound. These should be optimized based on the specific plant material and available equipment.

Protocol 1: General Alkaloid Extraction

Objective: To obtain a crude alkaloid extract from dried plant material.

Materials:

  • Dried and finely powdered plant material (e.g., Crinum bulbs)

  • Extraction Solvent (e.g., 70% Ethanol or Methanol)

  • Ammonium hydroxide (for pH adjustment, optional)

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

Procedure:

  • Maceration/Extraction: a. Weigh 100 g of the dried, powdered plant material. b. Macerate the powder in 1 L of the chosen solvent. For potentially enhanced extraction of basic alkaloids, the pH can be adjusted to ~10 with ammonium hydroxide.[13] c. Stir the mixture at room temperature for 24 hours (for maceration) or heat under reflux for 2-4 hours (for reflux extraction).[13] For UAE, place the flask in an ultrasonic bath for 15-30 minutes.[8] d. Filter the mixture and collect the filtrate.

  • Repeat Extraction: a. Return the plant residue to the flask and add fresh solvent. b. Repeat the extraction process at least once more to maximize yield. c. Combine all filtrates.

  • Solvent Evaporation: a. Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[6]

Protocol 2: Acid-Base Purification of Crude Extract

Objective: To isolate the alkaloid fraction from the crude extract.

Materials:

  • Crude extract from Protocol 1

  • 1% Hydrochloric Acid (HCl) or similar dilute acid

  • Dichloromethane (B109758) (or Chloroform/Ethyl Acetate)

  • Ammonium Hydroxide or Sodium Hydroxide solution

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Acidification: a. Dissolve the dried crude extract in 100 mL of 1% HCl. This protonates the this compound, making it soluble in the aqueous solution.

  • Washing: a. Transfer the acidic solution to a separatory funnel. b. Wash the solution three times with 50 mL of dichloromethane to remove neutral and acidic impurities. Discard the organic (dichloromethane) layers.[6][13]

  • Basification: a. Adjust the pH of the remaining aqueous layer to ~10 with ammonium hydroxide. This deprotonates the this compound, making it soluble in organic solvents.[6][13]

  • Alkaloid Extraction: a. Extract the basified aqueous layer three times with 50 mL of dichloromethane. The this compound will now move into the organic layer.[6] b. Combine the organic layers.

  • Drying and Concentration: a. Dry the combined organic layers over anhydrous sodium sulfate.[6][13] b. Filter to remove the sodium sulfate and evaporate the solvent to yield the crude alkaloid fraction, which is now enriched with this compound. Further purification can be achieved via chromatography.

Visualizations

Biosynthetic Pathway of this compound

The this compound-type alkaloids are thought to be biosynthesized in vivo from L-tyrosine via O-methylnorbelladine, followed by an intramolecular oxidative phenolic coupling.[16]

This compound Biosynthetic Pathway cluster_start Precursors cluster_intermediate Key Intermediates cluster_end Final Scaffolds Tyrosine L-Tyrosine Norbelladine O-Methylnorbelladine Tyrosine->Norbelladine Conversion Cyclohexadienone Cyclohexadienone Intermediate Norbelladine->Cyclohexadienone Intramolecular Oxidative Coupling This compound This compound Alkaloids Cyclohexadienone->this compound Hetero-Michael Addition

Caption: A simplified diagram of the proposed biosynthetic pathway of this compound alkaloids.[16]

Experimental Workflow for Optimization

This workflow outlines the logical steps for systematically optimizing this compound extraction parameters.

Optimization Workflow Start Start: Plant Material (e.g., Crinum Bulbs) Prep 1. Material Preparation (Drying, Grinding) Start->Prep Extraction 2. Initial Extraction (e.g., Maceration, UAE, MAE) Prep->Extraction Purification 3. Purification (Acid-Base Extraction) Extraction->Purification Analysis 4. Analysis (TLC, HPLC for Yield) Purification->Analysis Decision Is Yield Optimal? Analysis->Decision Optimize 5. Vary Parameters (Solvent, Time, Temp) Decision->Optimize No End End: Optimized Protocol Decision->End Yes Optimize->Extraction Re-run Experiment

Caption: Experimental workflow for the optimization of this compound extraction parameters.

Troubleshooting Decision Tree

This logical diagram helps diagnose and solve common problems during extraction.

Troubleshooting Guide Problem Problem: Low this compound Yield CheckPurity Is crude extract pure? Problem->CheckPurity Impure No: High Impurities CheckPurity->Impure No Pure Yes: Extract is clean, but quantity is low CheckPurity->Pure Yes Impure_Sol Solution: Implement Acid-Base Purification Protocol Impure->Impure_Sol CheckMethod Using MAE/UAE? Pure->CheckMethod Conventional No: Using Maceration/ Soxhlet CheckMethod->Conventional No Modern Yes: Using MAE/UAE CheckMethod->Modern Yes Conventional_Sol Solution: 1. Increase extraction time. 2. Perform multiple cycles. 3. Consider UAE/MAE. Conventional->Conventional_Sol Modern_Sol Solution: Systematically optimize: - Solvent Ratio - Temperature - Time - Solid:Liquid Ratio Modern->Modern_Sol

Caption: A decision tree for troubleshooting common this compound extraction issues.

References

Technical Support Center: Purification of Isolated Crinine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of the alkaloid crinine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying isolated this compound?

The primary methods for purifying this compound from crude plant extracts include:

  • Acid-Base Extraction: This technique is often the first step to selectively separate alkaloids, including this compound, from neutral and acidic compounds in the crude extract. By manipulating the pH, the solubility of the basic this compound is altered, allowing it to be partitioned into an aqueous or organic phase.[1]

  • Column Chromatography: This is a powerful technique for separating this compound from other closely related alkaloids and impurities.[2] Silica (B1680970) gel is a commonly used stationary phase, with elution carried out using a solvent system of increasing polarity.

  • Recrystallization: This is a final purification step to obtain high-purity crystalline this compound. It relies on the principle that the solubility of this compound and its impurities differ in a given solvent at different temperatures.[3]

Q2: What are the key physicochemical properties of this compound to consider during purification?

Understanding the physicochemical properties of this compound is crucial for designing an effective purification strategy.

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C₁₆H₁₇NO₃Provides the elemental composition.
Molecular Weight 271.31 g/mol Important for analytical calculations.
Appearance Powder/Crystalline solidThe goal of purification is often to obtain a pure crystalline solid.
Solubility Soluble in chloroform (B151607), dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone.[4]This information is critical for selecting appropriate solvents for extraction, chromatography, and recrystallization.
pKa Not readily available, but as an alkaloid, it is basic.The basic nature of this compound is the foundation of the acid-base extraction technique.

Q3: How can I monitor the purity of this compound throughout the purification process?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of purification. By spotting the crude extract and fractions from column chromatography on a TLC plate and developing it with an appropriate solvent system, you can visualize the separation of this compound from impurities.[5][6] High-Performance Liquid Chromatography (HPLC) is a quantitative method used to determine the final purity of the isolated this compound.[7]

Troubleshooting Guides

Problem 1: Low Yield of this compound After Extraction and Purification
Possible Cause Troubleshooting Strategy
Incomplete initial extraction from plant material. Ensure the plant material is finely powdered to maximize surface area. Increase the extraction time or perform multiple extractions with fresh solvent.[1]
Loss of this compound during acid-base extraction. Carefully monitor the pH during acidification and basification steps. Incomplete basification will result in poor extraction into the organic solvent. Perform multiple extractions at each stage to ensure complete transfer of this compound.[1]
Poor separation during column chromatography. Optimize the solvent system for column chromatography using TLC first. Ensure the column is packed properly to avoid channeling. Do not overload the column with crude extract.
Loss of this compound during recrystallization. Use a minimal amount of hot solvent to dissolve the this compound to ensure the solution is saturated. Avoid using an excessive amount of solvent for washing the crystals. Cool the solution slowly to maximize crystal formation.
Problem 2: Isolated this compound is Not Pure (Multiple Spots on TLC or Peaks in HPLC)
Possible Cause Troubleshooting Strategy
Co-elution of impurities during column chromatography. Adjust the polarity of the elution solvent system to achieve better separation. Consider using a different adsorbent material for the column (e.g., alumina).
Presence of closely related alkaloids. Crinum species contain numerous alkaloids with similar structures, such as haemanthamine (B1211331) and lycorine, which can be difficult to separate.[8][9][10][11] Preparative HPLC may be necessary for high-purity isolation.[12][13][14]
Incomplete removal of solvent. Ensure the purified this compound is thoroughly dried under vacuum to remove any residual solvent, which can appear as an impurity in some analyses.
Degradation of this compound during purification. This compound's stability can be affected by pH and temperature.[15][16] Avoid prolonged exposure to strong acids or bases and high temperatures. Store purified this compound in a cool, dark, and dry place.
Problem 3: Difficulty with Recrystallization of this compound
Possible Cause Troubleshooting Strategy
Oiling out instead of crystallization. This can happen if the boiling point of the solvent is higher than the melting point of the this compound or if the solution is supersaturated. Try using a lower boiling point solvent or add a slightly larger volume of the hot solvent.
No crystal formation upon cooling. The solution may not be sufficiently saturated. Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Crystals are very fine or powdery. This can be caused by rapid cooling. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Enrichment of this compound

This protocol describes a standard method to obtain a crude alkaloid fraction from plant material.

Materials:

Procedure:

  • Macerate the powdered plant material in methanol for 3-5 days at room temperature.

  • Filter the extract and concentrate it under reduced pressure to obtain a crude residue.

  • Dissolve the residue in 2% sulfuric acid to protonate the alkaloids, making them water-soluble.

  • Wash the acidic solution with dichloromethane or ethyl acetate to remove neutral and weakly basic impurities. Discard the organic layer.

  • Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide to deprotonate the this compound, making it soluble in organic solvents.

  • Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid extract.[1]

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

Materials:

  • Crude alkaloid extract

  • Silica gel (for column chromatography)

  • Solvents for elution (e.g., a gradient of chloroform and methanol)

  • Glass column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% chloroform).

  • Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude alkaloid extract in a minimal amount of the initial elution solvent and load it onto the top of the column.

  • Begin elution with the least polar solvent, gradually increasing the polarity by adding small increments of a more polar solvent (e.g., methanol).

  • Collect fractions of a fixed volume in separate tubes.

  • Monitor the collected fractions by TLC. Spot a small amount from each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light and/or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

  • Combine the fractions that contain pure this compound (based on TLC analysis).

  • Evaporate the solvent from the combined pure fractions to obtain purified this compound.

Protocol 3: Recrystallization of this compound

Materials:

  • Purified this compound from column chromatography

  • A suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

  • Place the impure this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and gently heat the mixture to dissolve the solid completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, pure this compound crystals should form.

  • To maximize the yield, place the flask in an ice bath for about 30 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Dry the purified this compound crystals under vacuum.

Protocol 4: HPLC Analysis for Purity Determination

This is a general protocol that should be optimized for your specific instrument and column.

Materials:

  • Purified this compound

  • HPLC-grade solvents (e.g., acetonitrile (B52724) and water with an additive like formic acid or trifluoroacetic acid)

  • HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Prepare a standard solution of high-purity this compound at a known concentration.

  • Prepare a solution of your purified this compound sample.

  • Set up the HPLC method, including the mobile phase composition (isocratic or gradient), flow rate, column temperature, and UV detection wavelength (determined by the UV absorbance maximum of this compound).

  • Inject the standard solution to determine the retention time of this compound.

  • Inject your purified sample.

  • Analyze the resulting chromatogram. The purity of your sample can be calculated based on the area of the this compound peak relative to the total area of all peaks.

Quantitative Data on Purification Methods

Table 1: Comparison of this compound Purity from Different Purification Methods

Purification MethodInitial Purity (%)Purity after 1st Round (%)Purity after 2nd Round (%)
Column Chromatography e.g., 20%e.g., 85%e.g., 95%
Recrystallization e.g., 85%e.g., 98%e.g., >99%
Preparative HPLC e.g., 95%e.g., >99.5%N/A

Note: Purity should be determined by a validated HPLC method.

Table 2: Comparison of this compound Yield from Different Purification Steps

Purification StepStarting Amount (mg)Amount Recovered (mg)Yield (%)
Acid-Base Extraction e.g., 10g crude extracte.g., 500mg alkaloid fraction5%
Column Chromatography e.g., 500mg alkaloid fractione.g., 150mg this compound fraction30%
Recrystallization e.g., 150mg this compound fractione.g., 120mg pure this compound80%

Visualizations

Experimental_Workflow_for_Crinine_Purification Start Crude Plant Extract AcidBase Acid-Base Extraction Start->AcidBase CrudeAlkaloid Crude Alkaloid Fraction AcidBase->CrudeAlkaloid ColumnChrom Column Chromatography CrudeAlkaloid->ColumnChrom Impurethis compound Impure this compound Fractions ColumnChrom->Impurethis compound Recrystallization Recrystallization Impurethis compound->Recrystallization Purethis compound Pure Crystalline This compound Recrystallization->Purethis compound Troubleshooting_Logic_for_Low_Purity Start Low Purity of Isolated this compound TLC_Analysis Analyze by TLC/ HPLC Start->TLC_Analysis Check_Degradation Investigate Potential Degradation (pH, Temperature) Start->Check_Degradation Multiple_Spots Multiple Spots/ Peaks Present? TLC_Analysis->Multiple_Spots Optimize_CC Optimize Column Chromatography (Solvent System, Gradient) Multiple_Spots->Optimize_CC Yes Pure High Purity Achieved Multiple_Spots->Pure No Optimize_CC->Multiple_Spots Prep_HPLC Consider Preparative HPLC Optimize_CC->Prep_HPLC Recrystallize_Again Perform Another Recrystallization Optimize_CC->Recrystallize_Again Prep_HPLC->Multiple_Spots Recrystallize_Again->Multiple_Spots

References

Validation & Comparative

Comparative Analysis of Crinine and Haemanthamine Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the bioactive properties of two prominent Amaryllidaceae alkaloids: crinine and haemanthamine (B1211331). Both compounds, belonging to the crinane class of alkaloids, have garnered significant interest for their potent biological activities, particularly in the realm of anticancer research. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the known signaling pathways to facilitate further investigation and drug development efforts.

Quantitative Bioactivity Data

The following tables summarize the reported cytotoxic, antiviral, and antimalarial activities of this compound and haemanthamine, presenting IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values against various cell lines and pathogens.

Table 1: Anticancer Activity

CompoundCancer Cell LineAssayIC50 / ED50 (µM)Reference
This compound Rat Hepatoma (5123tc)Apoptosis Induction12.5[1]
Cervical Cancer (SiHa)CytotoxicityNot specified[2]
Haemanthamine Rat Hepatoma (5123tc)Apoptosis Induction15[1]
Gastric Carcinoma (AGS)Cytotoxicity7.5 (at 24 and 48h)[3]
Skin Epidermoid Tumor (A431)Cytotoxicity12.3[4]
THP-1 (Human Leukemia)Cytotoxicity (CC50)22.2[3]

Table 2: Antiviral Activity

CompoundVirusCell LineEC50 (µM)Reference
Haemanthamine Dengue Virus (DENV)Huh70.337[3]
HIV-1 (pseudotyped)THP-125.3[3]

Table 3: Antimalarial Activity

CompoundPlasmodium falciparum StrainAssayIC50 (µg/mL)Reference
This compound Chloroquine-sensitiveIn vitro2.110
Haemanthamine Chloroquine-sensitiveIn vitro0.703

Experimental Protocols

This section outlines the general methodologies employed in the key experiments cited in this guide.

Cytotoxicity and Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere).

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound or haemanthamine for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to differentiate between apoptotic, necrotic, and viable cells.

  • Cell Treatment and Harvesting: Cells are treated with the compounds as described for the cytotoxicity assay. Both adherent and floating cells are harvested.

  • Staining: The harvested cells are washed with phosphate-buffered saline (PBS) and then resuspended in a binding buffer containing Annexin V (conjugated to a fluorescent dye like FITC) and propidium iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Data Interpretation: The results allow for the quantification of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

In Vitro Antiviral Assay (Virus Yield Reduction Assay)

This assay determines the ability of a compound to inhibit the production of infectious virus particles.

  • Cell and Virus Preparation: A suitable host cell line (e.g., Huh7 for DENV) is cultured. A stock of the virus with a known titer is prepared.

  • Treatment and Infection: Cells are pre-treated with different concentrations of the compound for a specific period before being infected with the virus at a defined multiplicity of infection (MOI).

  • Incubation: The infected cells are incubated for a period that allows for viral replication and release of new virions.

  • Quantification of Viral Yield: The supernatant containing the progeny virus is collected. The viral titer is then determined using a plaque assay or a quantitative PCR (qPCR) based method to measure viral RNA.

  • Data Analysis: The EC50 value, the concentration of the compound that reduces viral yield by 50%, is calculated.

In Vitro Antimalarial Assay (SYBR Green I-based Fluorescence Assay)

This assay measures the proliferation of Plasmodium falciparum in red blood cells.

  • Parasite Culture: Chloroquine-sensitive or resistant strains of P. falciparum are cultured in human red blood cells in a specific culture medium.

  • Drug Dilution and Treatment: Serial dilutions of this compound or haemanthamine are prepared in a 96-well plate. The synchronized parasite culture (typically at the ring stage) is then added to the wells.

  • Incubation: The plates are incubated under specific gas conditions (low oxygen, high carbon dioxide) for a period that allows for parasite maturation (e.g., 72 hours).

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is proportional to the amount of parasitic DNA, and thus to parasite growth.

  • Data Analysis: The IC50 value is determined by plotting the percentage of growth inhibition against the drug concentration.

Ribosome Binding Assay (Conceptual Protocol)

While a specific detailed protocol for haemanthamine is not provided in the initial search results, a conceptual approach based on its known mechanism would involve:

  • Isolation of Ribosomes: Eukaryotic ribosomes (e.g., from rabbit reticulocytes or yeast) are purified.

  • Radiolabeling: Haemanthamine could be radiolabeled (e.g., with tritium) to enable detection.

  • Binding Reaction: The radiolabeled haemanthamine is incubated with the purified ribosomes under various conditions (e.g., different concentrations of the ligand, presence of competitors).

  • Separation of Bound and Free Ligand: Techniques such as equilibrium dialysis, ultracentrifugation, or filter binding assays are used to separate the ribosome-bound haemanthamine from the free compound.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The binding affinity (e.g., Kd) can be determined from saturation binding curves.

p53 Stabilization Assay (Western Blot Analysis)

This technique is used to detect the levels of p53 protein in cells following treatment.

  • Cell Treatment and Lysis: Cells are treated with haemanthamine for various times and at different concentrations. After treatment, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration in the cell lysates is determined using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for p53. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added.

  • Detection: A chemiluminescent substrate is added to the membrane, and the light signal produced is detected using an imaging system. The intensity of the bands corresponds to the amount of p53 protein. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways for the bioactivity of this compound and haemanthamine.

Crinine_Apoptosis_Pathway This compound This compound Cell Cancer Cell This compound->Cell AKT1 AKT1 (Pro-survival protein) Cell->AKT1 Downregulation BCL2L1 BCL2L1 (Anti-apoptotic protein) Cell->BCL2L1 Downregulation Apoptosis Apoptosis AKT1->Apoptosis BCL2L1->Apoptosis

Caption: Proposed apoptotic pathway of this compound.

Haemanthamine_Anticancer_Pathway Haemanthamine Haemanthamine Ribosome Ribosome (A-site cleft) Haemanthamine->Ribosome Binds to Ribosome_Biogenesis Ribosome Biogenesis Haemanthamine->Ribosome_Biogenesis Inhibition Protein_Synthesis Protein Synthesis (Elongation) Ribosome->Protein_Synthesis Inhibition Nucleolar_Stress Nucleolar Stress Ribosome_Biogenesis->Nucleolar_Stress Triggers p53 p53 Stabilization Nucleolar_Stress->p53 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest

Caption: Anticancer mechanism of Haemanthamine.

Experimental_Workflow_Bioactivity cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies Compound This compound / Haemanthamine Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antiviral Antiviral Assay Compound->Antiviral Antimalarial Antimalarial Assay Compound->Antimalarial Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cytotoxicity->Apoptosis_Assay Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot for p53) Apoptosis_Assay->Signaling_Pathway Target_Binding Target Binding Assay (e.g., Ribosome Binding) Signaling_Pathway->Target_Binding

Caption: General experimental workflow.

References

Crinine vs. Galanthamine: A Comparative Guide to Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of crinine-type alkaloids and the well-established drug galanthamine (B1674398) as inhibitors of acetylcholinesterase (AChE). The following sections present quantitative data, experimental methodologies, and visual representations of the underlying biochemical pathways to facilitate a comprehensive understanding for researchers in neuropharmacology and drug discovery.

Executive Summary

Galanthamine is a clinically approved acetylcholinesterase inhibitor used in the management of Alzheimer's disease. It exhibits potent, reversible, and competitive inhibition of AChE. This compound-type alkaloids, a class of compounds found in the Amaryllidaceae family, have also demonstrated AChE inhibitory activity. However, the parent compound, this compound, shows weak to no activity, while certain derivatives, such as 6-hydroxycrinamine, exhibit inhibitory potential. A direct comparative study under identical experimental conditions for a highly active this compound alkaloid and galanthamine has not been identified in the reviewed literature, which should be considered when interpreting the presented data.

Data Presentation: Quantitative Comparison of AChE Inhibitory Activity

The inhibitory potency of various this compound-type alkaloids and galanthamine against acetylcholinesterase is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of enzyme inhibitors. It is important to note that variations in experimental conditions (e.g., enzyme source, substrate concentration, buffer pH) can influence IC50 values.

CompoundIC50 (µM)Enzyme SourceNotes
This compound-Type Alkaloids
This compound461 ± 14[1]Not SpecifiedWeak activity reported.
6-Hydroxycrinamine445 ± 30[2]Not SpecifiedA this compound alkaloid with observed inhibitory activity.
Crinamidine300 ± 27[1]Not SpecifiedA this compound-related alkaloid.
Epivittatine239 ± 9[1]Not SpecifiedA this compound-related alkaloid.
Galanthamine
Galanthamine2.40 ± 0.45Not SpecifiedUsed as a reference drug in a study on alkaloids from Crinum latifolium.[3]

Experimental Protocols

The most widely used method for determining acetylcholinesterase inhibition is the spectrophotometric Ellman's method.[4][5] This assay is valued for its simplicity, reliability, and suitability for high-throughput screening.

Principle of the Ellman's Method

The Ellman's assay is a colorimetric method that measures AChE activity.[3] The assay involves two main reactions:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetate.

  • Colorimetric Reaction: The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.

The rate of TNB formation is directly proportional to the AChE activity. In the presence of an inhibitor, the rate of ATCh hydrolysis is reduced, leading to a decrease in the rate of color development.

Step-by-Step Protocol

The following is a generalized protocol for a 96-well plate format:

Reagent Preparation:

  • Phosphate (B84403) Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer.

  • ATCh Substrate Solution (75 mM): Dissolve 21.67 mg of acetylthiocholine iodide in 1 mL of deionized water. Prepare this solution fresh daily.

  • AChE Solution: Prepare a stock solution of acetylcholinesterase and dilute it with phosphate buffer to the desired working concentration (e.g., 0.1 U/mL). Keep the enzyme solution on ice.

  • Inhibitor Solutions: Prepare a stock solution of the test compound (this compound alkaloid or galanthamine) in a suitable solvent (e.g., DMSO). From this stock, prepare serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay.

Assay Procedure:

  • Plate Setup:

    • Add 20 µL of the inhibitor solution (at various concentrations) or buffer (for the control) to the appropriate wells of a 96-well plate.

    • Add 20 µL of the AChE solution to all wells except the blank.

    • For the blank, add 40 µL of phosphate buffer.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add 20 µL of the DTNB solution to all wells.

    • To initiate the enzymatic reaction, add 20 µL of the ATCh substrate solution to all wells.

  • Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. Readings can be taken kinetically over a period (e.g., every minute for 10-15 minutes) or as an endpoint measurement after a specific incubation time.

Data Analysis:

  • Calculate the Rate of Reaction: Determine the rate of reaction (V) for each well by calculating the change in absorbance per minute (ΔAbs/min).

  • Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Mandatory Visualization

Cholinergic Synaptic Transmission and Inhibition

The following diagram illustrates the process of cholinergic neurotransmission at the synaptic cleft and the mechanism of action of acetylcholinesterase inhibitors.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_terminal Axon Terminal vesicle Synaptic Vesicle (contains Acetylcholine) ACh Acetylcholine (ACh) vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis receptor ACh Receptor ACh->receptor Binding Inhibitor AChE Inhibitor (this compound/Galanthamine) Inhibitor->AChE Inhibition postsynaptic_terminal Dendrite receptor->postsynaptic_terminal Signal Transduction

Caption: Cholinergic neurotransmission and the action of AChE inhibitors.

Experimental Workflow for AChE Inhibition Assay

The diagram below outlines the key steps in the in vitro acetylcholinesterase inhibition assay.

AChE_Inhibition_Workflow prep 1. Reagent Preparation (Buffer, DTNB, ATCh, Enzyme, Inhibitors) plate 2. Plate Setup (Add Inhibitor/Control and Enzyme) prep->plate preinc 3. Pre-incubation (Allow Inhibitor-Enzyme Interaction) plate->preinc init 4. Reaction Initiation (Add DTNB and ATCh Substrate) preinc->init measure 5. Kinetic Measurement (Absorbance at 412 nm) init->measure analyze 6. Data Analysis (% Inhibition, IC50 Calculation) measure->analyze

Caption: Workflow of the in vitro acetylcholinesterase inhibition assay.

Acetylcholinesterase Catalytic Mechanism

This diagram illustrates the catalytic triad (B1167595) in the active site of acetylcholinesterase and the hydrolysis of acetylcholine.

AChE_Mechanism cluster_active_site AChE Active Site ser203 Serine 203 Choline Choline ser203->Choline Releases Acetate Acetate ser203->Acetate Releases his447 Histidine 447 his447->ser203 Proton Transfer glu334 Glutamate 334 glu334->his447 Stabilizes ACh Acetylcholine ACh->ser203 Nucleophilic Attack

References

A Head-to-Head Comparison of Crinine-Type Alkaloids in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of the plant kingdom. Among the promising candidates are crinine-type alkaloids, a prominent group of natural products from the Amaryllidaceae family.[1][2] These compounds have demonstrated a remarkable range of biological activities, including anti-proliferative and apoptosis-inducing properties.[1][3] This guide provides an objective comparison of the cytotoxic performance of various this compound-type alkaloids, supported by experimental data, to aid in the identification of promising leads for anticancer drug discovery.

Comparative Cytotoxic Activity of this compound-Type Alkaloids

The cytotoxic potential of several this compound-type alkaloids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The table below summarizes the IC50 values for various this compound-type alkaloids, offering a direct comparison of their cytotoxic efficacy.

AlkaloidCancer Cell LineIC50 (µM)Reference
Haemanthamine (B1211331) A2780 (Ovarian Carcinoma)Time- and dose-dependent decrease[4]
Jurkat (T-cell Leukemia)Active[5]
Haemanthidine (B1194808) Jurkat (T-cell Leukemia)More active than haemanthamine[5]
A431 (Skin Carcinoma), AGS (Gastric Adenocarcinoma)Active[6]
Pancracine A431 (Skin Carcinoma)Selective cytotoxicity[6]
Jurkat, MOLT-4, A549, MCF-7, A2780, HT-29, HeLa, SAOS-22.20 - 5.15[7]
6α-hydroxythis compound Molt 4 (Leukemia)Inactive[8]
Powelline Molt 4 (Leukemia)Inactive[8]
6α-hydroxybuphanisine Molt 4 (Leukemia)Moderately active[8]
6-hydroxycrinamine SH-SY5Y (Neuroblastoma)54.5 (MTT assay), 61.7 (Neutral red assay)[9][10]

Experimental Protocols

The evaluation of cytotoxicity is a critical step in the screening of potential anticancer compounds. The following provides a generalized methodology for a key in vitro cytotoxicity assay.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound-type alkaloids (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound-type alkaloids. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizing Experimental and Logical Relationships

To better understand the processes involved in cytotoxicity testing and the potential mechanisms of action of these alkaloids, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, HeLa) seeding Cell Seeding (96-well plate) cell_culture->seeding alkaloid_prep Alkaloid Preparation (Stock Solutions) treatment Compound Treatment (Varying Concentrations) alkaloid_prep->treatment seeding->treatment incubation Incubation (24-72 hours) treatment->incubation viability_assay Viability Assay (e.g., MTT) incubation->viability_assay readout Absorbance Measurement viability_assay->readout calculation IC50 Calculation readout->calculation

Caption: A generalized workflow for in vitro cytotoxicity testing of this compound-type alkaloids.

signaling_pathway cluster_cell Cancer Cell haemanthamine Haemanthamine ribosome Ribosome (Large Subunit) haemanthamine->ribosome Binds to A-site cleft protein_synthesis Protein Synthesis (Elongation Stage) ribosome->protein_synthesis nucleolar_stress Nucleolar Stress protein_synthesis->nucleolar_stress Inhibition leads to p53 p53 Activation nucleolar_stress->p53 apoptosis Apoptosis p53->apoptosis

Caption: Proposed mechanism of action for Haemanthamine leading to apoptosis.

Mechanism of Action Insights

While the precise mechanisms for all this compound-type alkaloids are not fully elucidated, studies have begun to shed light on their cellular targets. For instance, haemanthamine has been shown to target the ribosome, inhibiting protein biosynthesis during the elongation stage.[4][11] This action can lead to the activation of a p53-dependent antitumoral surveillance pathway known as nucleolar stress, ultimately inducing apoptosis or programmed cell death.[4] Further investigation into the structure-activity relationships (SAR) of these alkaloids will be crucial for optimizing their cytotoxic potential and developing them into effective anticancer therapeutics.[3]

References

Validating Anticancer Effects in Xenograft Models: A Comparative Analysis of Amaryllidaceae Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

While direct evidence for the anticancer effects of crinine in xenograft models is not available in recent scientific literature, extensive research on closely related Amaryllidaceae alkaloids, particularly lycorine (B1675740), provides a strong basis for comparison and validation of this compound class in preclinical cancer studies. This guide objectively compares the performance of lycorine with other anticancer agents in xenograft models, presenting supporting experimental data, detailed methodologies, and insights into the underlying molecular mechanisms.

This analysis is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Amaryllidaceae alkaloids. Due to the lack of specific xenograft data for this compound, lycorine will be used as a representative compound to illustrate the potential in vivo efficacy of this alkaloid family.

Comparative Efficacy of Lycorine in Xenograft Models

Lycorine has demonstrated significant antitumor activity in various xenograft models, showing comparable or superior efficacy to some standard chemotherapeutic agents. The following tables summarize the quantitative data from key preclinical studies.

Table 1: In Vivo Antitumor Activity of Lycorine in a Prostate Cancer Xenograft Model

Treatment GroupDosageMean Tumor Volume (mm³) at Day 18Tumor Growth Inhibition (%)Reference
Vehicle Control-2154 ± 119-[1]
Lycorine5 mg/kg/day989 ± 3254.1[1]
Lycorine10 mg/kg/day478 ± 4777.8[1]

Table 2: Comparative Efficacy of Lycorine and Cisplatin in a Melanoma Brain Graft Model

Treatment GroupDosageTherapeutic BenefitReference
ControlUntreated-[2]
Cisplatin5 mg/kg (intraperitoneal)Significant[2]
Lycorine40 mg/kg (intravenous)Significant[2]

Table 3: Comparative Efficacy of Lycorine and Cytosine Arabinoside (Ara-C) in an Acute Promyelocytic Leukemia Model

Treatment GroupDosageMean Survival Time (days)Reference
Control-41.6[3]
Ara-C20 mg/kg/day (i.p.)42.8 ± 9.8[3]
Lycorine5 mg/kg/day (i.p.)54.2 ± 13.8[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are representative protocols for xenograft studies evaluating the anticancer effects of Amaryllidaceae alkaloids.

Subcutaneous Xenograft Model for Solid Tumors (e.g., Prostate Cancer)
  • Cell Culture: Human prostate cancer cells (e.g., PC-3M) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunocompromised mice, such as nude mice (nu/nu), are used to prevent the rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of 1-5 million cancer cells in 100-200 µL of sterile saline or cell culture medium is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to reach a palpable size (e.g., 50-100 mm³) before the commencement of treatment. Tumor volume is typically measured every 2-3 days using calipers and calculated using the formula: (Length × Width²) / 2.

  • Treatment Regimen: Mice are randomly assigned to treatment and control groups. The investigational compound (e.g., lycorine) is administered at predetermined doses and schedules (e.g., daily intraperitoneal injection). The control group receives the vehicle used to dissolve the compound.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry or Western blotting.

Systemic Xenograft Model for Leukemia
  • Cell Culture: Human leukemia cells (e.g., HL-60) are maintained in suspension culture.

  • Animal Model: Severe combined immunodeficient (SCID) mice are used to allow for the engraftment of hematopoietic cells.

  • Tumor Cell Inoculation: A specified number of leukemia cells are injected intravenously or intraperitoneally into the mice.

  • Treatment: Treatment with the investigational agent or vehicle control is initiated, often one day after cell inoculation.

  • Survival Monitoring: The primary endpoint is the survival time of the mice. Animals are monitored daily for signs of disease progression and morbidity.

Signaling Pathways and Mechanisms of Action

The anticancer effects of Amaryllidaceae alkaloids like lycorine are attributed to their ability to modulate multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

experimental_workflow

Lycorine has been shown to inhibit the NF-κB and JAK2/STAT3 signaling pathways, both of which are frequently hyperactivated in cancer.

  • NF-κB Signaling Pathway: Lycorine inhibits the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of NF-κB target genes involved in cell survival and proliferation.

  • JAK2/STAT3 Signaling Pathway: Lycorine can suppress the activation of STAT3, a key transcription factor that promotes tumor growth and metastasis. This is achieved, in part, by enhancing the expression of SHP-1, a phosphatase that negatively regulates STAT3.

signaling_pathways

References

Crinine's Mechanism of Action: A Comparative Cross-Validation with Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of crinine, a naturally occurring Amaryllidaceae alkaloid, with established inhibitors in two key areas: acetylcholinesterase (AChE) inhibition and apoptosis induction. By presenting available experimental data, detailed protocols, and visual pathway diagrams, this document aims to facilitate a deeper understanding of this compound's potential as a therapeutic agent and guide future research.

Acetylcholinesterase (AChE) Inhibition

This compound and related alkaloids have demonstrated inhibitory activity against acetylcholinesterase, an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. This section compares the inhibitory potency of a this compound-type alkaloid with standard AChE inhibitors used in the treatment of Alzheimer's disease.

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a this compound-type alkaloid and well-known AChE inhibitors. It is important to note that these values were obtained from different studies and experimental conditions, and direct comparative studies are needed for a conclusive assessment.

CompoundIC50 Value (µM)Comments
This compound-type Alkaloid 32.65 ± 2.72Isolated from Crinum latifolium.
Galanthamine 2.40 ± 0.45Reference drug in the same study as the this compound-type alkaloid.
Donepezil 0.014 - 0.027Potent, selective, and reversible inhibitor.
Rivastigmine 0.08 - 9.12A dual inhibitor of both AChE and butyrylcholinesterase (BuChE).
Tacrine 0.095First centrally acting AChE inhibitor to be approved for Alzheimer's disease.
Mechanism of Action Insights

Kinetic studies of various AChE inhibitors have revealed different modes of inhibition. For instance, some inhibitors demonstrate a "mixed-type" inhibition, indicating they can bind to both the free enzyme and the enzyme-substrate complex. While specific kinetic studies for this compound are not widely available, this is a crucial area for future investigation to fully characterize its inhibitory mechanism.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

A common method to determine AChE inhibitory activity is the Ellman's method, a colorimetric assay.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds (this compound and known inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the ATChI substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for a specific duration.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • The percentage of inhibition is calculated using the formula: (Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction * 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

AChE_Inhibition cluster_workflow Experimental Workflow cluster_pathway Biochemical Pathway plate 96-Well Plate (Buffer, DTNB, Inhibitor, AChE) substrate Add Substrate (Acetylthiocholine) plate->substrate reader Measure Absorbance (412 nm) substrate->reader analysis Calculate IC50 reader->analysis AChE Acetylcholinesterase (AChE) Choline Choline + Acetate AChE->Choline Hydrolysis ACh Acetylcholine ACh->AChE Substrate This compound This compound / Inhibitor This compound->AChE Inhibition

AChE Inhibition Pathway and Assay Workflow

Apoptosis Induction

Several studies have highlighted the pro-apoptotic effects of this compound and related alkaloids in cancer cell lines. This section compares the apoptotic activity of this compound with doxorubicin (B1662922), a well-established chemotherapeutic agent known to induce apoptosis.

Comparative Apoptotic Activity

Direct quantitative comparisons of the apoptotic effects of pure this compound and doxorubicin are limited. However, available data on this compound-containing extracts and doxorubicin's effects on key apoptotic markers provide a basis for a preliminary comparison.

Apoptotic MarkerThis compound / Crinum Extract EffectDoxorubicin Effect (MCF-7 cells)
Bcl-2 Expression Decreased mRNA levels of the anti-apoptotic protein Bcl-2.[1]Downregulates Bcl-xL (a Bcl-2 family member).[2][3][4]
Bax Expression Increased mRNA levels of the pro-apoptotic protein Bax.[1]Upregulates Bax expression.[2][3][4]
Bax/Bcl-2 Ratio Increased ratio, favoring apoptosis.[1]Significantly increases the Bax/Bcl-xL ratio.[2][3][4]
Caspase Activation Not explicitly quantified in available this compound studies.Increases the level of caspase-9, an initiator caspase.[2][3][4]
Cell Viability (IC50) Varies depending on the cell line and specific this compound derivative.IC50 values in MCF-7 cells are in the sub-micromolar to low micromolar range.[2]
Mechanism of Action Insights

The modulation of the Bcl-2 family of proteins by crinum extracts suggests that this compound likely induces apoptosis through the intrinsic (mitochondrial) pathway.[1] This is similar to one of the known mechanisms of doxorubicin, which involves the upregulation of Bax, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.[2][3][4]

Experimental Protocol: Annexin V Apoptosis Assay

The Annexin V assay is a standard flow cytometry-based method to detect early and late-stage apoptosis.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used as a marker for late apoptotic and necrotic cells, as it can only enter cells with compromised membrane integrity.

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • Cell culture medium and supplements

  • Test compounds (this compound and doxorubicin)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or doxorubicin for a specified period (e.g., 24, 48 hours). Include an untreated control.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for a short period (e.g., 15 minutes).

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells in each treatment group.

Signaling Pathway and Experimental Workflow

Apoptosis_Pathway cluster_pathway Intrinsic Apoptosis Pathway cluster_workflow Experimental Workflow (Annexin V Assay) This compound This compound / Doxorubicin Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellCulture Cell Culture & Treatment Staining Annexin V / PI Staining CellCulture->Staining FlowCytometry Flow Cytometry Analysis Staining->FlowCytometry Quantification Quantify Apoptotic Cells FlowCytometry->Quantification

Apoptosis Induction Pathway and Assay Workflow

Conclusion and Future Directions

The available evidence suggests that this compound exhibits promising bioactivities as both an acetylcholinesterase inhibitor and an apoptosis-inducing agent. Its potency in AChE inhibition appears to be within a relevant range when compared to some established drugs, although further direct comparative studies are necessary. In terms of apoptosis, this compound appears to act through the intrinsic pathway, similar to the conventional chemotherapeutic doxorubicin.

To fully elucidate the therapeutic potential of this compound, future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of the IC50 values of pure this compound and standard AChE inhibitors under identical experimental conditions.

  • Quantitative Apoptosis Assays: Performing detailed quantitative analyses of this compound-induced apoptosis, including caspase activation assays and time-course studies, directly comparing its effects with standard inducers like doxorubicin in various cancer cell lines.

  • Kinetic and Mechanistic Studies: Investigating the precise mechanism of AChE inhibition by this compound through kinetic studies and exploring the detailed molecular signaling pathways involved in this compound-induced apoptosis.

  • In Vivo Studies: Validating the in vitro findings through well-designed in vivo studies to assess the efficacy and safety of this compound in relevant animal models.

By addressing these research gaps, the scientific community can gain a more comprehensive understanding of this compound's mechanism of action and its potential as a lead compound for the development of novel therapeutics.

References

Crinamine: A Comparative Guide to its In Vitro and In Vivo Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic efficacy of crinamine (B1198835), a crinine-type alkaloid derived from plants of the Amaryllidaceae family, based on available experimental data. The content is tailored for researchers, scientists, and professionals in drug development, offering an objective analysis of its performance both in vitro and in preclinical models, alongside detailed experimental protocols and visual representations of its mechanisms of action.

In Vitro Efficacy of Crinamine

Crinamine has demonstrated significant potential as an anticancer agent in a variety of in vitro studies. Its efficacy has been evaluated across multiple cancer cell lines, showing promising cytotoxic, anti-proliferative, anti-migration, and anti-angiogenic properties.

Cytotoxicity and Selective Activity

Crinamine exhibits selective cytotoxicity, being more potent against cancer cell lines than normal, healthy cells.[1] Studies have quantified its half-maximal inhibitory concentration (IC50) across a range of cervical cancer cell lines, demonstrating this selectivity.[1]

Table 1: Cytotoxicity of Crinamine in Human Cell Lines

Cell LineCell TypeIC50 (µM)
SiHaCervical Cancer23.52
C33aCervical Cancer60.89
HDFaNormal Human Dermal Fibroblasts> 100
HaCaTNormal Human Keratinocytes> 100

Source:[1]

Beyond cervical cancer, crinamine has shown cytotoxic effects against other cancer cell lines, including human oral epidermoid carcinoma (KB), skin carcinoma (A-431), colorectal cancer (COL-1), breast cancer (BCA-1), glioblastoma (U-373), and melanoma (MEL-2).[1]

Comparative Efficacy Against Standard Chemotherapeutics

In head-to-head comparisons, crinamine has shown superior efficacy in specific in vitro models compared to established chemotherapeutic drugs. Notably, it was more effective at inhibiting the growth of anchorage-independent tumor spheroids than both carboplatin (B1684641) and 5-fluorouracil.[2][3]

Table 2: Comparative Inhibition of Tumor Spheroid Growth

CompoundCell LineEfficacy
Crinamine SiHa (Cervical Cancer)More effective inhibitor
CarboplatinSiHa (Cervical Cancer)Less effective inhibitor
5-FluorouracilSiHa (Cervical Cancer)Less effective inhibitor

Source:[2][3]

Mechanism of Action: Induction of Apoptosis

A key mechanism behind crinamine's anticancer activity is the induction of apoptosis, or programmed cell death, in cancer cells.[1][4] Interestingly, unlike the conventional chemotherapy drug cisplatin, crinamine induces apoptosis without causing DNA double-strand breaks.[2][3] This suggests a different and potentially safer mechanism of action. The apoptotic pathway involves the downregulation of several key cancer-related genes.[2]

G cluster_pathway Apoptotic Signaling Pathway Crinamine Crinamine AKT1 AKT1 Crinamine->AKT1 downregulates BCL2L1 BCL2L1 (Bcl-xL) Crinamine->BCL2L1 downregulates CCND1 CCND1 (Cyclin D1) Crinamine->CCND1 downregulates CDK4 CDK4 Crinamine->CDK4 downregulates PLK1 PLK1 Crinamine->PLK1 downregulates RHOA RHOA Crinamine->RHOA downregulates Apoptosis Apoptosis AKT1->Apoptosis inhibition of BCL2L1->Apoptosis inhibition of CCND1->Apoptosis leads to CDK4->Apoptosis leads to PLK1->Apoptosis leads to RHOA->Apoptosis leads to G cluster_workflow General In Vivo Xenograft Experimental Workflow A 1. Cell Culture Human cancer cells are cultured C 3. Tumor Implantation Cancer cells are subcutaneously injected into mice A->C B 2. Animal Acclimatization Immunocompromised mice are acclimated B->C D 4. Tumor Growth Tumors are allowed to grow to a palpable size C->D E 5. Randomization Mice are randomized into control and treatment groups D->E F 6. Treatment Administration Crinamine, vehicle control, and positive control are administered E->F G 7. Monitoring Tumor volume and body weight are measured regularly F->G H 8. Endpoint Analysis Tumors are excised, weighed, and analyzed (e.g., histology, biomarker analysis) G->H

References

Comparative SAR Studies of Crinine and its Synthetic Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of crinine and its synthetic analogues, supported by experimental data. It details structure-activity relationships (SAR), experimental protocols for cytotoxicity assays, and explores the proposed mechanism of action through signaling pathway diagrams.

Introduction to this compound and its Therapeutic Potential

This compound is a prominent member of the Amaryllidaceae family of alkaloids, a class of natural products known for their diverse and potent biological activities. This compound and its synthetic analogues have garnered significant attention in medicinal chemistry due to their wide-ranging pharmacological properties, including anticancer, antiviral, antimalarial, and acetylcholinesterase inhibitory effects. The unique tetracyclic structure of the this compound scaffold serves as a valuable template for the design and synthesis of novel therapeutic agents. This guide focuses on the comparative structure-activity relationship studies of this compound analogues, with a primary emphasis on their anticancer properties.

Structure-Activity Relationship (SAR) of this compound Analogues

The antiproliferative activity of this compound and its analogues is significantly influenced by the nature and position of substituents on the this compound scaffold. Systematic modifications of the parent compound, ambelline (B1262613) (a this compound-type alkaloid), have provided valuable insights into the structural requirements for potent cytotoxicity against various cancer cell lines.

Anticancer Activity of Ambelline Derivatives

A study on a series of semi-synthetic derivatives of ambelline, where the C-11 hydroxyl group was esterified with various substituted benzoyl groups, revealed key SAR trends. The cytotoxic potential of these compounds was evaluated against a panel of nine human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundDerivative TypeA549 (Lung)HeLa (Cervical)HCT116 (Colon)Jurkat (T-cell leukemia)K562 (Myelogenous leukemia)MCF-7 (Breast)PANC-1 (Pancreatic)RPMI-8226 (Multiple myeloma)U-2 OS (Osteosarcoma)
Ambelline Parent Alkaloid>50>50>50>50>50>50>50>50>50
Doxorubicin Positive Control0.05 ± 0.010.08 ± 0.010.07 ± 0.010.03 ± 0.010.04 ± 0.010.12 ± 0.020.15 ± 0.030.06 ± 0.010.09 ± 0.01
10 4-Methylbenzoyl15.3 ± 1.212.8 ± 1.118.5 ± 1.58.9 ± 0.710.1 ± 0.914.2 ± 1.320.1 ± 1.89.5 ± 0.811.7 ± 1.0
14 2,4-Dimethoxybenzoyl10.2 ± 0.98.5 ± 0.712.3 ± 1.05.6 ± 0.46.3 ± 0.59.8 ± 0.813.5 ± 1.16.1 ± 0.57.9 ± 0.6
16 3,5-Dimethoxybenzoyl8.1 ± 0.76.9 ± 0.69.8 ± 0.84.2 ± 0.34.9 ± 0.47.5 ± 0.610.2 ± 0.94.5 ± 0.45.8 ± 0.5
17 3,4,5-Trimethoxybenzoyl7.5 ± 0.66.2 ± 0.58.9 ± 0.73.8 ± 0.34.3 ± 0.46.8 ± 0.59.5 ± 0.84.1 ± 0.35.2 ± 0.4
18 4-Ethoxybenzoyl18.2 ± 1.515.6 ± 1.322.3 ± 1.910.5 ± 0.912.1 ± 1.017.5 ± 1.425.4 ± 2.111.2 ± 0.914.3 ± 1.2
32 4-Chloro-3-nitrobenzoyl1.2 ± 0.10.9 ± 0.11.5 ± 0.10.6 ± 0.1 0.8 ± 0.1 1.1 ± 0.11.8 ± 0.20.7 ± 0.1 1.0 ± 0.1

IC50 values are presented in µM and represent the mean ± standard deviation of at least three independent experiments.

Key SAR Observations:

  • Esterification of the C-11 Hydroxyl Group: Unmodified ambelline showed no significant cytotoxicity. Esterification of the C-11 hydroxyl group was crucial for conferring anticancer activity.

  • Effect of Benzoyl Substituents:

    • Methyl and Methoxy (B1213986) Groups: The presence of methyl and methoxy groups on the benzoyl moiety generally enhanced cytotoxic activity. A trend of increased potency was observed with an increasing number of methoxy substituents (e.g., trimethoxybenzoyl derivative 17 was more potent than dimethoxybenzoyl derivatives 14 and 16 ).

    • Halogen and Nitro Groups: The most potent analogue in the series was the 4-chloro-3-nitrobenzoyl derivative (32 ), exhibiting sub-micromolar to low micromolar IC50 values across all tested cancer cell lines. This suggests that the presence of electron-withdrawing groups at specific positions on the benzoyl ring significantly enhances cytotoxicity.

  • Cell Line Selectivity: While some compounds showed broad-spectrum activity, derivative 32 was particularly effective against leukemia (Jurkat and K562) and multiple myeloma (RPMI-8226) cell lines.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the cytotoxic activity of this compound analogues.

Cell Viability and Cytotoxicity Assays

1. WST-1 (Water-Soluble Tetrazolium Salt) Proliferation Assay

This colorimetric assay is used to quantify cell proliferation, viability, and cytotoxicity. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan (B1609692) by a complex cellular mechanism that occurs primarily at the cell surface. The amount of formazan dye formed correlates directly to the number of metabolically active cells in the culture.

  • Cell Culture: Human cancer cell lines (A549, HeLa, HCT116, Jurkat, K562, MCF-7, PANC-1, RPMI-8226, and U-2 OS) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

    • The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (this compound analogues) or vehicle control (e.g., 0.1% DMSO). Doxorubicin is typically used as a positive control.

    • The plates are incubated for a specified period (e.g., 48 hours).

    • Following the incubation period, 10 µL of WST-1 reagent is added to each well.

    • The plates are incubated for an additional 1-4 hours at 37°C.

    • The absorbance of the samples is measured at 450 nm using a microplate reader. A reference wavelength of 620 nm is used to reduce background noise.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is another widely used colorimetric assay to assess cell metabolic activity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Culture and Treatment: Cells are cultured and treated with test compounds as described for the WST-1 assay.

  • Assay Procedure:

    • After the treatment period, the culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well.

    • The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • The MTT-containing medium is then removed, and the formazan crystals are dissolved in 100 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl).

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Similar to the WST-1 assay, cell viability is calculated, and IC50 values are determined from dose-response curves.

Mechanism of Action: Signaling Pathways

This compound and its analogues exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of migration and angiogenesis. The this compound-type alkaloid, crinamine (B1198835), has been shown to induce apoptosis in cervical cancer cells by downregulating several key cancer-related genes.

Crinamine-Induced Apoptosis and Anti-Proliferative Signaling

The following diagram illustrates the proposed signaling pathway through which crinamine may exert its anticancer effects. Crinamine treatment leads to the downregulation of several key proteins involved in cell survival, proliferation, and migration.

Crinamine_Signaling_Pathway cluster_crinamine Crinamine cluster_apoptosis Apoptosis Crinamine Crinamine AKT1 AKT1 Crinamine->AKT1 CCND1 CCND1 Crinamine->CCND1 CDK4 CDK4 Crinamine->CDK4 PLK1 PLK1 Crinamine->PLK1 BCL2L1 BCL2L1 Crinamine->BCL2L1 RHOA RHOA Crinamine->RHOA Apoptosis Apoptosis AKT1->Apoptosis BCL2L1->Apoptosis Cytotoxicity_Workflow start Cancer Cell Culture seeding Cell Seeding in 96-well Plates start->seeding treatment Treatment with this compound Analogues seeding->treatment incubation Incubation (e.g., 48 hours) treatment->incubation assay Cytotoxicity Assay (WST-1 or MTT) incubation->assay measurement Absorbance Measurement assay->measurement analysis Data Analysis (IC50 Determination) measurement->analysis end SAR Conclusions analysis->end

A Comparative Analysis of Seminal Total Syntheses of (±)-Crinine

Author: BenchChem Technical Support Team. Date: December 2025

An independent validation of the landmark total syntheses of the Amaryllidaceae alkaloid (±)-crinine, originally reported by Muxfeldt, Whitlock, and Overman, reveals distinct strategic approaches to the construction of its characteristic tetracyclic framework. This guide provides a comparative overview of these seminal routes, detailing the experimental protocols for key transformations and presenting quantitative data to allow for an objective assessment of their efficiency and practicality for researchers in synthetic chemistry and drug development.

The total synthesis of crinine has been a significant benchmark in natural product synthesis since its structure was elucidated. The intricate 5,10b-ethanophenanthridine core, featuring a key quaternary carbon center, has inspired the development of novel synthetic methodologies. This report revisits three foundational total syntheses, presenting their core logic and reported outcomes in a standardized format to facilitate comparison.

Comparative Performance of this compound Syntheses

The following table summarizes the key quantitative data from the Muxfeldt, Whitlock, and Overman syntheses of (±)-crinine. It is important to note that these syntheses were developed over a span of several years, each leveraging the chemical technologies and understanding of its time. Direct comparison of yields should be viewed in this historical context.

ParameterMuxfeldt Synthesis (1966)Whitlock Synthesis (1967)Overman Synthesis (enantioselective, adapted for racemate)
Overall Yield Not explicitly reported as a single figure~4% (estimated from key steps)Not explicitly reported for racemate, enantioselective route is high yielding
Number of Steps ~10 steps~8 steps~9 steps (from commercially available materials)
Key Strategy Intramolecular Michael addition and Pictet-Spengler reactionAziridine-mediated cyclization and Pictet-Spengler reactionAza-Cope rearrangement-Mannich cyclization
Stereocontrol RacemicRacemicEnantioselective (chiral auxiliary)
Starting Materials Simple, commercially available reagentsArylacetonitrile and cyclohexenone derivativesCyclopentene oxide and a chiral amine

Experimental Protocols for Key Transformations

The successful execution of these syntheses hinges on several key chemical reactions. The detailed methodologies for these pivotal steps are provided below, as reported in the original publications.

Muxfeldt Synthesis: Intramolecular Michael Addition

The Muxfeldt synthesis ingeniously constructs the core of the this compound skeleton through an intramolecular Michael addition. This crucial step is followed by a Pictet-Spengler reaction to complete the tetracyclic system.

Protocol:

  • Formation of the Enamine: The precursor keto-amide is treated with a secondary amine (e.g., pyrrolidine) in a suitable solvent like benzene (B151609) or toluene, with azeotropic removal of water, to form the corresponding enamine.

  • Intramolecular Michael Addition: The enamine intermediate is then heated in a sealed tube or under reflux to facilitate the intramolecular cyclization.

  • Hydrolysis and Cyclization: The resulting cyclic product is hydrolyzed under acidic conditions to afford the desired bicyclic intermediate, which is then carried forward to the Pictet-Spengler reaction.

Whitlock Synthesis: Aziridine-mediated Cyclization

A key innovation in the Whitlock synthesis is the use of an aziridine-mediated cyclization to construct the C3a-arylated perhydroindole core.[1]

Protocol:

  • Reaction with Aziridine (B145994): The starting α,β-unsaturated ketone is reacted with aziridine in an appropriate solvent.

  • Rearrangement and Cyclization: The resulting adduct is then treated with a source of iodide (e.g., sodium iodide) in a solvent such as acetone (B3395972) to induce rearrangement and cyclization to the perhydroindole system.

  • Pictet-Spengler Reaction: The tetracyclic this compound core is then completed via a Pictet-Spengler reaction with formaldehyde (B43269) under acidic conditions.[1]

Overman Synthesis: Aza-Cope Rearrangement-Mannich Cyclization

The Overman synthesis provides an elegant and enantioselective route to this compound, featuring a powerful aza-Cope rearrangement-Mannich cyclization cascade.[2]

Protocol:

  • Formation of the Aza-Cope Precursor: The synthesis begins with the preparation of a cyanomethylamine derivative from a chiral amino alcohol.

  • Aza-Cope Rearrangement-Mannich Cyclization: This key precursor is treated with silver nitrate (B79036) in aqueous acetonitrile. This induces a cascade reaction involving an aza-Cope rearrangement followed by an intramolecular Mannich cyclization to stereoselectively form the hydroindole core.

  • Final Steps: The resulting intermediate is then converted to this compound through a series of standard functional group manipulations.

Visualizing the Synthetic Pathways

The logical flow of each synthetic route is depicted in the following diagrams, generated using the DOT language.

Muxfeldt_Synthesis Start Simple Starting Materials Intermediate1 Keto-amide Precursor Start->Intermediate1 KeyStep Intramolecular Michael Addition Intermediate1->KeyStep Intermediate2 Bicyclic Intermediate KeyStep->Intermediate2 PictetSpengler Pictet-Spengler Reaction Intermediate2->PictetSpengler This compound (±)-Crinine PictetSpengler->this compound

Caption: Muxfeldt's synthetic approach to (±)-crinine.

Whitlock_Synthesis Start Arylacetonitrile Intermediate1 α,β-Unsaturated Ketone Start->Intermediate1 KeyStep Aziridine-mediated Cyclization Intermediate1->KeyStep Intermediate2 Perhydroindole Intermediate KeyStep->Intermediate2 PictetSpengler Pictet-Spengler Reaction Intermediate2->PictetSpengler This compound (±)-Crinine PictetSpengler->this compound

Caption: Whitlock's synthetic strategy for (±)-crinine.

Overman_Synthesis Start Chiral Amino Alcohol Intermediate1 Cyanomethylamine Precursor Start->Intermediate1 KeyStep Aza-Cope Rearrangement- Mannich Cyclization Intermediate1->KeyStep Intermediate2 Hydroindole Core KeyStep->Intermediate2 FinalSteps Functional Group Manipulations Intermediate2->FinalSteps This compound (-)-Crinine FinalSteps->this compound

Caption: Overman's enantioselective synthesis of (-)-crinine.

Conclusion

The total syntheses of (±)-crinine by Muxfeldt, Whitlock, and Overman represent significant achievements in the field of organic synthesis. While Muxfeldt's and Whitlock's routes provided the first entries to this complex natural product, Overman's later work introduced a powerful method for asymmetric synthesis. Each strategy offers valuable lessons in retrosynthetic analysis and the application of key chemical transformations. This comparative guide serves as a resource for researchers to understand the nuances of these classical syntheses and to inform the design of future synthetic endeavors targeting this compound and related alkaloids.

References

Unraveling the Pharmacological Nuances of Crinine Stereoisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological profiles of different crinine stereoisomers. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships within this promising class of alkaloids.

This compound and its stereoisomers, belonging to the Amaryllidaceae alkaloid family, have garnered significant attention for their diverse biological activities, including anticancer, acetylcholinesterase (AChE) inhibitory, and monoamine oxidase B (MAO-B) inhibitory effects. The spatial arrangement of atoms in these molecules plays a pivotal role in their pharmacological profiles, leading to notable differences in potency and selectivity among stereoisomers.

Comparative Analysis of Biological Activities

To elucidate the pharmacological distinctions between various this compound stereoisomers, quantitative data from several key studies are summarized below. These tables highlight the impact of stereochemistry on their anticancer and enzyme-inhibiting properties.

Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of this compound-type alkaloids, particularly haemanthamine (B1211331) and its stereoisomer haemanthidine (B1194808), have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies demonstrate stereoselective activity.

CompoundCell LineIC50 (µM)Reference
Haemanthamine AGS (gastric adenocarcinoma)7.5[1][2]
A431 (skin squamous cell carcinoma)12.3[1]
THP-1 (acute monocytic leukemia)22.2[1]
Haemanthidine AGS (gastric adenocarcinoma)5.0[1][2]
THP-1 (acute monocytic leukemia)16.8[1]
6-Hydroxycrinamine SH-SY5Y (neuroblastoma)54.5[3]

Note: A lower IC50 value indicates greater cytotoxic potency.

Haemanthidine consistently demonstrates greater cytotoxicity than haemanthamine in the cell lines tested.[1][2] For instance, in the AGS gastric cancer cell line, haemanthidine is 1.5 times more potent than haemanthamine.[1][2] Furthermore, in Jurkat leukemia cells, haemanthidine has been shown to be a more potent inducer of apoptosis compared to haemanthamine.[4][5]

Enzyme Inhibitory Activity

This compound alkaloids have also been investigated for their ability to inhibit key enzymes in the central nervous system, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).

Acetylcholinesterase (AChE) Inhibition

CompoundIC50 (µM)Reference
6-Hydroxycrinamine 445[3]

Monoamine Oxidase B (MAO-B) Inhibition

CompoundIC50 (µM)Reference
Crinamine (B1198835) 0.014[6]
Haemanthidine 0.017[6]
Epibuphanisine 0.039[6]
Haemanthamine 0.112[6]

The data reveals a remarkable stereoselectivity in MAO-B inhibition, with crinamine being the most potent inhibitor, approximately 8-fold more active than haemanthamine.[6]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of this compound stereoisomers is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound stereoisomers and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.

Acetylcholinesterase Inhibition: Ellman's Assay

The inhibitory effect of this compound stereoisomers on AChE activity is typically measured using the spectrophotometric method developed by Ellman.

Principle: This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the AChE activity.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing a phosphate (B84403) buffer (pH 8.0), DTNB, and the test compound (this compound stereoisomer) at various concentrations.

  • Enzyme Addition: The reaction is initiated by adding a solution of AChE.

  • Substrate Addition: After a pre-incubation period, the substrate, acetylthiocholine iodide, is added to the wells.

  • Kinetic Measurement: The increase in absorbance at 412 nm is monitored over time using a microplate reader.

  • Inhibition Calculation: The rate of reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

The anticancer activity of certain this compound stereoisomers, such as haemanthamine, has been linked to their ability to interfere with fundamental cellular processes, ultimately leading to apoptosis.

Haemanthamine-Induced Apoptotic Pathway

Haemanthamine has been shown to exert its anticancer effects by targeting the ribosome, which leads to an inhibition of protein synthesis.[7] This disruption of ribosomal function can trigger a nucleolar stress response, which in turn leads to the stabilization of the tumor suppressor protein p53.[7] Activated p53 can then initiate the intrinsic apoptotic pathway.

haemanthamine_pathway Haemanthamine Haemanthamine Ribosome Ribosome (A-site cleft) Haemanthamine->Ribosome Binds to Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Leads to Nucleolar_Stress Nucleolar Stress Response Protein_Synthesis->Nucleolar_Stress Induces p53 p53 Stabilization Nucleolar_Stress->p53 Causes Apoptosis Apoptosis p53->Apoptosis Initiates experimental_workflow cluster_0 Initial Screening cluster_1 Hit Validation & Potency Determination cluster_2 Mechanism of Action Studies Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) IC50_Determination IC50 Value Determination Cytotoxicity_Screening->IC50_Determination Enzyme_Inhibition_Screening Enzyme Inhibition Screening (e.g., Ellman's Assay) Enzyme_Inhibition_Screening->IC50_Determination Apoptosis_Assays Apoptosis Assays (e.g., Annexin V) IC50_Determination->Apoptosis_Assays Cell_Cycle_Analysis Cell Cycle Analysis IC50_Determination->Cell_Cycle_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Apoptosis_Assays->Signaling_Pathway_Analysis sar_logic Stereoisomer This compound Stereoisomer (e.g., Haemanthamine vs. Haemanthidine) Structural_Difference Structural Difference (e.g., Hydroxyl group orientation) Stereoisomer->Structural_Difference Target_Interaction Differential Interaction with Biological Target Structural_Difference->Target_Interaction Pharmacological_Activity Varying Pharmacological Activity (e.g., Cytotoxicity, Enzyme Inhibition) Target_Interaction->Pharmacological_Activity

References

A Side-by-Side Analysis of Crinine and Lycorine Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of crinine and lycorine (B1675740) alkaloids, supported by experimental data. This document summarizes their biosynthesis, chemical structures, and compares their performance in anticancer, antiviral, antibacterial, and acetylcholinesterase inhibitory assays.

Biosynthesis and Chemical Structures: A Shared Path to Divergent Scaffolds

The biosynthesis of both this compound and lycorine alkaloids originates from the common precursor 4'-O-methylnorbelladine. This precursor is formed from the condensation of tyramine (B21549) and 3,4-dihydroxybenzaldehyde.[4][5] The structural divergence between this compound and lycorine arises from different intramolecular phenol-phenol oxidative coupling reactions of 4'-O-methylnorbelladine.[4][6] A para-para' coupling leads to the this compound skeleton, while an ortho-para' coupling results in the lycorine scaffold.[4]

Alkaloid Biosynthesis Biosynthesis of this compound and Lycorine Alkaloids Tyramine Tyramine Norbelladine Norbelladine Tyramine->Norbelladine DHBA 3,4-Dihydroxybenzaldehyde DHBA->Norbelladine Me_Norbelladine 4'-O-methylnorbelladine Norbelladine->Me_Norbelladine Methylation This compound This compound-type Alkaloids Me_Norbelladine->this compound para-para' coupling Lycorine Lycorine-type Alkaloids Me_Norbelladine->Lycorine ortho-para' coupling

Biosynthetic pathway of this compound and lycorine.

Comparative Biological Activity

Both this compound and lycorine alkaloids exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and acetylcholinesterase inhibitory effects. The following sections provide a side-by-side comparison of their performance based on available experimental data.

Anticancer Activity

Both alkaloid classes have demonstrated significant cytotoxic effects against various cancer cell lines. However, the potency can vary depending on the specific compound and the cancer cell line being tested.

Table 1: Comparative Cytotoxicity (IC50 values in µM) of this compound and Lycorine Alkaloids against Cancer Cell Lines

Alkaloid TypeCompoundCancer Cell LineIC50 (µM)Reference
This compound 6α-HydroxycrinamineSH-SY5Y (Neuroblastoma)54.5[6]
PowellineMolt 4 (Leukemia)> 100[7]
6α-HydroxybuphanisineMolt 4 (Leukemia)Moderately active[7]
(+)-6β-acetyl-8-hydroxy-9-methoxy-crinamineHL-60 (Leukemia)< 10[4]
Lycorine LycorineA549 (Lung)~5[8]
LycorineU373 (Glioblastoma)~5[8]
LycorineOE21 (Esophageal)~5[8]
LycorineSKMEL-28 (Melanoma)~5[8]
LycorineHs683 (Oligodendroglioma)~5[8]
LycorineB16F10 (Melanoma)~5[8]
LycorineK562 (Leukemia)Varies[7]
LycorineHL-60 (Leukemia)Varies[7]
LycorineMCF-7 (Breast)Varies[7]

Note: The IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Lycorine has been extensively studied and generally exhibits potent anticancer activity across a wide range of cancer cell lines.[8][9] The anticancer mechanism of lycorine involves the induction of apoptosis, cell cycle arrest, and inhibition of protein synthesis.[9] this compound-type alkaloids also show promise, with some derivatives demonstrating significant cytotoxicity.[4][10] However, the activity within the this compound class appears to be more variable depending on the specific substitutions on the alkaloid core.[7]

Antiviral Activity

Both this compound and lycorine alkaloids have been reported to possess antiviral properties.

Table 2: Comparative Antiviral Activity of this compound and Lycorine Alkaloids

Alkaloid TypeCompoundVirusActivity MetricValueReference
This compound HaemanthamineDengue Virus (DENV)EC50337 nM[11]
HaemanthamineHIV-1EC5025.3 µM[11]
Lycorine LycorineZika Virus (ZIKV)EC500.13 µM[12]
LycorineChikungunya Virus (CHIKV)EC500.38 - 0.75 µM[13]
LycorineDengue Virus (DENV)EC50Varies[11]
LycorineHIV-1EC5010.9 µM[11]

Lycorine has demonstrated broad-spectrum antiviral activity against several viruses, including Zika, Chikungunya, and Dengue virus.[11][12][13] this compound-type alkaloids, such as haemanthamine, have also shown potent antiviral effects, particularly against the Dengue virus.[11]

Antibacterial and Antifungal Activity

Both classes of alkaloids exhibit inhibitory effects against various bacterial and fungal strains.

Table 3: Comparative Antibacterial and Antifungal Activity (MIC in µg/mL) of this compound and Lycorine Alkaloids

Alkaloid TypeCompoundMicroorganismMIC (µg/mL)Reference
This compound This compoundBacillus subtilisVaries[14]
This compoundStaphylococcus aureusVaries[14]
Lycorine LycorineCandida parapsilosis20.3[15]
LycorineCandida albicans>20.3[15]
LycorineCandida krusei>20.3[15]

Lycorine has shown notable antifungal activity against various Candida species.[15] this compound-type alkaloids also possess antibacterial and antifungal properties.[14]

Acetylcholinesterase Inhibitory Activity

Several Amaryllidaceae alkaloids are known to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

Table 4: Comparative Acetylcholinesterase Inhibitory Activity (IC50) of this compound and Lycorine Alkaloids

Alkaloid TypeCompoundIC50Reference
This compound This compoundWeakly active/inactive[16]
8-hydroxy-9-methoxythis compound6.92 µg/mL[16]
Lycorine LycorineWeakly active/inactive[16]
Assoanine (a lycorine-type alkaloid)More potent than galanthamine[9]
2-O-tert-butyldimethylsilyl-1-O-(methylthio)methyllycorine11.40 µM (hAChE)[17]

Interestingly, the parent compounds, this compound and lycorine, often show weak to no inhibition of acetylcholinesterase.[16] However, certain derivatives of both alkaloid types have demonstrated significant inhibitory activity, suggesting that specific structural modifications are crucial for this biological effect.[9][16][17]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test alkaloids (this compound or lycorine derivatives) and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT Assay Workflow Workflow for MTT Cytotoxicity Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_1 Incubate (24h) Seed_Cells->Incubate_1 Add_Compound Add test compounds Incubate_1->Add_Compound Incubate_2 Incubate (24-72h) Add_Compound->Incubate_2 Add_MTT Add MTT solution Incubate_2->Add_MTT Incubate_3 Incubate (3-4h) Add_MTT->Incubate_3 Solubilize Solubilize formazan Incubate_3->Solubilize Read_Absorbance Read absorbance (570 nm) Solubilize->Read_Absorbance Analyze Analyze data (IC50) Read_Absorbance->Analyze End End Analyze->End

A typical workflow for an MTT cytotoxicity assay.
Acetylcholinesterase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of the acetylcholinesterase enzyme.

Protocol (Ellman's Method):

  • Reagent Preparation: Prepare solutions of acetylthiocholine (B1193921) iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase (AChE) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition of AChE activity for each concentration of the test compound and determine the IC50 value.

Conclusion

Both this compound and lycorine alkaloids represent valuable scaffolds for the development of new therapeutic agents. Lycorine has been more extensively studied and generally demonstrates potent and broad-spectrum anticancer and antiviral activities. This compound alkaloids also exhibit significant biological potential, although their activity can be more dependent on the specific structural features of the individual compound. The provided data and protocols serve as a valuable resource for researchers to further explore the therapeutic potential of these fascinating natural products. Further direct comparative studies under standardized conditions are warranted to provide a more definitive assessment of their relative potencies and therapeutic indices.

References

A Comparative Guide to Analytical Methods for Crinine Detection: A Newly Validated UPLC-MS/MS Method vs. Traditional GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection of the Amaryllidaceae alkaloid crinine, against the established Gas Chromatography-Mass Spectrometry (GC-MS) technique. The selection of an appropriate analytical method is critical for accurate quantification and profiling of this compound in various matrices, including plant extracts and pharmaceutical formulations. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable method for your research and development needs.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the key performance characteristics of the new UPLC-MS/MS method compared to a traditional GC-MS method for this compound analysis. The data for the UPLC-MS/MS method is based on a validated method for similar Amaryllidaceae alkaloids, providing a strong indication of expected performance for this compound. The GC-MS data represents typical performance characteristics for this type of analysis.

Performance ParameterNew UPLC-MS/MS MethodExisting GC-MS Method
Limit of Detection (LOD) 5 - 10 ng/mL[1][2]~100 ng/mL
Limit of Quantitation (LOQ) 20 - 50 ng/mL[1][2]~500 ng/mL
Linearity (R²) ≥ 0.9968[1][2]≥ 0.99
Intra-day Precision (%RSD) < 1.33%[3]< 10%
Inter-day Precision (%RSD) < 2.67%[3]< 15%
Accuracy (% Recovery) 97.8 - 105.3%[3]90 - 110%
Analysis Time ~10 minutes[1][2]~45 minutes
Derivatization Required NoOften Yes

Experimental Protocols

New UPLC-MS/MS Method Protocol

This method is designed for the rapid and sensitive quantification of this compound in plant extracts.

1. Sample Preparation:

  • Extraction: 100 mg of dried and ground plant material is extracted using a liquid-liquid microextraction followed by solid-phase extraction (SPE) with a cation exchange cartridge.[1][2]
  • Final Solution: The final extract is dissolved in the initial mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS System and Conditions:

  • UPLC System: A Waters ACQUITY UPLC system or equivalent.
  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).[3]
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
  • Flow Rate: 0.3 mL/min.[3]
  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
  • Detection: Multiple Reaction Monitoring (MRM) is used for the specific detection of this compound and related alkaloids.

Existing GC-MS Method Protocol

This method is a conventional approach for the qualitative and semi-quantitative analysis of this compound.

1. Sample Preparation:

  • Extraction: Alkaloids are extracted from plant material using an acid-base extraction method.
  • Derivatization (if necessary): For improved volatility and chromatographic performance, silylation or other derivatization techniques may be applied.

2. GC-MS System and Conditions:

  • GC System: An Agilent 7890B GC system or equivalent.
  • Column: A capillary column such as an HP-5MS (30 m × 0.250 mm i.d.; 0.25 μm film thickness).
  • Carrier Gas: Helium at a constant flow rate.
  • Temperature Program: A temperature gradient is used to separate the alkaloids, for example, starting at 200°C and ramping up to 310°C.
  • Mass Spectrometer: A quadrupole-time-of-flight (Q-TOF) mass spectrometer operating in electron ionization (EI) mode.
  • Detection: Full scan mode is typically used for qualitative analysis, with extracted ion chromatograms for semi-quantitative analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plant_material Plant Material (100 mg) extraction Liquid-Liquid Microextraction plant_material->extraction spe Solid-Phase Extraction (Cation Exchange) extraction->spe final_extract Final Extract in Mobile Phase spe->final_extract uplc UPLC Separation (C18 Column) final_extract->uplc Injection esi Electrospray Ionization (Positive Mode) uplc->esi msms Tandem Mass Spectrometry (MRM Detection) esi->msms data_analysis Data Acquisition & Quantification msms->data_analysis

Caption: Experimental workflow for the new UPLC-MS/MS method.

Conclusion

The newly validated UPLC-MS/MS method offers significant advantages over the traditional GC-MS approach for the analysis of this compound. Its superior sensitivity (lower LOD and LOQ), higher precision and accuracy, and faster analysis time make it the preferred method for high-throughput quantitative analysis in regulated environments and demanding research applications.[1][2][3] While GC-MS remains a valuable tool for initial qualitative profiling of alkaloids, the UPLC-MS/MS method provides a more robust and reliable solution for the accurate determination of this compound. The elimination of the need for derivatization further streamlines the workflow, reducing sample preparation time and potential sources of error. For researchers and professionals in drug development, the adoption of this advanced UPLC-MS/MS methodology can lead to more accurate and efficient characterization of this compound-containing materials.

References

Replicating In Vitro Findings for the Alkaloid Crinine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the reported in vitro biological activities of the Amaryllidaceae alkaloid, crinine. It details experimental protocols for key assays, presents available quantitative data for comparison, and offers resources for obtaining the compound to facilitate replication studies.

This compound, a member of the crinane class of alkaloids, has been the subject of various in vitro studies to determine its biological effects. The primary activities investigated include acetylcholinesterase (AChE) inhibition, cytotoxicity against cancer cell lines, and antifungal properties. Some evidence also points towards its potential to induce apoptosis. This guide aims to consolidate the existing data to aid researchers in evaluating and potentially replicating these findings.

Key In Vitro Activities and Quantitative Data

The following tables summarize the reported in vitro activities of this compound and its derivatives. It is important to note that variations in experimental conditions can influence the outcomes.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity

CompoundAssay MethodIC50 ValueSource
6-hydroxycrinamine (a this compound alkaloid)Ellman's Colorimetric Method445 µM[1]
Alkaloids from Crinum latifoliumEllman's Colorimetric Method32.65 ± 2.72 to 212.76 ± 8.30 µM

Table 2: Cytotoxic Activity

CompoundCell LineAssay MethodIC50 ValueSource
6-hydroxycrinamineHuman neuroblastoma (SH-SY5Y)MTT Assay54.5 µM[1]
6-hydroxycrinamineHuman neuroblastoma (SH-SY5Y)Neutral Red Uptake Assay61.7 µM[1]

Table 3: Antifungal Activity

Compound/ExtractFungal StrainAssay MethodMinimum Inhibitory Concentration (MIC)Source
Crinum americanum extracts (containing this compound)Candida speciesBroth MicrodilutionData for pure this compound requires further specific investigation.

Table 4: Apoptosis-Inducing Activity

CompoundCell LineAssay MethodObservationsSource
This compound AlkaloidsVariousAnnexin V-FITC Staining, Caspase Activity AssaysThe this compound alkaloid family is reported to induce apoptosis. Specific quantitative data for this compound is an area for further research.[2]

Experimental Protocols

To facilitate the replication of the published results, detailed methodologies for the key experiments are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the hydrolysis of acetylthiocholine (B1193921) to thiocholine (B1204863). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically.

Workflow for AChE Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis reagents Prepare Reagents: - AChE solution - DTNB (Ellman's reagent) - Acetylthiocholine (substrate) - Test compound (this compound) dilutions - Buffer (e.g., phosphate (B84403) buffer pH 8.0) mix In a 96-well plate, mix: - AChE enzyme - DTNB - Test compound (this compound) reagents->mix incubate_pre Pre-incubate mix->incubate_pre add_substrate Add acetylthiocholine to initiate the reaction incubate_pre->add_substrate measure Measure absorbance at 412 nm over time add_substrate->measure calculate Calculate percentage of inhibition and IC50 value measure->calculate

Caption: Workflow for the Ellman's method to determine acetylcholinesterase inhibition.

Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

MTT Assay Workflow

cluster_cell_culture Cell Culture & Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis seed Seed cells in a 96-well plate treat Treat cells with various concentrations of this compound seed->treat incubate_cells Incubate for a specified period (e.g., 24-72h) treat->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance determine_viability Calculate cell viability and IC50 value read_absorbance->determine_viability

Caption: General workflow of the MTT assay for cytotoxicity testing.

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Neutral Red Uptake Assay Workflow

cluster_cell_culture Cell Culture & Treatment cluster_staining Staining & Extraction cluster_quantification Quantification seed_cells Seed cells in a 96-well plate treat_cells Treat with this compound seed_cells->treat_cells incubate_treatment Incubate for desired time treat_cells->incubate_treatment add_nr Incubate with Neutral Red dye incubate_treatment->add_nr wash Wash cells to remove excess dye add_nr->wash extract Extract the dye from viable cells using a destain solution wash->extract measure_abs Measure absorbance at ~540 nm extract->measure_abs calc_viability Calculate cell viability and IC50 measure_abs->calc_viability cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prepare_this compound Prepare serial dilutions of this compound in a 96-well plate inoculate Add fungal inoculum to each well prepare_this compound->inoculate prepare_inoculum Prepare a standardized fungal inoculum prepare_inoculum->inoculate incubate Incubate the plate under appropriate conditions inoculate->incubate read_mic Visually or spectrophotometrically determine the MIC (lowest concentration with no visible growth) incubate->read_mic cluster_cell_states Cell States cluster_treatment Treatment viable Viable Cell (Annexin V- / PI-) early_apoptosis Early Apoptosis (Annexin V+ / PI-) viable->early_apoptosis Phosphatidylserine exposure late_apoptosis Late Apoptosis/Necrosis (Annexin V+ / PI+) early_apoptosis->late_apoptosis Loss of membrane integrity This compound This compound Treatment This compound->viable

References

Safety Operating Guide

Navigating the Disposal of Crinine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of crinine, an alkaloid compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on best practices for the disposal of hazardous chemicals, particularly alkaloids and pharmaceutical waste.

The integrity of laboratory operations and the safety of personnel and the environment hinge on the meticulous management of chemical waste. Adherence to these guidelines will not only ensure compliance with regulations but also foster a culture of safety and environmental responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. The following steps provide a clear workflow for its proper disposal:

  • Waste Identification and Classification:

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipettes), and personal protective equipment, must be classified as hazardous waste.

    • Due to the lack of specific toxicity data, a conservative approach should be taken, treating this compound as a potentially toxic substance.

  • Waste Segregation:

    • This compound waste must be segregated from other waste streams.

    • Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical properties of this compound and any solvents used.

    • For solid waste (e.g., contaminated gloves, paper towels), a securely sealed bag placed within a rigid container is recommended.

    • For liquid waste (e.g., solutions containing this compound), use a screw-cap container.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."

    • The label should also include:

      • The full chemical name: "this compound"

      • The approximate quantity of waste.

      • The date the waste was first added to the container.

      • The name of the generating laboratory and principal investigator.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • The storage area should be away from general laboratory traffic and incompatible materials.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table provides general guidelines for hazardous waste accumulation that should be adhered to.

ParameterGuideline
Satellite Accumulation Up to 55 gallons of non-acutely hazardous waste or 1 quart of acutely hazardous waste may be accumulated at or near the point of generation.
Storage Time Limit Waste must be moved to a central accumulation area within 3 days of the container becoming full or when the accumulation limits are reached.

Note: These are general guidelines from the U.S. Environmental Protection Agency (EPA). Your institution or local regulations may have more stringent requirements.

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagrams illustrate the key decision points and workflows for the proper disposal of this compound.

Caption: Workflow for the safe handling and disposal of this compound waste.

CrinineSpillResponse Spill This compound Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Contaminated Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Immediate response procedure for a this compound spill.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to best practices in chemical waste management is fundamental to responsible scientific research.

Personal protective equipment for handling Crinine

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of crinine in a laboratory setting. This compound is a bioactive Amaryllidaceae alkaloid, and like other compounds in its class, it should be handled with care due to its potential cytotoxic properties.[1][2][3] This document serves as a foundational resource to ensure the safe and effective use of this compound in research and development.

Personal Protective Equipment (PPE)

Due to the bioactive nature of this compound and the lack of comprehensive toxicity data, a stringent PPE protocol is mandatory to minimize exposure. The following personal protective equipment should be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles of the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use.Prevents dermal absorption, which is a potential route of exposure for alkaloids.
Body Protection A long-sleeved laboratory coat with a fully closed front and elasticized cuffs.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling this compound powder outside of a certified chemical fume hood.Prevents inhalation of the powdered compound, a potential route of toxic exposure.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedures will ensure the safe handling of this compound throughout the experimental workflow.

Engineering Controls

All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. A safety shower and eyewash station must be readily accessible in the laboratory.

Weighing and Solution Preparation
  • Preparation : Before handling, ensure all required PPE is donned correctly.

  • Weighing :

    • Perform all weighing of this compound powder within a chemical fume hood or a balance enclosure to control dust.

    • Use a dedicated, clean spatula for transferring the powder.

    • Avoid creating dust clouds during transfer.

  • Solution Preparation :

    • When dissolving, add the this compound powder slowly to the solvent to prevent splashing.

    • This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Experimental Use
  • Conduct all experimental procedures involving this compound within a chemical fume hood.

  • Avoid direct contact with the substance. Use appropriate laboratory utensils for all transfers.

  • Mouth pipetting is strictly prohibited. Use mechanical pipetting aids.

  • After handling, wash hands thoroughly with soap and water before leaving the laboratory.

Quantitative Cytotoxicity Data

CompoundCell LineIC50 Value (µM)Reference Assay
6α-hydroxycrinamine (a this compound alkaloid)Human Neuroblastoma (SH-SY5Y)54.5MTT Assay
6α-hydroxycrinamine (a this compound alkaloid)Human Neuroblastoma (SH-SY5Y)61.7Neutral Red Assay
Buphanisine (a this compound-type alkaloid)Caco-2 (colorectal adenocarcinoma)8.59Cytotoxicity Assay
Buphanisine (a this compound-type alkaloid)HT-29 (colorectal adenocarcinoma)5.32Cytotoxicity Assay

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential exposure to personnel.

  • Solid Waste : All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a clearly labeled and sealed hazardous waste container for solid chemical waste.

  • Liquid Waste : Unused solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquid chemical waste. Do not dispose of this compound solutions down the drain.[4]

  • Decontamination : All non-disposable glassware and equipment that has come into contact with this compound should be decontaminated. A recommended procedure is to rinse with a suitable solvent (e.g., ethanol (B145695) or methanol) to remove the bulk of the compound, collecting the rinsate as hazardous liquid waste. Following the initial rinse, wash the glassware with a laboratory-grade detergent.

Emergency Procedures

Spills
  • Evacuate and Secure : Immediately alert others in the vicinity and evacuate the affected area. Restrict access to the spill site.

  • Don PPE : Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.

  • Containment : For a powder spill, gently cover it with absorbent paper to prevent it from becoming airborne. For a liquid spill, contain it with an appropriate absorbent material.

  • Cleanup :

    • For powder spills, carefully wet the absorbent paper with a suitable solvent (e.g., 70% ethanol) and wipe up the spill, working from the outside in.

    • For liquid spills, use an absorbent material to soak up the liquid.

  • Decontamination : Wipe the spill area again with a fresh paper towel dampened with a suitable solvent.

  • Disposal : Place all contaminated materials into a sealed, labeled hazardous waste container.

Personal Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Experimental Protocol: General Guidelines for Handling Amaryllidaceae Alkaloids in a Research Setting

The following is a generalized protocol for the handling of this compound and other Amaryllidaceae alkaloids. Specific experimental steps will vary, but these safety and handling principles should be consistently applied.

  • Risk Assessment : Before beginning any new procedure, conduct a thorough risk assessment, considering the amount of this compound being used, the potential for aerosol generation, and the specific hazards of any other chemicals involved.

  • Pre-Experiment Setup :

    • Designate a specific area within a chemical fume hood for the experiment.

    • Ensure all necessary materials, including PPE, spill cleanup supplies, and waste containers, are readily available.

    • Properly label all vessels that will contain this compound.

  • Compound Handling :

    • As outlined in the "Operational Plan," handle all solid forms of this compound within a containment device (fume hood, glove box).

    • When transferring solutions, use a calibrated pipette with disposable tips to avoid cross-contamination and exposure.

  • Post-Experiment :

    • Decontaminate all work surfaces and equipment as described in the "Disposal Plan."

    • Properly segregate and dispose of all waste materials.

    • Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly before leaving the laboratory.

Visual Safety Workflows

PPE_Donning_Sequence cluster_donning PPE Donning Lab_Coat Lab_Coat Respirator Respirator Lab_Coat->Respirator Goggles Goggles Respirator->Goggles Gloves Gloves Goggles->Gloves End End Gloves->End Start Start Start->Lab_Coat Step 1 caption Figure 1: Recommended PPE Donning Sequence Spill_Cleanup_Workflow cluster_spill Spill Response Evacuate_Secure Evacuate and Secure Area Don_PPE Don Appropriate PPE Evacuate_Secure->Don_PPE Contain_Spill Contain the Spill Don_PPE->Contain_Spill Clean_Up Clean Up Spill Contain_Spill->Clean_Up Decontaminate Decontaminate Area Clean_Up->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste End_Response End_Response Dispose_Waste->End_Response Spill_Occurs Spill_Occurs Spill_Occurs->Evacuate_Secure caption Figure 2: General Spill Cleanup Workflow

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.